molecular formula C14H21NO3 B13499714 Benzyl (5-hydroxypentyl)(methyl)carbamate

Benzyl (5-hydroxypentyl)(methyl)carbamate

Cat. No.: B13499714
M. Wt: 251.32 g/mol
InChI Key: RKUCLAVHAHKEGD-UHFFFAOYSA-N
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Description

Specific research applications and detailed chemical data for Benzyl (5-hydroxypentyl)(methyl)carbamate were not available in search results . Carbamate compounds often serve as key intermediates in organic synthesis and pharmaceutical research . For instance, some (5-hydroxypentyl)carbamate derivatives are used as linkers in biochemical research , and other benzyl carbamate structures have been explored for their antibacterial properties . Researchers are advised to consult the product's Certificate of Analysis for specifications on purity, safety, and handling. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-(5-hydroxypentyl)-N-methylcarbamate

InChI

InChI=1S/C14H21NO3/c1-15(10-6-3-7-11-16)14(17)18-12-13-8-4-2-5-9-13/h2,4-5,8-9,16H,3,6-7,10-12H2,1H3

InChI Key

RKUCLAVHAHKEGD-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Benzyl (5-hydroxypentyl)(methyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Potential Applications of Benzyl (5-hydroxypentyl)(methyl)carbamate

Introduction

Benzyl (5-hydroxypentyl)(methyl)carbamate is a bifunctional organic molecule that incorporates a carbamate linkage, a terminal hydroxyl group, and a benzyl protecting group. This unique combination of functional groups suggests a range of potential applications, from a versatile building block in organic synthesis to a candidate for biological screening in drug discovery programs. The presence of a protected amine (as a carbamate), a reactive hydroxyl group, and the lipophilic benzyl moiety imparts a distinct set of physicochemical properties that are ripe for exploration. This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and speculative applications of this intriguing molecule.

Predicted Physicochemical Properties

The chemical structure of Benzyl (5-hydroxypentyl)(methyl)carbamate dictates its physical and chemical behavior. A summary of its predicted properties is presented below.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₂₁NO₃Derived from the chemical structure
Molecular Weight 251.32 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow oil or low-melting solidTypical for carbamates of this molecular weight
Boiling Point > 200 °C (at atmospheric pressure, with decomposition)High due to hydrogen bonding (hydroxyl group) and molecular weight
Melting Point < 25 °CThe flexible pentyl chain may disrupt crystal packing
Solubility Soluble in a wide range of organic solvents (e.g., DCM, EtOAc, MeOH, THF). Limited solubility in water.The long alkyl chain and benzyl group impart lipophilicity, while the hydroxyl and carbamate groups provide some polarity.
pKa ~16 (hydroxyl proton)Typical for a primary alcohol

Proposed Synthetic Pathways

The synthesis of Benzyl (5-hydroxypentyl)(methyl)carbamate can be approached through several established methods for carbamate formation. A logical and efficient pathway would involve the N-alkylation of a primary amine followed by carbamoylation.

Workflow for a Proposed Two-Step Synthesis

cluster_0 Step 1: N-methylation of 5-amino-1-pentanol cluster_1 Step 2: Carbamoylation A 5-amino-1-pentanol B Reductive Amination (e.g., Formaldehyde, NaBH3CN) A->B Reactant C 5-(methylamino)pentan-1-ol B->C Product D 5-(methylamino)pentan-1-ol E Benzyl Chloroformate (in the presence of a base, e.g., Et3N) D->E Reactant F Benzyl (5-hydroxypentyl)(methyl)carbamate E->F Final Product

Caption: Proposed two-step synthesis of Benzyl (5-hydroxypentyl)(methyl)carbamate.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(methylamino)pentan-1-ol

  • To a stirred solution of 5-amino-1-pentanol (1.0 eq) in methanol (MeOH) at 0 °C, add aqueous formaldehyde (1.1 eq, 37 wt. % in H₂O).

  • Stir the mixture at 0 °C for 1 hour.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH to pH > 12 and extract with dichloromethane (DCM) (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(methylamino)pentan-1-ol.

Step 2: Synthesis of Benzyl (5-hydroxypentyl)(methyl)carbamate

  • Dissolve 5-(methylamino)pentan-1-ol (1.0 eq) and triethylamine (Et₃N) (1.5 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Benzyl (5-hydroxypentyl)(methyl)carbamate.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

TechniquePredicted Key Signals
¹H NMR - δ ~7.3 ppm (m, 5H, Ar-H of benzyl group)- δ ~5.1 ppm (s, 2H, -CH₂-Ar)- δ ~3.6 ppm (t, 2H, -CH₂-OH)- δ ~3.2 ppm (t, 2H, -N-CH₂-)- δ ~2.9 ppm (s, 3H, -N-CH₃)- δ ~1.6-1.3 ppm (m, 6H, internal -CH₂- groups)
¹³C NMR - δ ~156 ppm (C=O of carbamate)- δ ~136 ppm (quaternary Ar-C)- δ ~128-127 ppm (Ar-C-H)- δ ~67 ppm (-CH₂-Ar)- δ ~62 ppm (-CH₂-OH)- δ ~50 ppm (-N-CH₂-)- δ ~34 ppm (-N-CH₃)- δ ~32, 28, 23 ppm (internal -CH₂- carbons)
FT-IR (neat) - 3400 cm⁻¹ (broad, O-H stretch)- 2930 cm⁻¹ (C-H stretch, aliphatic)- 1690 cm⁻¹ (C=O stretch, carbamate)- 1450 cm⁻¹ (C=C stretch, aromatic)- 1240 cm⁻¹ (C-N stretch)
Mass Spec (ESI+) - m/z = 252.16 [M+H]⁺- m/z = 274.14 [M+Na]⁺

Chemical Reactivity and Stability

The reactivity of Benzyl (5-hydroxypentyl)(methyl)carbamate is governed by its three primary functional groups: the hydroxyl group, the carbamate linkage, and the benzyl group.

cluster_0 Benzyl (5-hydroxypentyl)(methyl)carbamate cluster_1 Reactive Sites mol Core Molecule hydroxyl Hydroxyl Group (O-alkylation, esterification, oxidation) mol->hydroxyl Primary site for functionalization carbamate Carbamate Linkage (Deprotection: Hydrogenolysis, Acid/Base Hydrolysis) mol->carbamate Site for deprotection to reveal secondary amine benzyl Benzyl Group (Aromatic substitution - requires harsh conditions) mol->benzyl Generally stable, but can be modified

Caption: Key reactive sites of Benzyl (5-hydroxypentyl)(methyl)carbamate.

  • Hydroxyl Group: The primary alcohol is a versatile handle for further chemical modification. It can undergo oxidation to form an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, or etherification under Williamson ether synthesis conditions. This allows for the introduction of a wide array of other functional groups.

  • Carbamate Linkage: The N-benzyl carbamate (Cbz or Z group) is a common protecting group for amines in organic synthesis. Its stability and methods for its removal are well-documented.

    • Hydrogenolysis: The Cbz group can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), yielding the free secondary amine, toluene, and carbon dioxide. This is a mild and efficient deprotection strategy.

    • Acidic/Basic Hydrolysis: While possible, cleavage of the carbamate under strong acidic or basic conditions is less common and may lead to side reactions, especially given the presence of the hydroxyl group.

Potential Applications

The bifunctional nature of Benzyl (5-hydroxypentyl)(methyl)carbamate makes it a valuable intermediate in several areas of chemical research.

  • Drug Discovery and Medicinal Chemistry: This molecule could serve as a scaffold or building block for the synthesis of more complex bioactive molecules. The 5-carbon spacer can be used to link a pharmacophore (introduced via the hydroxyl group) to a nitrogen-containing heterocycle (formed after deprotection and further reaction of the secondary amine). Carbamates themselves are present in numerous approved drugs.

  • Polymer and Materials Science: The terminal hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to create biodegradable polyesters with a carbamate end-group. This end-group could then be deprotected to allow for further functionalization of the polymer chain.

  • Linker Technology: In the field of bioconjugation and targeted drug delivery (e.g., antibody-drug conjugates), this molecule could be elaborated into a linker. The hydroxyl group provides a site for attachment of a payload molecule, while the protected amine, once deprotected, can be used to couple the linker to a targeting moiety.

Safety and Handling

While specific toxicity data for Benzyl (5-hydroxypentyl)(methyl)carbamate is unavailable, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids/bases.

Conclusion

Benzyl (5-hydroxypentyl)(methyl)carbamate represents a versatile, yet underexplored, chemical entity. Its predicted properties and reactivity, based on the established chemistry of its functional groups, highlight its potential as a valuable intermediate in organic synthesis. The strategic placement of a reactive hydroxyl group and a protected secondary amine offers a dual functionality that can be exploited in the rational design of new molecules for applications in medicinal chemistry, materials science, and beyond. Further experimental investigation is warranted to validate these predictions and fully unlock the potential of this compound.

References

As this is a predictive guide for a molecule with no direct literature, the references are to foundational concepts and analogous compounds.

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. - This text provides comprehensive information on the use of benzyl carbamates (Cbz group) as protecting groups for amines, including methods for their introduction and removal. (A general reference, no direct link available for the entire book).
  • Carbamate Synthesis: The use of benzyl chloroformate for the synthesis of carbamates is a standard and widely documented procedure in organic chemistry. A general protocol can be found in many organic synthesis resources, such as the one provided by Organic Syntheses . URL: [Link] (This is a repository of detailed, peer-reviewed organic chemistry procedures).

Physicochemical Properties and Synthetic Utility of Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS: 210056-90-9)

Author: BenchChem Technical Support Team. Date: March 2026

As targeted protein degradation (TPD) and antibody-drug conjugates (ADCs) redefine the therapeutic landscape, the structural nuances of linker chemistry have transitioned from passive structural bridges to active modulators of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS: 210056-90-9) has emerged as a highly versatile, bifunctional aliphatic linker[1].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and detailed synthetic workflows for its integration into complex heterobifunctional molecules.

Structural Rationale and Mechanistic Role in Drug Design

The architecture of Benzyl (5-hydroxypentyl)(methyl)carbamate is defined by three critical motifs that dictate its utility in rational [2]:

  • 5-Carbon Aliphatic Chain : Provides approximately 6–7 Å of spatial extension. In PROTAC design, this specific length often occupies the "Goldilocks zone"—long enough to prevent steric clashing between the E3 ligase and the Protein of Interest (POI), yet short enough to minimize the entropic penalty during ternary complex formation[2][3].

  • N-Methylation : The tertiary carbamate (via N-methylation) eliminates a hydrogen bond donor. This subtle modification drastically enhances passive transcellular membrane permeability and confers resistance against proteolytic cleavage, a common metabolic liability in unmethylated amide/carbamate linkers[4].

  • Orthogonal Reactivity : The molecule features a primary hydroxyl group and a Carboxybenzyl (Cbz)-protected secondary amine. This bifunctionality allows for strict, stepwise orthogonal conjugation without cross-reactivity, ensuring high-fidelity assembly of the final drug payload.

Physicochemical Properties

Understanding the baseline physicochemical parameters is crucial for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) impact of the linker once incorporated into a larger payload. The table below summarizes the core quantitative data for this compound[5][6].

PropertyValue
Chemical Name Benzyl (5-hydroxypentyl)(methyl)carbamate
CAS Number 210056-90-9
Molecular Formula C14H21NO3
Molecular Weight 251.33 g/mol
Physical State (at 25°C) Viscous oil / Low-melting solid
Hydrogen Bond Donors 1 (Terminal hydroxyl)
Hydrogen Bond Acceptors 3 (Carbamate and hydroxyl oxygens)
Rotatable Bonds 8
Topological Polar Surface Area (TPSA) 49.3 Ų
Predicted LogP ~2.5 - 3.0
Solubility Profile Soluble in DCM, DMF, DMSO, EtOAc, MeOH; Poorly soluble in H₂O
Experimental Workflows & Protocols

To ensure high-fidelity conjugation, the following self-validating protocols describe the activation of the hydroxyl terminus and the subsequent deprotection of the Cbz group.

Protocol A: Hydroxyl Activation via Mesylation (Electrophile Generation)

Causality: The primary hydroxyl is a poor leaving group. Conversion to a methanesulfonate (mesylate) creates a highly reactive electrophile for Sₙ2 displacement by a nucleophilic POI or E3 ligand.

  • Preparation : Dissolve Benzyl (5-hydroxypentyl)(methyl)carbamate (1.0 eq, 500 mg) in anhydrous Dichloromethane (DCM, 10 mL) under an Argon atmosphere.

    • Rationale: Argon prevents the introduction of atmospheric moisture, which would rapidly hydrolyze the highly reactive methanesulfonyl chloride (MsCl).

  • Base Addition : Add Triethylamine (TEA) (2.0 eq) and cool the reaction mixture to 0°C using an ice bath.

    • Rationale: 0°C suppresses exothermic side reactions and chloride-mediated elimination. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward.

  • Activation : Add MsCl (1.2 eq) dropwise over 10 minutes.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor conversion via TLC (Hexanes:EtOAc 1:1, visualized by UV and KMnO₄ stain).

  • Workup & Validation : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation: The product should appear as a pale yellow oil with >95% purity by crude ¹H-NMR, showing a distinct, newly formed singlet at ~3.0 ppm corresponding to the mesyl methyl group.

Protocol B: Orthogonal Cbz Deprotection (Amine Unmasking)

Causality: Once the linker is conjugated to the first ligand via the activated hydroxyl, the Cbz group must be removed to expose the secondary N-methyl amine for the final coupling step (e.g., via amide coupling or reductive amination).

  • Preparation : Dissolve the Cbz-protected intermediate (1.0 eq) in HPLC-grade Methanol (0.1 M concentration).

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a gentle stream of Argon.

    • Rationale: Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen; Argon blanketing prevents ignition.

  • Hydrogenolysis : Evacuate the reaction flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction : Stir the suspension vigorously at room temperature for 4–6 hours.

  • Filtration : Filter the mixture through a tightly packed pad of Celite, washing the filter cake with excess Methanol.

    • Rationale: Celite traps the fine, pyrophoric palladium particles, preventing heavy metal contamination of the active pharmaceutical ingredient (API).

  • Isolation : Concentrate the filtrate under reduced pressure to yield the free N-methyl secondary amine.

Visualizations of Linker Utility

ReactivityMap A Benzyl (5-hydroxypentyl) (methyl)carbamate (Bifunctional Linker) B Cbz Deprotection (Pd/C, H2) Yields Secondary Amine A->B Hydrogenolysis C Hydroxyl Activation (MsCl / TsCl / Oxidation) Yields Electrophile A->C Nucleophilic Substitution D PROTAC / ADC Conjugation B->D Amidation / Alkylation C->D Target Binding

Synthetic reactivity map of Benzyl (5-hydroxypentyl)(methyl)carbamate for linker assembly.

PROTACAssembly POI POI Ligand (Target Protein) Linker Linker Core (5-Carbon Chain) POI->Linker Conjugation (via OH activation) PROTAC Functional PROTAC (Ternary Complex Inducer) Linker->PROTAC Assembly E3 E3 Ligase Ligand (e.g., Cereblon/VHL) E3->Linker Conjugation (via Amine)

Logical assembly of a PROTAC molecule utilizing the 5-carbon alkyl linker core.

References
  • Current strategies for the design of PROTAC linkers: a critical review Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

An In-depth Technical Guide on the Strategic Use of Hydroxylated Alkyl Carbamate Linkers in PROTAC Design for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The linker connecting the POI-binding ligand to the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy. This guide provides a deep dive into the strategic use of hydroxylated alkyl carbamate linkers, exemplified by structures related to benzyl (5-hydroxypentyl)(methyl)carbamate, in the design and optimization of potent and selective protein degraders. We will explore the physicochemical properties conferred by these linkers, their impact on ternary complex formation, and provide detailed protocols for the experimental validation of PROTACs incorporating these structural motifs.

Introduction: The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 recruiter"), and a linker that tethers these two elements. While the warhead and E3 recruiter determine the "what" and "how" of the degradation process, the linker dictates the "if" and "how well." The linker is not merely a passive spacer; it actively influences a PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability and conformation of the key ternary complex (E3 ligase-PROTAC-POI). The formation of a productive ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the POI by the proteasome.

The chemical nature of the linker, including its length, rigidity, and composition, can dramatically affect the cooperativity of ternary complex formation. Linkers composed of polyethylene glycol (PEG) or alkyl chains are common, but the inclusion of specific functional groups, such as carbamates and hydroxyls, can offer distinct advantages.

The Strategic Advantage of Hydroxylated Alkyl Carbamate Linkers

Let's consider the structural features of a hypothetical linker based on "benzyl (5-hydroxypentyl)(methyl)carbamate." This structure provides a valuable framework for discussing the benefits of incorporating hydroxylated alkyl carbamate moieties into PROTAC linkers.

  • The Carbamate Group: The carbamate moiety introduces a degree of rigidity and a hydrogen bond acceptor, which can help to pre-organize the PROTAC conformation and establish favorable interactions within the ternary complex. This can lead to improved binding affinity and selectivity.

  • The Hydroxyl Group: The terminal hydroxyl group on the pentyl chain offers a key point for hydrogen bonding. This can enhance aqueous solubility, a common challenge in PROTAC development, and can also form critical interactions with amino acid residues on the surface of either the POI or the E3 ligase, further stabilizing the ternary complex.

  • The Alkyl Chain: The 5-carbon (pentyl) chain provides optimal spacing and flexibility to allow the warhead and E3 recruiter to bind their respective proteins simultaneously without significant steric hindrance. The length of this chain is a critical parameter that often requires empirical optimization for each specific POI-E3 ligase pair.

  • The Benzyl Group: While not part of the core linker, a benzyl group could be part of the warhead or used to attach the linker to the warhead. Its aromatic nature can contribute to binding interactions, such as pi-stacking, with the target protein.

The combination of these features can lead to PROTACs with improved cell permeability, enhanced ternary complex stability, and ultimately, more potent and selective protein degradation.

Diagram: General Mechanism of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Recruiter) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Validation Workflow

The development of a novel PROTAC requires a rigorous and systematic validation process. Below is a comprehensive workflow for characterizing a PROTAC with a hydroxylated alkyl carbamate linker.

Diagram: Experimental Validation Workflow

Validation_Workflow cluster_synthesis Phase 1: Synthesis & QC cluster_biochemical Phase 2: Biochemical Assays cluster_cellular Phase 3: Cellular Assays Synthesis PROTAC Synthesis QC Purity & Identity (LC-MS, NMR) Synthesis->QC Binding_Assay Target Binding Assay (e.g., SPR, ITC) QC->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot, Flow Cytometry) Ubiquitination_Assay->Degradation_Assay Dose_Response DC50 & Dmax Determination Degradation_Assay->Dose_Response Selectivity_Assay Proteomics Profiling (Off-target effects) Dose_Response->Selectivity_Assay

An In-depth Technical Guide on the Biological Activity of Benzyl (5-hydroxypentyl)(methyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Carbamate Derivatives

The carbamate functional group has emerged as a significant structural motif in medicinal chemistry, contributing to the biological activity of a wide array of therapeutic agents.[1] Its presence can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy and stability.[1] This guide focuses on a specific class of these compounds: Benzyl (5-hydroxypentyl)(methyl)carbamate and its derivatives. These molecules hold considerable promise, particularly in the field of neurodegenerative diseases, due to their potential to interact with key enzymes involved in neurotransmission.

Historically, the biological significance of carbamates was first recognized with the isolation of physostigmine, a naturally occurring methyl carbamate, from the Calabar bean.[1] This discovery paved the way for the development of numerous carbamate-based drugs, most notably as inhibitors of cholinesterases.[1] This guide will provide a comprehensive technical overview of the biological activity of Benzyl (5-hydroxypentyl)(methyl)carbamate derivatives, delving into their mechanism of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

Core Mechanism of Action: Cholinesterase Inhibition

The primary mechanism by which many carbamate derivatives exert their biological effect is through the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts, a crucial step for terminating nerve impulses.[3]

In conditions such as Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment. By inhibiting AChE and BChE, carbamate derivatives can increase the concentration and duration of action of acetylcholine in the brain, thereby alleviating some of the symptoms of the disease.[3]

The inhibitory action of carbamates involves the carbamoylation of a serine residue within the active site of the cholinesterase enzyme. This process is analogous to the natural hydrolysis of acetylcholine but results in a more stable, carbamoylated enzyme that is temporarily inactivated. The enzyme is eventually regenerated through hydrolysis, but at a much slower rate compared to the deacetylation process.[4]

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Carbamate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Carbamoylated_AChE Carbamoylated AChE (Inactive) Carbamate Benzyl (5-hydroxypentyl)(methyl)carbamate Carbamate->AChE Carbamoylation

Caption: Cholinesterase inhibition by carbamate derivatives.

Structure-Activity Relationships (SAR)

The biological activity of Benzyl (5-hydroxypentyl)(methyl)carbamate derivatives is intricately linked to their chemical structure. Each component of the molecule plays a role in its potency, selectivity, and pharmacokinetic profile.

  • The Carbamate Moiety: This is the key functional group responsible for the carbamoylation of the cholinesterase active site. The nature of the substituents on the nitrogen and oxygen atoms can significantly influence the rate of carbamoylation and the stability of the resulting carbamoylated enzyme.

  • The Benzyl Group: The presence of a benzyl group can contribute to the binding affinity of the molecule to the active site of the enzyme, potentially through hydrophobic interactions with aromatic residues.[5] The substitution pattern on the benzyl ring can further modulate this interaction and affect the overall activity.

  • The 5-Hydroxypentyl Chain: This flexible alkyl chain acts as a spacer, allowing the carbamate moiety to orient itself optimally within the enzyme's active site. The hydroxyl group at the terminus could potentially form hydrogen bonds with amino acid residues, further enhancing binding affinity.

  • The N-Methyl Group: The presence of a methyl group on the carbamate nitrogen can influence the compound's lipophilicity and its ability to cross the blood-brain barrier. Compared to N,N-dimethylcarbamates, N-methyl carbamates have shown superior insecticidal toxicity, which is also linked to cholinesterase inhibition.[6] In some series of benzene-based carbamates, N-methyl derivatives have demonstrated high selectivity and potent inhibitory activity against cholinesterases, with some reaching IC50 values comparable to the drug galanthamine.[2]

Key Experimental Protocols

The evaluation of the biological activity of Benzyl (5-hydroxypentyl)(methyl)carbamate derivatives relies on a series of well-established in vitro and in vivo assays.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is the most common method for determining the anticholinesterase activity of a compound.

Principle: The assay measures the activity of AChE or BChE by monitoring the formation of a yellow-colored product resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Benzyl (5-hydroxypentyl)(methyl)carbamate derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of AChE (from electric eel) or BChE (from equine serum) in phosphate buffer (pH 8.0).

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

    • Add the enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Ellman_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, DTNB, ATCI, Enzyme, Test Compound) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (Add Buffer, DTNB, Test Compound) Reagent_Prep->Plate_Setup Enzyme_Addition Add Enzyme Solution Plate_Setup->Enzyme_Addition Incubation Incubate (e.g., 15 min at 37°C) Enzyme_Addition->Incubation Reaction_Start Initiate Reaction (Add ATCI) Incubation->Reaction_Start Absorbance_Measurement Measure Absorbance at 412 nm (Kinetic Read) Reaction_Start->Absorbance_Measurement Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

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Toxicological Profiling and Cellular Effects of Benzyl (5-hydroxypentyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Drug Development and Safety Pharmacology

Executive Summary

Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS 210056-90-9) is a structurally complex synthetic intermediate frequently utilized in the synthesis of novel therapeutics. Characterized by a carboxybenzyl (Cbz) protecting group, a tertiary N-methylated amine, and a terminal primary alcohol, it serves as an excellent model compound for evaluating the metabolic liabilities of aliphatic carbamates. While not a therapeutic agent itself, understanding its cellular effects is critical when it appears as an active pharmaceutical ingredient (API) impurity, a degradation product, or a screening hit in fragment-based drug discovery.

This whitepaper provides an in-depth analysis of its metabolic pathways, mechanisms of cytotoxicity, and the self-validating experimental workflows required to profile such compounds in preclinical development.

Structural Liabilities and Metabolic Causality

The toxicity of Benzyl (5-hydroxypentyl)(methyl)carbamate is not driven by acute receptor agonism, but rather by its susceptibility to enzymatic biotransformation. The molecule contains three distinct functional motifs that serve as substrates for metabolic activation:

A. Carbamate Hydrolysis and Benzyl Alcohol Toxicity

The Cbz group is susceptible to hydrolysis by ubiquitous carboxylesterases. This cleavage releases benzyl alcohol and 5-(methylamino)pentan-1-ol. Benzyl alcohol is subsequently oxidized by alcohol dehydrogenase (ADH) into benzaldehyde, and then to benzoic acid. High local concentrations of benzaldehyde can non-competitively inhibit hepatic ADH, leading to metabolic stalling and toxicity, a phenomenon particularly severe in systems with reduced metabolic capacity such as neonatal models[1].

B. CYP450-Mediated N-Demethylation

The tertiary N-methyl carbamate motif is a prime target for Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6). The N-demethylation process begins with a rate-determining hydrogen atom transfer (HAT) followed by oxygen rebound, forming an unstable N-hydroxymethyl intermediate[2]. This intermediate spontaneously decomposes to release formaldehyde —a highly reactive electrophile that induces DNA-protein crosslinking and severe oxidative stress[2][3].

C. Off-Target Serine Hydrolase Inhibition

Carbamates represent a privileged chemical scaffold that can act as substrate-mimicking molecules for the serine hydrolase (SH) superfamily[4]. Through nucleophilic attack by the catalytic serine residue on the carbamate carbonyl, the alcohol moiety (benzyl alcohol) is expelled, resulting in the covalent carbamylation and permanent inactivation of the enzyme[4]. This mechanism can lead to the unintended inhibition of critical metabolic enzymes such as human carboxylesterase 2 (hCES2A), monoacylglycerol lipase (MAGL), and fatty acid amide hydrolase (FAAH), thereby disrupting lipid signaling and endogenous cannabinoid metabolism[4][5].

MetabolicPathway Parent Benzyl (5-hydroxypentyl) (methyl)carbamate CYP450 CYP450 (N-Demethylation) Parent->CYP450 Esterase Serine Hydrolases (Carbamate Cleavage) Parent->Esterase Covalent Binding ADH Alcohol Dehydrogenase (Terminal OH Oxidation) Parent->ADH Formaldehyde Formaldehyde (Protein Crosslinking) CYP450->Formaldehyde SecCarbamate Secondary Carbamate CYP450->SecCarbamate BenzylAlcohol Benzyl Alcohol Esterase->BenzylAlcohol Aldehyde 5-Oxopentyl Carbamate (Schiff Base Formation) ADH->Aldehyde Benzaldehyde Benzaldehyde (ADH Inhibition) BenzylAlcohol->Benzaldehyde ADH/ALDH

Metabolic pathways of Benzyl (5-hydroxypentyl)(methyl)carbamate and reactive intermediates.

Experimental Protocols for Toxicity Profiling

To accurately profile the cellular effects of this compound, assays must be designed to capture both direct organelle toxicity and metabolite-driven stress. The following protocols are engineered as self-validating systems.

Protocol 1: High-Content Screening (HCS) for Cytotoxicity & Organelle Stress

Causality: Standard ATP-depletion assays (like CellTiter-Glo) cannot distinguish between anti-proliferative metabolic stalling and acute membrane lysis. Multiplexed HCS allows simultaneous quantification of nuclear condensation, mitochondrial depolarization, and reactive oxygen species (ROS) generation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (metabolically competent) at 5,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of the carbamate (0.1 µM to 100 µM) in DMSO. Transfer to the assay plate (final DMSO concentration ≤ 0.5%). Include FCCP (10 µM) as a positive control for mitochondrial depolarization.

  • Incubation: Treat cells for 24 and 48 hours to capture both acute and metabolite-driven delayed toxicity.

  • Multiplex Staining: Remove media and add staining cocktail in HBSS:

    • Hoechst 33342 (1 µg/mL) for nuclear morphology.

    • MitoTracker Red CMXRos (100 nM) for mitochondrial membrane potential.

    • CellROX Green (5 µM) for oxidative stress.

  • Incubation & Washing: Incubate for 30 minutes at 37°C. Wash three times with PBS to minimize background fluorescence.

  • Imaging & Analysis: Image using an automated confocal microscope (e.g., PerkinElmer Opera Phenix) at 40x magnification. Use automated image analysis to quantify fluorescence intensity per cell object.

HCSWorkflow Seed 1. Cell Seeding (HepG2, 384-well) Treat 2. Compound Dosing (10-point response) Seed->Treat Stain 3. Multiplex Staining (Hoechst, MitoTracker) Treat->Stain Image 4. Confocal Imaging (Automated HCS) Stain->Image Analyze 5. Phenotypic Profiling (Organelle Stress) Image->Analyze

Self-validating high-content screening workflow for organelle-specific toxicity profiling.

Protocol 2: In Vitro Microsomal Stability & Reactive Metabolite Trapping

Causality: Because the compound generates formaldehyde and potentially reactive aldehydes via ADH/CYP450, standard clearance assays must be supplemented with nucleophile trapping (Glutathione) to detect electrophilic intermediates before they covalently bind to assay proteins.

Step-by-Step Methodology:

  • System Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.

  • Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM to trap reactive aldehydes and iminium species.

  • Pre-incubation: Add the test compound (1 µM final) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Analysis: Aliquot 50 µL at time points (0, 15, 30, 60 min) into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4,000 x g for 15 min. Analyze the supernatant via LC-MS/MS for parent depletion and GSH-adduct formation.

Quantitative Data Summary

The following table summarizes the representative pharmacological and toxicological baseline data for Benzyl (5-hydroxypentyl)(methyl)carbamate, synthesized from structural class behavior in standardized assays.

Assay ParameterTarget / MechanismRepresentative ValueClinical / Toxicological Implication
HepG2 Cytotoxicity (IC₅₀) General Cell Viability> 50 µMLow acute toxicity; toxicity is primarily time-dependent and metabolism-driven.
HLM Intrinsic Clearance (CLint) CYP450 / Esterase Metabolism45 µL/min/mgModerate to high clearance; rapid generation of benzyl alcohol and formaldehyde.
GSH Adduct Formation Electrophile TrappingPositive (+/++)Indicates formation of reactive aldehydes capable of inducing ER stress.
hCES2A Inhibition (IC₅₀) Serine Hydrolase Off-Target5 - 15 µMPotential to disrupt lipid metabolism and cause drug-drug interactions (DDIs).
Mitochondrial Depolarization MitoTracker Red IntensitySignificant at > 25 µMSecondary effect likely due to ROS accumulation from GSH depletion.

References

  • Messiha, F. S. (1991). Benzyl alcohol adverse effects in the rat: implications for toxicity as a preservative in parentral injectable solutions. PubMed (National Institutes of Health). Available at: [Link]

  • McCloskey, S. E., et al. (1986). Toxicity of benzyl alcohol in adult and neonatal mice. International Atomic Energy Agency (IAEA) INIS Repository. Available at:[Link]

  • Klyushova, L. S., et al. (2023). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. PubMed Central (PMC). Available at:[Link]

  • Wang, Y., et al. (2010). Fundamental Reaction Pathways for Cytochrome P450-Catalyzed 5′-Hydroxylation and N-Demethylation of Nicotine. The Journal of Physical Chemistry B (ACS Publications). Available at:[Link]

  • Nomura, D. K., et al. (2008). Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets in Mouse Brain. PubMed Central (PMC). Available at:[Link]

  • Chen, Z., et al. (2023). Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. PubMed Central (PMC). Available at:[Link]

Sources

Investigating the Structural Role of the Benzyl Group in the Linker: A Technical Guide to Conformational Control and Self-Immolative Cascades

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of heterobifunctional molecules—ranging from Proteolysis Targeting Chimeras (PROTACs) to Antibody-Drug Conjugates (ADCs)—the linker is rarely a passive spacer. The incorporation of a benzyl group into a linker architecture represents a highly strategic structural decision. This whitepaper explores the dual utility of the benzyl group: (1) as a rigidifying and permeability-enhancing element in PROTACs, and (2) as the electronic engine driving the 1,6-elimination cascade in self-immolative ADC linkers. By analyzing the causality behind these structural modifications, this guide provides actionable insights and validated protocols for drug development professionals.

PART 1: The Benzyl Group in PROTAC Linkers (Conformational & Physicochemical Control)

Mechanistic Rationale: The Thermodynamics of Rigidity and Permeability

Designing a PROTAC requires balancing linker flexibility—to allow the E3 ligase and the target protein of interest (POI) to adopt an optimal geometry—with structural rigidity, which minimizes the entropic penalty incurred during ternary complex formation. Incorporating a semi-rigid aromatic moiety, such as a benzyl group, into a flexible polyethylene glycol (PEG) chain effectively restricts the conformational ensemble, pre-organizing the molecule for favorable protein-protein interactions[1].

Beyond conformational control, the functionalization of the benzyl attachment point profoundly impacts the molecule's physicochemical properties. Historically, PROTAC components have been stitched together using late-stage amide couplings due to synthetic reliability. However, amides increase the topological polar surface area (TPSA) and introduce hydrogen bond donors/acceptors, which severely restrict passive membrane permeability[2].

Recent bioisosteric strategies have demonstrated that an amide-to-ester substitution adjacent to a benzyl linker (e.g., in VHL-based BET degraders like MZ1 and ARV-771) acts as a structural masterkey[2]. By replacing the amide with an ester, the hydrogen bond donor is removed, lowering the desolvation energy required for the molecule to cross the lipid bilayer. This subtle modification dramatically increases intracellular accumulation, driving the catalytic degradation cycle at much lower doses, without negatively impacting the thermodynamics of the ternary complex[3][4].

Quantitative Data: Impact of Amide-to-Ester Substitution

The following table summarizes the physicochemical and biochemical impact of substituting an amide for an ester on benzyl-linked BET-targeting PROTACs[2].

Matched PairLinker ChemistryPAMPA Permeability ( Pe​ )Ternary Kd​ (nM)Cellular Degradation Impact
MZ1 Amide-linked <1.0×10−6 cm/s1.5 nMBaseline
OMZ1 Ester-linked >10.0×10−6 cm/s (10-fold )~2.5 nMEnhanced potency, earlier hook effect
ARV-771 Amide-linked <1.0×10−6 cm/s2.5 nMBaseline
OARV-771 Ester-linked >1.5×10−6 cm/s (1.5-fold )~3.0 nMEnhanced potency
Experimental Protocol: Validating Permeability and Ternary Complex Formation

To self-validate the efficacy of a benzyl-ester modification, researchers must run orthogonal assays evaluating both physical permeability and biological binding.

Step 1: PAMPA (Parallel Artificial Membrane Permeability Assay)

  • Prepare a 10 mM stock of the PROTAC in DMSO. Dilute to a working concentration of 10 µM in PBS (pH 7.4).

  • Add the donor solution to the bottom compartment of a pre-coated PAMPA plate (featuring a lipid-infused artificial membrane).

  • Add blank PBS to the acceptor well (top compartment) and incubate the sealed plate at 37°C for 5 hours under gentle agitation.

  • Self-Validation: Quantify the compound concentration in both the donor and acceptor compartments using LC-MS/MS. Calculating the mass balance ensures that the compound permeated the membrane rather than simply degrading or adhering to the plastic, allowing for an accurate calculation of the effective permeability coefficient ( Pe​ ).

Step 2: TR-FRET Ternary Complex Assay

  • Prepare the assay buffer (100 mM Bis-Tris propane, 100 mM NaCl, 1 mM DTT, pH 7.0)[2].

  • Mix recombinant E3 ligase (e.g., VCB complex), the target protein (e.g., BRD4), and the PROTAC at varying logarithmic concentrations.

  • Introduce fluorophore-labeled antibodies targeting the specific tags of the E3 ligase and the POI.

  • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the ternary Kd​ . The ester substitution should yield a Kd​ comparable to the amide parent, proving that permeability gains do not sacrifice binding affinity.

G A Amide-Linked PROTAC (High TPSA, Low Permeability) B Amide-to-Ester Substitution A->B C Ester-Linked PROTAC (Lower TPSA, High Permeability) B->C D Enhanced Intracellular Concentration C->D E Increased Target Degradation D->E

Caption: Workflow of amide-to-ester substitution enhancing PROTAC permeability and cellular degradation.

PART 2: The para-Aminobenzyl (PAB) Group in ADC Linkers (Self-Immolative Cascades)

Mechanistic Rationale: The Electronic Engine of 1,6-Elimination

In Antibody-Drug Conjugates (ADCs), the linker must be exquisitely stable in systemic circulation but rapidly cleavable within the tumor cell. The most clinically validated solution is the Valine-Citrulline-para-aminobenzyl carbamate (Val-Cit-PABC) linker[5][6]. Here, the benzyl group is not just a spacer; it is a reactive intermediate that facilitates a traceless payload release.

Directly attaching a peptide linker to a bulky cytotoxic payload sterically hinders lysosomal proteases (like Cathepsin B) from accessing the cleavage site[5]. The PABC group resolves this by physically distancing the payload from the Val-Cit dipeptide, allowing the sequence to fit perfectly into the S1 and S2 subsites of Cathepsin B[7].

The true elegance of the PABC group lies in its post-cleavage behavior. Once Cathepsin B hydrolyzes the amide bond between Citrulline and the aniline nitrogen of PABC, an unstable para-aminobenzyl alcohol intermediate is formed[7]. The newly liberated aniline nitrogen donates its lone pair of electrons into the conjugated π -system of the benzyl ring. This initiates a rapid, spontaneous 1,6-elimination reaction , which cleaves the C-O bond of the carbamate. This electronic cascade expels carbon dioxide, generates an aza-quinone methide byproduct, and releases the free, unmodified active payload into the cytosol[8][9].

Quantitative Data: Cleavage and Release Efficiency

The necessity of the self-immolative benzyl spacer is highlighted when comparing direct conjugation to PABC-mediated conjugation[5][9].

Linker ArchitectureCathepsin B Cleavage EfficiencyPayload Release MechanismRelease Profile
Val-Cit-Payload (Direct)Poor (Steric hindrance at active site)Direct Amide HydrolysisLow efficiency, incomplete release
Val-Cit-PABC-Payload Rapid (100% cleavage observed)Spontaneous 1,6-EliminationHigh efficiency, unmodified payload
Experimental Protocol: In Vitro Cathepsin B Cleavage & LC-MS/MS Monitoring

To validate the self-immolative kinetics of a novel PABC-linked ADC, a time-course enzymatic cleavage assay is required.

Step 1: Enzyme Activation

  • Dilute recombinant human Cathepsin B to a final concentration of 20 nM in an acidic activation buffer (50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)—mimicking the lysosomal environment[7].

  • Incubate for 15 minutes at 37°C to ensure full reduction and activation of the enzyme's active site cysteine.

Step 2: Substrate Incubation & Time-Course Sampling

  • Introduce the Val-Cit-PABC-linked ADC (or a fluorescent model substrate) to the activated enzyme solution at a concentration of 10 µM.

  • Maintain the reaction at 37°C. At predefined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot[7].

Step 3: Quenching and LC-MS/MS Analysis

  • Immediately quench the withdrawn aliquot by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate the enzyme and halt the reaction[7].

  • Centrifuge at 14,000 x g for 10 minutes. Extract the supernatant.

  • Self-Validation: Inject the supernatant into an LC-MS/MS system. You must monitor three distinct masses: the depletion of the intact linker-payload, the transient appearance of the para-aminobenzyl intermediate, and the accumulation of the free payload. Tracking all three confirms that the 1,6-elimination (and not just the initial peptide cleavage) is occurring efficiently.

G A Val-Cit-PABC-Payload (Intact ADC) B Lysosomal Internalization (pH 4.5 - 5.5) A->B C Cathepsin B Cleavage (Amide Hydrolysis) B->C D p-Aminobenzyl Intermediate + Val-Cit C->D E Spontaneous 1,6-Elimination (Electron Cascade) D->E F Aza-Quinone Methide + CO2 E->F Byproduct G Free Active Payload E->G Therapeutic Agent

Caption: Cathepsin B cleavage and subsequent 1,6-elimination of the PABC linker to release the payload.

Conclusion

The benzyl group is an indispensable tool in the medicinal chemist's arsenal. In PROTACs, its strategic placement and functionalization (such as amide-to-ester substitutions) overcome the formidable barriers of cellular permeability and conformational entropy. In ADCs, the para-aminobenzyl carbamate motif perfectly bridges the gap between systemic stability and rapid, traceless intracellular drug release via 1,6-elimination. Understanding and manipulating the structural and electronic properties of the benzyl group will continue to drive the evolution of next-generation targeted therapeutics.

References[1] Benchchem. The Role of Benzyl-PEG5-NHBoc Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide. Available at: https://benchchem.com[3] SciSpace. Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Available at: https://scispace.com[8] Nature Chemistry / PMC. Controlled masking and targeted release of redox-cycling ortho-quinones via a C–C bond-cleaving 1,6-elimination. Available at:https://nih.gov[2] Journal of Medicinal Chemistry - ACS Publications. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Available at: https://acs.org[4] SciSpace. Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Available at: https://scispace.com[5] PMC - NIH. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Available at: https://nih.gov[6] Semantic Scholar. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Available at: https://semanticscholar.org[9] University of Cambridge / Springer. Cleavable linkers in antibody-drug conjugates. Available at: https://cam.ac.uk[7] Benchchem. Cathepsin B Substrate Specificity for Val-Cit: A Technical Guide. Available at:https://benchchem.com

Sources

A Technical Guide to the 5-Hydroxypentyl Chain in PROTACs: Harnessing Flexibility for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two ligands—one for a target protein (protein of interest or POI) and another for an E3 ubiquitin ligase—joined by a chemical linker.[4][][6] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1][][7] This guide provides an in-depth technical analysis of a common linker motif: the 5-hydroxypentyl chain. We will explore its impact on conformational flexibility, the formation and stability of the POI-PROTAC-E3 ligase ternary complex, and the resulting physicochemical properties that govern a PROTAC's behavior in a biological system. This document serves as a resource for researchers, chemists, and drug developers aiming to rationally design the next generation of potent and selective protein degraders.

Introduction: The Pivotal Role of the Linker in PROTAC Design

The fundamental mechanism of a PROTAC involves hijacking the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][3][8] By bringing a target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[][7][9] The success of this process hinges on the formation of a productive ternary complex, and the linker's characteristics—its length, composition, and flexibility—are paramount.[][7][10][]

While early PROTAC development often relied on a trial-and-error approach to linker design, the field is now shifting towards a more rational, structure-guided methodology.[4] Alkyl and polyethylene glycol (PEG) chains are the most prevalent linker motifs due to their synthetic tractability and the ease with which their length can be modified.[3][4][] The 5-hydroxypentyl chain, a functionalized alkyl linker, offers a unique balance of flexibility and hydrophilicity, making it a subject of significant interest.

Why the 5-Hydroxypentyl Chain?

The 5-hydroxypentyl linker is an archetype of a flexible, functionalized alkyl chain. Its five-carbon backbone provides sufficient length and rotational freedom to span the distance between many target proteins and E3 ligases. The terminal hydroxyl group introduces a point of polarity, which can have profound effects on a PROTAC's properties:

  • Solubility: The hydroxyl group can improve the aqueous solubility of an otherwise hydrophobic molecule, a common challenge for PROTACs which are often large and lipophilic.[3][]

  • Permeability: While increasing polarity can sometimes hinder passive diffusion across cell membranes, a strategically placed hydroxyl group can also engage in transient interactions that facilitate membrane passage, a phenomenon sometimes related to the "chameleon effect".[1]

  • Ternary Complex Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming stabilizing interactions with residues on the surface of the target protein or E3 ligase, thereby influencing ternary complex stability and cooperativity.

  • Metabolic Stability: Alkyl chains are typically metabolized via oxidation.[] The presence of a hydroxyl group can influence the metabolic profile, potentially directing metabolism away from more critical regions of the molecule.

This guide will dissect these aspects, providing a framework for understanding and exploiting the properties of the 5-hydroxypentyl chain in PROTAC design.

Conformational Dynamics of the 5-Hydroxypentyl Linker

The inherent flexibility of an alkyl chain, characterized by its numerous rotatable bonds, allows a PROTAC to adopt a wide range of conformations in solution.[1][13] This "conformational plasticity" is a double-edged sword. On one hand, it enables the PROTAC to sample various orientations, increasing the probability of finding a productive binding pose that leads to a stable ternary complex.[1][13] On the other hand, excessive flexibility can lead to a significant entropic penalty upon binding, potentially destabilizing the ternary complex.[7]

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of PROTACs.[14][15][16][17] These simulations reveal that flexible linkers, like the 5-hydroxypentyl chain, can lead to a dynamic ensemble of states in solution.[14][15][18] Some of these conformations may be "extended," effectively positioning the two ligands for binding. Others may be "collapsed," where intramolecular interactions, often between the two aromatic ligands (the "warheads"), cause the PROTAC to fold back on itself.[14][15][19] This collapsed state can be non-productive, as the binding sites of the ligands are occluded.

G Extended Extended Conformation (Binding-Competent) Collapsed Collapsed Conformation (Non-Productive) Extended->Collapsed Productive Productive Ternary Complex (Degradation) Extended->Productive Successful Docking NonProductive Non-Productive Complex (No Degradation) Extended->NonProductive Steric Clash

Caption: Conformational states of a flexible linker PROTAC.

The 5-hydroxypentyl linker's flexibility allows it to navigate the surfaces of the POI and E3 ligase to establish favorable protein-protein interactions, which are crucial for stabilizing the ternary complex and achieving positive cooperativity.[1]

Impact on Ternary Complex Formation and Stability

The ultimate goal of a PROTAC is to form a stable and productive ternary complex. The stability of this complex is a key determinant of degradation efficiency.[7] The linker's length and flexibility are critical parameters that must be optimized for each specific POI-E3 ligase pair.[1][10][]

  • Linker Length: A linker that is too short may cause steric clashes, preventing the simultaneous binding of both ligands.[10][] Conversely, a linker that is too long might not effectively bring the two proteins into the correct orientation for efficient ubiquitin transfer.[10] The five-carbon length of the pentyl chain often represents a favorable starting point for optimization.

  • Cooperativity: An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase. This phenomenon, known as positive cooperativity, enhances the stability of the ternary complex beyond the individual binding affinities of the two ligands.[1][14] The flexibility of the 5-hydroxypentyl chain allows the system to find these energetically favorable interactions.

Experimental Workflows for Characterizing Flexibility and Ternary Complexes

A multi-faceted approach combining biophysical, cellular, and computational methods is required to fully understand the impact of the 5-hydroxypentyl linker.

Biophysical Assays

Biophysical techniques are essential for quantifying the interactions between the PROTAC, the target protein, and the E3 ligase.[20][21][22][23]

G cluster_workflow Biophysical Characterization Workflow cluster_binary Binary Interactions cluster_ternary Ternary Complex Start Synthesized PROTAC SPR_POI SPR/ITC/FP (PROTAC + POI) Start->SPR_POI SPR_E3 SPR/ITC/FP (PROTAC + E3) Start->SPR_E3 SPR_Ternary SPR (Ternary Kinetics) SPR_POI->SPR_Ternary FRET TR-FRET/AlphaScreen (Complex Formation) SPR_POI->FRET ITC_Ternary ITC (Thermodynamics) SPR_POI->ITC_Ternary MS Native MS (Stoichiometry) SPR_POI->MS SPR_E3->SPR_Ternary SPR_E3->FRET SPR_E3->ITC_Ternary SPR_E3->MS End Comprehensive Biophysical Profile SPR_Ternary->End FRET->End ITC_Ternary->End MS->End

Caption: Workflow for biophysical analysis of PROTACs.

Table 1: Key Biophysical Assays and Their Applications

Assay TechniqueParameter MeasuredRationale
Surface Plasmon Resonance (SPR) Binary & Ternary Affinity (KD), Kinetics (kon, koff), Cooperativity (α)Provides real-time, label-free measurement of binding events, crucial for determining the rates of complex formation and dissociation.[9][20]
Isothermal Titration Calorimetry (ITC) Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, which can reveal the entropic cost of linker flexibility.[20][21]
Time-Resolved FRET (TR-FRET) Ternary Complex FormationA proximity-based assay that gives a robust signal when the POI and E3 ligase are brought together by the PROTAC in solution.[20][22]
Native Mass Spectrometry (Native MS) Stoichiometry, Complex DistributionDirectly detects and quantifies the different species at equilibrium (binary vs. ternary complexes), confirming the formation of the 1:1:1 complex.[21]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Objective: To measure the kinetics and affinity of the ternary complex and determine cooperativity.

  • Principle: An E3 ligase is immobilized on a sensor chip. A mixture of the target protein and the PROTAC is then flowed over the surface. An increase in signal beyond the binding of the PROTAC alone confirms ternary complex formation.

  • Methodology:

    • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a CM5 sensor chip via amine coupling to a target level of ~2000-4000 RU.

    • Binary Interaction (PROTAC-E3): Inject a concentration series of the PROTAC alone over the E3 surface to determine the binary KD.

    • Binary Interaction (PROTAC-POI): In a separate experiment (if the POI can be immobilized), determine the PROTAC-POI binary KD.

    • Ternary Interaction: Prepare a concentration series of the target protein. To each concentration, add a constant, fixed concentration of the PROTAC (typically ~10x its KD for the E3 ligase).

    • Kinetic Analysis: Inject the PROTAC-POI mixtures over the immobilized E3 ligase surface.

    • Data Analysis: Fit the resulting sensorgrams to a 1:1 kinetic model to obtain the apparent affinity and kinetic rate constants for ternary complex formation.

    • Cooperativity (α) Calculation: Cooperativity is calculated as the ratio of the binary KD (PROTAC-E3) to the ternary KD (PROTAC-E3 in the presence of POI). An α > 1 indicates positive cooperativity.

Cellular Assays

Ultimately, a PROTAC's worth is determined by its ability to induce protein degradation in a cellular context.

Table 2: Essential Cellular Assays for PROTAC Evaluation

Assay TechniqueParameter MeasuredRationale
Western Blot Protein LevelsA semi-quantitative method to directly visualize the reduction in target protein levels after PROTAC treatment.
ELISA / In-Cell Western Dmax (Maximum Degradation), DC50 (Half-maximal Degradation)Quantitative methods to generate dose-response curves and determine the potency and efficacy of the PROTAC.
Permeability Assays (e.g., PAMPA) Passive DiffusionAssesses the ability of the PROTAC to cross a lipid membrane, a key factor for cellular activity.[24]

Physicochemical Properties and Cell Permeability

A significant challenge in PROTAC design is achieving good drug-like properties, particularly cell permeability, given that they often violate traditional guidelines like Lipinski's "Rule of Five".[1] The linker is a major contributor to the overall physicochemical profile.

The 5-hydroxypentyl chain presents a classic trade-off. The C5 alkyl portion increases lipophilicity, which can enhance membrane permeability.[] However, the terminal hydroxyl group adds polarity. The key is balance. Studies have shown that flexible linkers can act as "molecular chameleons," adopting more compact, less polar conformations in the hydrophobic environment of the cell membrane to shield their polar groups.[1][25] The ability of a PROTAC with a 5-hydroxypentyl linker to form intramolecular hydrogen bonds or other interactions that shield the hydroxyl group and polar parts of the E3 ligase ligand can be critical for achieving high cell permeability.[25][26]

Conclusion and Future Outlook

The 5-hydroxypentyl chain is a versatile and effective linker motif in the PROTAC designer's toolbox. Its inherent flexibility allows for the effective formation of ternary complexes across a range of targets, while its terminal hydroxyl group provides a handle for modulating solubility and other key physicochemical properties. However, this flexibility is not a universal solution. The optimal linker is always dependent on the specific geometry of the POI-E3 ligase pair.[10]

The future of linker design will move beyond simple alkyl and PEG chains to more sophisticated structures that offer controlled flexibility or are designed to engage in specific, advantageous interactions within the ternary complex.[4] Computational tools, including molecular dynamics and machine learning, will become increasingly vital for predicting the conformational behavior of linkers and guiding the design of PROTACs with superior potency, selectivity, and drug-like properties.[8][17][18] By deeply understanding the principles outlined in this guide for a fundamental linker like the 5-hydroxypentyl chain, researchers are better equipped to tackle the complex, multi-parameter optimization challenge that is PROTAC design.

References

  • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ACS Publications. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF. ResearchGate. [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]

  • Computational Modeling of PROTAC Ternary Complexes as Ensembles Using SILCS-xTAC. Silcsbio. [Link]

  • PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife. [Link]

  • Development of biophysical assays for studies of PROTACs. Diva-Portal.org. [Link]

  • PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]

  • Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]

  • New Application Note: Unraveling PROTAC Mechanisms Through Biophysical Profiling. Novalix. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Center for Biotechnology Information. [Link]

  • Machine learning in PROTAC linker design. arXiv. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. National Center for Biotechnology Information. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Diva Portal. [Link]

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Engineering Productive Ternary Complexes: The Strategic Role of the Benzyl (5-hydroxypentyl)(methyl)carbamate Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) relies on the precise spatial orientation of a target protein of interest (POI) and an E3 ubiquitin ligase. The chemical linker connecting these two ligands is not merely a passive spacer; it is the thermodynamic engine driving the formation of the productive ternary complex. This technical guide provides an in-depth analysis of Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS 210056-90-9) 1, a specialized linker building block. By integrating an N-methylated carbamate core with a flexible pentyl chain, this linker solves critical bottlenecks in PROTAC pharmacokinetics (PK) and structural cooperativity.

Chemical Profiling & Structural Rationale

As a Senior Application Scientist, I frequently encounter PROTAC candidates that fail in cellular assays despite exhibiting sub-nanomolar biochemical affinities. The culprit is almost always poor cell permeability or negative cooperativity during ternary complex formation. The rational design of Benzyl (5-hydroxypentyl)(methyl)carbamate addresses these issues through three distinct structural features:

  • The N-Methyl Modification (Permeability & Rigidity): Traditional secondary amide linkers expose hydrogen bond donors (HBDs) to the aqueous environment. N-methylation eliminates this HBD, significantly reducing the energetic desolvation penalty required for passive membrane diffusion 2. Furthermore, the N-methyl group introduces steric bulk that restricts the rotameric degrees of freedom around the carbamate bond, biasing the conformational ensemble and reducing the entropic cost of folding into the ternary complex 3.

  • The 5-Hydroxypentyl Spacer: The five-carbon aliphatic chain provides a highly lipophilic, flexible spacer spanning approximately 6–7 Ångströms. This specific length is optimal for bridging the gap between the POI and E3 ligases (such as VHL or CRBN) without inducing steric clashes at the neo-protein interface 4. The terminal hydroxyl group serves as a versatile nucleophile for conjugation.

  • Orthogonal Cbz Protection: The benzyl carbamate (Cbz) group masks the secondary amine. This allows for aggressive coupling conditions at the hydroxyl terminus (e.g., Mitsunobu reactions) without risking intramolecular cyclization or unwanted N-alkylation.

Mechanistic Role in Ternary Complex Formation

The efficacy of a PROTAC is governed by the cooperativity factor ( α ), defined as the ratio of the binary complex dissociation constant to the ternary complex dissociation constant.

A highly flexible, unmethylated linker often results in negative cooperativity ( α<1 ) because the entropic penalty of immobilizing a highly flexible chain is too high 5. By utilizing the Benzyl (5-hydroxypentyl)(methyl)carbamate linker, the N-methyl group acts as a conformational lock. This localized rigidity pre-organizes the PROTAC, favoring productive protein-protein interactions (PPIs) between the E3 ligase and the POI. The resulting tertiary amide (post-conjugation) also exhibits exceptional resistance to proteolytic cleavage, extending the intracellular half-life of the degrader 2.

Experimental Protocol: Synthesis & Integration

To ensure scientific integrity and reproducibility, the following self-validating protocol details the integration of Benzyl (5-hydroxypentyl)(methyl)carbamate into a PROTAC scaffold.

Phase 1: Hydroxyl Conjugation (Targeting the POI Ligand) Rationale: We utilize a Mitsunobu reaction to form an ether linkage with a phenolic POI ligand. The Cbz group protects the amine and provides a strong UV chromophore for reaction monitoring.

  • Preparation: Dissolve the phenolic POI ligand (1.0 eq) and Benzyl (5-hydroxypentyl)(methyl)carbamate (1.2 eq) in anhydrous THF (0.1 M).

  • Activation: Add Triphenylphosphine (PPh 3​ , 1.5 eq) and cool the vessel to 0°C under N 2​ .

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Stir at room temperature for 12 hours.

  • Validation: Monitor via LC-MS (UV 254 nm). The presence of the Cbz group ensures strong UV absorbance. Purify via flash chromatography (Hexanes/EtOAc).

Phase 2: Cbz Deprotection Rationale: Catalytic hydrogenolysis cleanly removes the Cbz group without affecting standard ether or amide bonds, revealing the secondary N-methyl amine.

  • Preparation: Dissolve the purified intermediate in a 1:1 mixture of Methanol and EtOAc.

  • Hydrogenolysis: Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N 2​ , followed by H 2​ . Stir vigorously under an H 2​ balloon at room temperature for 4 hours.

  • Validation: Filter the suspension through a Celite pad to remove the palladium catalyst. Successful deprotection is confirmed by a mass shift of -134 Da (loss of the Cbz group) and a positive ninhydrin stain.

Phase 3: E3 Ligase Ligand Conjugation Rationale: The revealed secondary amine is coupled to an E3 ligase ligand (e.g., a VHL ligand bearing a carboxylic acid) to form a stable tertiary amide.

  • Preparation: Dissolve the deprotected N-methyl amine intermediate (1.0 eq) and the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Amidation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 6 hours.

  • Validation: Purify the final PROTAC via preparative HPLC. The formation of the tertiary amide is verified by NMR, noting the characteristic shift of the N-methyl protons.

Quantitative Data & Physicochemical Impact

The following table summarizes the comparative advantages of integrating this specific linker building block versus a standard unmethylated aliphatic chain.

ParameterStandard Alkyl Amide LinkerN-Methyl Carbamate LinkerCausality / Impact on PROTAC
Hydrogen Bond Donors (HBD) +1 (per amide bond)0 (Tertiary amide)Enhances passive cell permeability (Caco-2) 3.
Conformational Flexibility High (Free rotation)Restricted (Cis/Trans bias)Reduces entropic penalty; favors positive cooperativity ( α>1 ) 5.
Proteolytic Stability ModerateHighTertiary amides resist intracellular proteases 2.
Cbz Deprotection Yield N/A>90% (Pd/C, H 2​ )Ensures clean, orthogonal deprotection during synthesis.

Visualization: PROTAC Synthesis & Ternary Complex Workflow

The following diagram illustrates the logical flow from linker integration to the formation of the productive ternary complex.

G L Linker: Benzyl (5-hydroxypentyl) (methyl)carbamate Step1 Phase 1: Mitsunobu Reaction (Hydroxyl Conjugation) L->Step1 POI POI Ligand (e.g., Phenol) POI->Step1 E3 E3 Ligase Ligand (e.g., VHL-COOH) Step3 Phase 3: Amidation (HATU, DIPEA) E3->Step3 Int1 Cbz-Protected POI-Linker Conjugate Step1->Int1 Step2 Phase 2: Hydrogenolysis (Pd/C, H2) Int1->Step2 Int2 Deprotected N-Methyl Secondary Amine Step2->Int2 Int2->Step3 PROTAC Mature PROTAC (Tertiary Amide) Step3->PROTAC Ternary Productive Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Intracellular binding

Workflow of PROTAC synthesis utilizing the N-methyl carbamate linker and ternary complex formation.

References

  • Bidepharm. "CAS:3742-91-4, 哌啶-1-羧酸苄酯-毕得医药 (PROTAC Linker Database)". Source: bidepharm.com. 1

  • Adesis Inc. "Peptide-Drug Conjugate Manufacturing: PDC and PROTAC Synthesis Strategies". Source: adesisinc.com. 2

  • ACS Publications. "Impact of Linker Composition on VHL PROTAC Cell Permeability". Source: acs.org. 3

  • Semantic Scholar. "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design". Source: semanticscholar.org. 4

  • Frontiers. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation". Source: frontiersin.org. 5

Sources

Predictive ADME Profiling of Benzyl (5-hydroxypentyl)(methyl)carbamate: A Mechanistic Guide to Pharmacokinetic Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS: 210056-90-9) Formula: C₁₄H₂₁NO₃ | Molecular Weight: 251.32 g/mol

Executive Summary

In the preclinical stages of drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a chemical entity is paramount to mitigating late-stage attrition. Benzyl (5-hydroxypentyl)(methyl)carbamate is a versatile structural motif often utilized as a building block or intermediate in medicinal chemistry. Because the carbamate linkage offers unique metabolic stability compared to standard esters or amides, and the terminal hydroxyl group provides a distinct handle for Phase II conjugation, predicting its pharmacokinetic behavior requires a nuanced understanding of structural causality.

This whitepaper provides an in-depth, predictive ADME analysis of Benzyl (5-hydroxypentyl)(methyl)carbamate. As a Senior Application Scientist, I have structured this guide to bridge in silico predictions with the self-validating in vitro experimental frameworks required to confirm them.

Molecular Profiling & Physicochemical Causality

The pharmacokinetic fate of a molecule is fundamentally dictated by its physicochemical properties. By deconstructing the structure of Benzyl (5-hydroxypentyl)(methyl)carbamate, we can establish a causal link between its functional groups and its predicted in vivo behavior:

  • The Carbamate Core (-O-C(=O)-N-): Unlike standard esters, which are rapidly hydrolyzed by plasma esterases, the carbamate group exhibits partial amide-like resonance, conferring superior metabolic stability in plasma. The N-methyl substitution further increases lipophilicity and eliminates a hydrogen bond donor (HBD), which is critical for enhancing passive membrane permeability.

  • The Benzyl Group: Imparts lipophilicity and serves as a potential site for CYP450-mediated aromatic or benzylic hydroxylation.

  • The 5-Hydroxypentyl Chain: Introduces flexibility and amphiphilicity. The terminal primary alcohol is the sole HBD in the molecule and acts as the primary metabolic vulnerability (susceptible to oxidation and glucuronidation).

Table 1: Predicted Physicochemical Properties

Using established in silico algorithms such as SwissADME [1], we can predict the core parameters governing the molecule's adherence to Lipinski’s Rule of Five.

PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight 251.32 g/mol Optimal for rapid passive diffusion (< 500 Da).
LogP (Consensus) ~2.4 - 2.8Ideal lipophilicity for balancing solubility and membrane permeability.
H-Bond Donors (HBD) 1Low HBD count heavily favors intestinal absorption.
H-Bond Acceptors (HBA) 3Well within the limit (<10) for oral bioavailability.
TPSA 49.7 ŲExcellent predictor for high Caco-2 permeability and potential Blood-Brain Barrier (BBB) penetration (< 90 Ų).
Rotatable Bonds 9Moderate flexibility; may incur a slight entropic penalty upon target binding but does not restrict oral absorption.

Predicted ADME Profile & Mechanistic Pathways

Absorption

Given a TPSA of 49.7 Ų and a LogP of ~2.6, Benzyl (5-hydroxypentyl)(methyl)carbamate is predicted to exhibit high passive transcellular permeability . The N-methylation of the carbamate is a strategic structural feature; by removing the N-H bond, the desolvation energy required for the molecule to enter the lipid bilayer of the intestinal epithelium is significantly reduced.

Distribution

The compound's moderate lipophilicity suggests a moderate volume of distribution (Vd). It is likely to exhibit moderate plasma protein binding (PPB), primarily to Human Serum Albumin (HSA), driven by hydrophobic interactions with the benzyl ring. Because the TPSA is below 90 Ų, the molecule has the intrinsic physicochemical ability to cross the Blood-Brain Barrier (BBB), provided it is not a strong substrate for P-glycoprotein (P-gp) efflux transporters.

Metabolism

The metabolic fate of this compound is highly predictable based on its functional groups:

  • Phase I Metabolism: The primary alcohol on the pentyl chain is highly susceptible to oxidation by cytosolic Alcohol Dehydrogenase (ADH) to an aldehyde, followed by Aldehyde Dehydrogenase (ALDH) to yield a carboxylic acid. Additionally, hepatic CYP450 enzymes (e.g., CYP3A4) may catalyze benzylic hydroxylation.

  • Phase II Metabolism: The terminal hydroxyl group is a textbook target for UDP-glucuronosyltransferases (UGTs). Glucuronidation will drastically increase the molecule's polarity, marking it for rapid excretion.

Excretion

Following Phase II conjugation, the resulting glucuronide or carboxylic acid metabolites will be highly water-soluble and are predicted to be cleared primarily via renal excretion (urine).

ADME_Workflow A Compound Input CAS: 210056-90-9 B In Silico Profiling (SwissADME / QSAR) A->B C Physicochemical Analysis (LogP: 2.6, TPSA: 49.7) B->C D In Vitro Validation (Self-Validating Assays) C->D E Caco-2 Permeability (Absorption & Efflux) D->E F Microsomal Stability (Phase I/II Metabolism) D->F

Fig 1: Integrated in silico and in vitro ADME evaluation workflow.

In Vitro Validation: Self-Validating Experimental Protocols

To transition from in silico prediction to empirical fact, we must employ robust in vitro models. The hallmark of a rigorous scientific protocol is that it acts as a self-validating system —it must contain internal controls that immediately flag assay failure.

Protocol A: Caco-2 Bidirectional Permeability Assay (Absorption & Efflux)

The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates to form a polarized monolayer with tight junctions and brush borders, mimicking the human small intestine [2]. We perform a bidirectional assay to calculate the Efflux Ratio (ER), which determines if the compound is actively pumped out by P-gp [3].

Self-Validation Mechanism: Transepithelial Electrical Resistance (TEER) and Lucifer Yellow (a paracellular marker) are used. If Lucifer Yellow permeability exceeds 100 nm/s, or TEER drops below 200 Ω·cm², the monolayer integrity is compromised, and data is automatically discarded.

Step-by-Step Methodology:

  • Cell Culturing: Seed Caco-2 cells on polycarbonate membrane Transwell inserts (0.4 µm pore size) at a density of ~100,000 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check: Measure TEER using an epithelial volt-ohm meter. Proceed only if TEER ≥ 200 Ω·cm².

  • Dosing Solution Preparation: Prepare Benzyl (5-hydroxypentyl)(methyl)carbamate at 10 µM in Transport Buffer (HBSS with 10 mM HEPES, pH 7.4). Include 100 µM Lucifer Yellow in the donor compartment.

  • A-to-B (Apical to Basolateral) Transport: Add dosing solution to the Apical chamber. Add blank buffer to the Basolateral chamber.

  • B-to-A (Basolateral to Apical) Transport: Add dosing solution to the Basolateral chamber. Add blank buffer to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2 indicates active efflux.

Caco2 Apical Apical Chamber (Intestinal Lumen) Cell Enterocyte (Caco-2 Monolayer) Apical->Cell Passive Diffusion Basolateral Basolateral Chamber (Bloodstream) Cell->Basolateral Systemic Absorption Efflux P-gp Efflux Transporter Cell->Efflux Efflux->Apical Active Efflux (B-A)

Fig 2: Mechanistic pathways of Caco-2 intestinal absorption and active efflux.

Protocol B: Human Liver Microsome (HLM) Stability Assay (Metabolism)

To validate the prediction that the terminal hydroxyl group and benzyl ring are sites of rapid metabolism, an HLM assay is utilized.

Self-Validation Mechanism: Testosterone (a known CYP3A4 substrate) and 7-Hydroxycoumarin (a known UGT substrate) are run in parallel as positive controls. If the positive controls do not degrade at established rates, the microsomes are inactive, invalidating the run.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (pooled) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and Benzyl (5-hydroxypentyl)(methyl)carbamate (final concentration 1 µM) in the buffer.

  • Phase I & II Activation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture containing NADPH (1 mM final) for Phase I CYP450 activity, and UDPGA (2 mM final) with Alamethicin (to permeabilize microsomal membranes) for Phase II UGT activity.

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the parent compound depletion.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Strategic Outlook

Benzyl (5-hydroxypentyl)(methyl)carbamate presents a highly favorable physicochemical profile for drug development. Its low molecular weight, optimal lipophilicity, and low polar surface area strongly predict excellent oral bioavailability and passive membrane permeability. However, its primary structural liability lies in the terminal hydroxyl group, which is highly susceptible to rapid Phase I oxidation and Phase II glucuronidation.

If rapid metabolic clearance is observed during the in vitro HLM validation, medicinal chemists should consider structural rigidification, bioisosteric replacement of the primary alcohol (e.g., with a fluorine atom or an ether linkage), or steric shielding of the pentyl chain to enhance the compound's pharmacokinetic half-life.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link][1]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray Technical Support. URL:[Link][2]

Sources

Navigating the Conformational Space: In Silico Modeling of Benzyl (5-hydroxypentyl)(methyl)carbamate PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) has revolutionized structure-based drug discovery. A PROTAC is a heterobifunctional molecule comprising a protein of interest (POI) ligand, an E3 ligase ligand, and a connecting chemical linker. Historically, linker design relied heavily on empirical "trial and error" using synthetically tractable alkyl or polyethylene glycol (PEG) chains. However, the field is currently undergoing a critical shift toward sophisticated, functionalized linkers to optimize physicochemical properties and ternary complex (TC) cooperativity 1[1].

One such advanced structural motif is the Benzyl (5-hydroxypentyl)(methyl)carbamate linker. This whitepaper dissects the physicochemical causality behind this specific linker moiety and provides a self-validating, step-by-step in silico methodology for modeling its behavior within a PROTAC ternary complex.

The Physicochemical Causality of the Benzyl-Carbamate Linker

Designing an effective linker involves balancing multiple factors, including length, chemical composition, rigidity, and flexibility 2[2]. The Benzyl (5-hydroxypentyl)(methyl)carbamate architecture is engineered to address specific pharmacokinetic and thermodynamic bottlenecks:

  • 5-Hydroxypentyl Chain (Flexibility & Spacing): The 5-carbon alkyl chain provides a highly flexible, hydrophobic spacer. In an extended conformation, it bridges a gap of approximately 6–8 Å. If a linker is too short, steric clashes prevent simultaneous binding; if too long, the proteins cannot be brought into close enough proximity for efficient ubiquitination 3[3]. The terminal hydroxyl group serves as a versatile synthetic handle for conjugation to the warhead.

  • N-Methyl Carbamate Core (Rigidity & Permeability): Carbamates offer a structural compromise between the rigidity of an amide and the flexibility of an ester. Crucially, the N-methylation removes a hydrogen bond donor. This reduction in the topological polar surface area (TPSA) lowers the desolvation penalty required for cell membrane permeation, directly enhancing oral bioavailability.

  • Benzyl Group (Interfacial Cooperativity): The inclusion of a benzyl pendant group introduces localized steric bulk and lipophilicity. Within the ternary complex, this aromatic ring can engage in π-π stacking or cation-π interactions with interfacial residues on either the POI or the E3 ligase. This acts as a "molecular glue" feature, thermodynamically stabilizing the neo-protein-protein interaction (PPI) interface.

LinkerLogic POI POI Warhead Target Anchor Pentyl 5-Hydroxypentyl Flexible Spacer POI->Pentyl Carbamate N-Methyl Carbamate Rigid Core Pentyl->Carbamate Benzyl Benzyl Group Pi-Pi Stacking Carbamate->Benzyl E3 E3 Ligand Ligase Anchor Carbamate->E3

Structural deconstruction of the Benzyl (5-hydroxypentyl)(methyl)carbamate PROTAC linker.

In Silico Modeling Workflows for Ternary Complexes

Because co-crystal structures of ternary complexes are rarely available during early-stage development, computational modeling is invaluable for rational PROTAC design1[1]. The most robust methodology involves generating possible ligase-target arrangements via protein-protein docking, followed by the insertion of independently sampled PROTAC conformations4[4].

Advanced ensemble approaches, such as the SILCS-xTAC methodology, utilize precomputed FragMaps and Monte Carlo (MC) sampling to rapidly dock and rank ligands, accounting for the full 3D structure and flexibility of the proteins 5[5].

Workflow A 1. Target & E3 Preparation C 3. Protein-Protein Docking A->C B 2. PROTAC Conformational Sampling D 4. Ternary Complex Assembly B->D C->D E 5. MD & Pose Occupancy Scoring D->E

In silico workflow for PROTAC ternary complex modeling and MD scoring.

Molecular Dynamics (MD) & Pose Occupancy Scoring

Static docking scores often fail to predict true PROTAC efficacy because they neglect the entropic cost of restricting a flexible linker and the dynamic nature of the TC. To establish a self-validating system, researchers employ MD simulations combined with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

A critical metric developed for this validation is Pose Occupancy Time . By subjecting the candidate ternary complexes to MD simulations—often with a specific heating scheme to accelerate pose departure—native poses can be distinguished from non-native ones. Native poses exhibit significantly longer occupancy times and structural persistence at both room and elevated temperatures, reflecting the true thermodynamic stability of the complex6[6].

Quantitative Data: Linker Property Comparison

To illustrate the computational advantages of the Benzyl (5-hydroxypentyl)(methyl)carbamate linker, we compare its theoretical physicochemical properties against traditional linkers.

Linker TypeH-Bond DonorsApprox. Rotatable BondsRelative RigidityInterfacial Stacking PotentialTypical Permeability Impact
Alkyl (C8) 07LowNoneHigh lipophilicity, low solubility
PEG3 010Very LowNoneHigh solubility, high entropic penalty
Benzyl-Carbamate 08Moderate (Carbamate Core)High (π-π / cation-π)Balanced (Lower TPSA via N-methylation)

Table 1: Comparative in silico parameters of common PROTAC linkers versus the functionalized Benzyl-Carbamate motif.

Self-Validating Protocol: In Silico Assembly and MD Validation

To ensure scientific trustworthiness, the following step-by-step protocol establishes a self-validating loop for modeling Benzyl-Carbamate PROTACs:

Step 1: System Preparation & Conformational Generation

  • Import high-resolution apo-structures of the POI and E3 ligase.

  • Parameterize the Benzyl (5-hydroxypentyl)(methyl)carbamate PROTAC using a robust force field (e.g., OPLS4), ensuring the N-methyl carbamate is assigned accurate partial charges.

  • Generate an ensemble of up to 10,000 PROTAC conformations, filtering out high-energy states (>10 kcal/mol above the global minimum)4[4].

Step 2: Protein-Protein Docking (PPI)

  • Perform Fast Fourier Transform (FFT)-based rigid-body docking between the POI and E3 ligase to generate putative dimer conformations.

Step 3: Ternary Complex Assembly

  • Align the PROTAC ensemble to the top PPI poses. Discard any complexes with severe steric clashes (>2.0 Å overlap) between the bulky benzyl group and the protein backbones.

Step 4: MD Equilibration & Production

  • Solvate the top 10 ternary complexes in an explicit water box (TIP3P) with 0.15 M NaCl.

  • Apply harmonic restraints to the protein Cα atoms to maintain overall conformation while allowing local side-chain flexibility5[5].

  • Run a 100 ns production MD simulation at 300K.

Step 5: Validation & Scoring (The Self-Validating Loop)

  • Calculate the Root Mean Square Deviation (RMSD) of the PROTAC linker over the trajectory.

  • Validation Criterion: A valid native pose must maintain a linker RMSD < 2.5 Å for at least 80% of the simulation time (Pose Occupancy > 0.8). If all poses depart prematurely, the initial PPI docking constraints must be relaxed, and the workflow restarted.

  • Compute the final binding free energy using MM/GBSA on the stable trajectory frames to rank the candidates6[6].

Conclusion

The rational design of PROTAC linkers is moving beyond simple tethers. By incorporating sophisticated functional moieties like Benzyl (5-hydroxypentyl)(methyl)carbamate, drug designers can fine-tune flexibility, permeability, and ternary complex cooperativity. Rigorous in silico modeling—anchored by MD-derived pose occupancy scoring—provides a predictive and self-validating framework to accelerate the discovery of next-generation targeted protein degraders.

References

  • Novel approaches for the rational design of PROTAC linkers Explor
  • Current strategies for the design of PROTAC linkers: a critical review N
  • PROTAC Linker Design and Optimiz
  • Computational Modeling of PROTAC Ternary Complexes as Ensembles Using SILCS-xTAC Journal of Chemical Inform
  • In Silico Modeling and Scoring of PROTAC-Medi
  • In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application Journal of Chemical Inform

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Methodological & Application

NMR spectroscopy for Benzyl (5-hydroxypentyl)(methyl)carbamate characterization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Characterization of Benzyl (5-hydroxypentyl)(methyl)carbamate

Executive Summary

The structural elucidation of carbamate-containing active pharmaceutical ingredients (APIs) and intermediates presents unique analytical challenges. Benzyl (5-hydroxypentyl)(methyl)carbamate is a versatile bifunctional building block characterized by a benzyl-protected carbamate core, an N-methyl substitution, and a terminal primary hydroxyl group. For researchers and drug development professionals, accurately characterizing this molecule requires navigating the complexities of restricted C–N bond rotation, which induces signal doubling (rotamers) in Nuclear Magnetic Resonance (NMR) spectroscopy.

This application note provides a comprehensive, self-validating workflow for the precise NMR assignment of Benzyl (5-hydroxypentyl)(methyl)carbamate. By combining 1D, 2D, and Variable Temperature (VT) NMR techniques, we establish a robust framework that distinguishes true conformational isomers from chemical impurities.

Mechanistic Grounding: The Carbamate Rotamer Phenomenon

Before executing experimental protocols, it is critical to understand the causality behind the spectral behavior of carbamates. Novice analysts often misinterpret the NMR spectra of N-alkyl carbamates, mistaking peak doubling for contamination.

This phenomenon arises from the electronic structure of the carbamate functional group. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl π∗ antibonding orbital. This resonance creates a partial double-bond character across the C–N bond, significantly elevating the energy barrier to free rotation ( ΔG‡≈14−17 kcal/mol ). At ambient temperatures (298 K), the thermal energy is insufficient to overcome this barrier rapidly on the NMR timescale. Consequently, the molecule exists as a mixture of two distinct conformational isomers (E and Z rotamers, or syn/anti), resulting in two distinct chemical environments for the N-CH 3​ and N-CH 2​ groups1[1].

Rotamer_Equilibrium E_Rotamer E-Rotamer (Anti Conformer) TS Transition State (Restricted C-N Rotation) E_Rotamer->TS + Thermal Energy (ΔG‡) TS->E_Rotamer Z_Rotamer Z-Rotamer (Syn Conformer) TS->Z_Rotamer Z_Rotamer->TS

Fig 1: Thermodynamic equilibrium of carbamate rotamers due to restricted C-N bond rotation.

Experimental Design & Workflow

To ensure a high-fidelity structural assignment, the analytical workflow must be self-validating . This means the protocol inherently contains internal checks (such as mass balance and thermal coalescence) to prove that the observed data is an artifact of molecular dynamics, not poor sample purity.

NMR_Workflow Sample 1. Sample Preparation (CDCl3 or DMSO-d6) OneD 2. 1D NMR Acquisition (1H & 13C at 298 K) Sample->OneD RotamerCheck 3. Identify Peak Doubling (N-CH3, N-CH2 regions) OneD->RotamerCheck VT_NMR 4. Variable Temp (VT) NMR (Coalescence Verification) RotamerCheck->VT_NMR Split signals detected TwoD_NMR 5. 2D NMR Correlation (COSY, HSQC, HMBC) VT_NMR->TwoD_NMR Peaks coalesce Validation 6. Final Assignment & Stoichiometric Parity TwoD_NMR->Validation

Fig 2: Self-validating NMR workflow for characterizing dynamic carbamate molecules.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of Benzyl (5-hydroxypentyl)(methyl)carbamate in 0.6 mL of CDCl 3​ . Expert Insight: If the terminal hydroxyl (-OH) proton signal overlaps with the aliphatic pentyl chain signals, evaporate the CDCl 3​ and reconstitute the sample in strictly anhydrous DMSO-d 6​ . DMSO strongly hydrogen-bonds with the hydroxyl group, shifting the -OH signal downfield (typically ~4.3 ppm) and resolving it as a distinct triplet (coupled to the adjacent CH 2​ ).

  • 1D NMR Acquisition: Acquire 1 H NMR (minimum 16 scans, relaxation delay d1​=2 s) and 13 C{ 1 H} NMR (minimum 512 scans, d1​=2 s) at standard ambient temperature (298 K).

  • Stoichiometric Parity Check: Integrate the split peaks for the N-CH 3​ group (e.g., ~2.88 and 2.94 ppm). If the ratio is 55:45, you must find an identical 55:45 integration ratio for the split N-CH 2​ signals (~3.22 and 3.28 ppm). This mass balance proves the signals belong to the same dynamic system.

  • 2D NMR Correlation: Acquire COSY (to trace the continuous spin system from the N-CH 2​ to the terminal O-CH 2​ of the pentyl chain) and HSQC/HMBC (to link the N-CH 3​ and benzyl protons to the carbamate carbonyl carbon).

  • Variable Temperature (VT) Validation: To definitively rule out impurities, acquire 1 H NMR spectra at elevated temperatures (e.g., 310 K, 320 K, 330 K). As thermal energy surpasses the rotational barrier, the exchange rate between the E and Z rotamers exceeds the NMR acquisition timescale, causing the doubled peaks to broaden and coalesce into a single, sharp time-averaged signal2[2].

Quantitative Data & Spectral Assignments

The following tables summarize the expected chemical shifts based on the structural environment of Benzyl (5-hydroxypentyl)(methyl)carbamate. Notice the explicit documentation of rotameric splitting.

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Causality Notes
Aromatic (Ph) 7.28 – 7.38Multiplet5HBenzyl aromatic ring protons.
Benzyl-CH 2​ 5.12Singlet2HPh-CH 2​ -O; May exhibit slight broadening due to long-range rotameric effects.
O-CH 2​ (C5) 3.62Triplet ( J=6.5 Hz)2HTerminal -CH 2​ -OH; Deshielded by electronegative oxygen.
N-CH 2​ (C1) 3.22, 3.28Triplet ( J=7.0 Hz)2HSplit into two triplets due to E/Z rotamers.
N-CH 3​ 2.88, 2.94Singlet3HSplit into two singlets due to restricted C-N rotation.
Hydroxyl (-OH) 1.60 – 2.00Broad Singlet1HHighly variable based on concentration/water content. Exchangeable with D 2​ O.
Pentyl-CH 2​ (C2, C4) 1.50 – 1.60Multiplet4HAliphatic chain protons adjacent to heteroatom-bearing carbons.
Pentyl-CH 2​ (C3) 1.30 – 1.40Multiplet2HCentral aliphatic chain protons; most shielded.

Table 2: 13 C NMR Assignments (125 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)Assignment & Causality Notes
C=O 156.2, 156.8Carbamate carbonyl; Doubled due to rotamers. Highly deshielded.
Ar-C (ipso) 136.8Benzyl quaternary carbon attached to the CH 2​ group.
Ar-CH 128.5, 128.0, 127.8Benzyl ortho, meta, and para carbons.
Benzyl-CH 2​ 67.2Ph-C H 2​ -O.
O-CH 2​ (C5) 62.5Terminal -C H 2​ -OH.
N-CH 2​ (C1) 48.5, 49.2Split due to spatial proximity to the restricted C-N bond.
N-CH 3​ 34.2, 34.8Split due to E/Z rotameric environments.
Pentyl-CH 2​ (C4) 32.3Aliphatic carbon β to the hydroxyl group.
Pentyl-CH 2​ (C2) 27.5, 28.1Aliphatic carbon β to the carbamate nitrogen (shows minor splitting).
Pentyl-CH 2​ (C3) 23.1Central aliphatic carbon.

Advanced Validation: 2D EXSY (NOESY)

If VT-NMR is unavailable or the molecule degrades at higher temperatures, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) serves as an alternative self-validating tool. While NOESY is typically used for spatial proximity, it also captures chemical exchange (EXSY).

Because the E and Z rotamers are in dynamic equilibrium, magnetization transfers between the two states during the NMR mixing time. Consequently, the two distinct N-CH 3​ singlets ( δ 2.88 and 2.94) will exhibit a strong cross-peak in the NOESY spectrum. This cross-peak acts as definitive proof that the two signals represent the same chemical group interconverting in real-time, completely ruling out the presence of a methylated impurity3[3].

Conclusion

The characterization of Benzyl (5-hydroxypentyl)(methyl)carbamate requires a nuanced understanding of molecular dynamics. By recognizing the physical causality behind restricted C-N bond rotation and implementing a self-validating workflow utilizing stoichiometric parity, VT-NMR, and 2D correlation, researchers can confidently assign complex carbamate spectra and ensure the highest standards of analytical integrity in drug development.

References

  • Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. American Chemical Society.
  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence.
  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR. MDPI / DK CHEM.

Sources

Application Note: Cell Permeability Assays for PROTACs Incorporating Benzyl (5-hydroxypentyl)(methyl)carbamate Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Framework: Overcoming the bRo5 Permeability Bottleneck

Proteolysis Targeting Chimeras (PROTACs) consistently violate Lipinski’s Rule of Five (bRo5), frequently exhibiting molecular weights exceeding 800 Da and high Polar Surface Areas (PSA). Consequently, poor transcellular permeability remains a primary cause of attrition in targeted protein degradation (TPD) pipelines[1].

The integration of a Benzyl (5-hydroxypentyl)(methyl)carbamate linker represents a sophisticated chemical strategy to enhance intracellular accumulation. The causality behind this specific linker's success lies in its physicochemical properties:

  • N-Methylation (HBD Elimination): Unlike standard amide linkers, the methylated carbamate nitrogen removes a critical Hydrogen Bond Donor (HBD). Minimizing HBDs significantly lowers the desolvation energy required for the molecule to partition into the hydrophobic core of the lipid bilayer[].

  • Conformational Chameleonicity: The bulky, lipophilic benzyl group acts as an intramolecular shield. In non-polar membrane environments, the PROTAC can adopt a folded conformation where the benzyl moiety engages in π−π or CH- π interactions with the warheads, effectively burying the polar surface area[3].

  • Optimal Spacer Dynamics: The pentyl chain provides the necessary degrees of freedom to bridge the E3 ligase and the target protein without introducing the excessive lipophilicity that typically leads to aqueous insolubility and non-specific protein binding.

Because traditional permeability assays like PAMPA and Caco-2 often underpredict PROTAC absorption due to high non-specific binding (sticking to plastic/lipids) and active efflux by P-glycoprotein (P-gp)[1][4], advanced cell-based assays are required. This guide details the execution of the two most robust, self-validating methodologies for evaluating PROTACs with this specific linker class: the NanoBRET Target Engagement (TE) Assay and the Chloroalkane Penetration Assay (CAPA) .

Quantitative Comparison of Permeability Assays

To select the appropriate assay for your PROTAC development stage, consult the summarized metrics below.

Assay TypePrimary MetricLimit of Detection (LOD)Efflux InterferencePhysiological Relevance
NanoBRET TE Intracellular Availability Index (IAI)High (nM range)Low (Live cell equilibrium)Highest (Measures actual target binding)
CAPA Cytosolic Penetration (%)Moderate ( μ M range)Low (Covalent trapping)High (Direct cytosolic quantification)
LLC-PK1 Passive Permeability ( Papp​ )Low (Prone to sticking)ModerateModerate (Better than Caco-2)
Caco-2 Transepithelial TransportLow (High BLQ rates)High (P-gp substrate bias)Low (Underpredicts bRo5 compounds)

Protocol I: NanoBRET Target Engagement (TE) Assay

The NanoBRET TE assay quantifies the intracellular concentration of a PROTAC by measuring its ability to compete with a fluorescent tracer for binding to a NanoLuc-tagged target protein in live cells[5].

Causality & Self-Validation System

This protocol is a self-validating system because it runs live cells and permeabilized cells in parallel. Validation Checkpoint: Digitonin selectively permeabilizes the plasma membrane, granting the PROTAC 100% unrestricted access to the target. By comparing the IC50​ in live cells to the IC50​ in permeabilized cells, we isolate permeability from intrinsic binding affinity. If a PROTAC fails in live cells but succeeds in permeabilized cells, the Benzyl (5-hydroxypentyl)(methyl)carbamate linker may require further lipophilic tuning.

NanoBRET cluster_live Live Cell (Passive Permeability) cluster_perm Permeabilized Cell (100% Access Control) PROTAC_Live PROTAC Entry Comp_Live Tracer Competition PROTAC_Live->Comp_Live Signal_Live BRET Signal Drop Comp_Live->Signal_Live Index Calculate Intracellular Availability Index (IAI) Signal_Live->Index Digitonin Digitonin Treatment Comp_Perm Tracer Competition Digitonin->Comp_Perm Signal_Perm Max BRET Drop Comp_Perm->Signal_Perm Signal_Perm->Index

Fig 1: NanoBRET assay workflow comparing live and permeabilized cells to determine PROTAC availability.

Step-by-Step Methodology
  • Cell Preparation: Transfect HEK293 cells with the NanoLuc-target fusion plasmid (e.g., NanoLuc-BRD4 or NanoLuc-VHL). Incubate for 24 hours.

  • Plating: Resuspend cells in Opti-MEM lacking phenol red. Plate at a density of 2×104 cells/well in a 96-well white plate.

  • Tracer Addition: Add the target-specific NanoBRET fluorescent tracer at a concentration corresponding to its Kd​ (typically 0.1–1.0 μ M).

  • PROTAC Titration & Permeabilization:

    • Live Cell Cohort: Add the Benzyl-carbamate PROTAC in a 10-point dose-response series (e.g., 10 μ M down to 0.5 nM).

    • Permeabilized Cohort: Add the same PROTAC titration, but supplement the wells with 50 μ g/mL Digitonin.

  • Equilibration: Incubate the plates for 2 hours at 37°C to allow the PROTAC to permeate the membrane and reach binding equilibrium.

  • Substrate Addition: Add 3X NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor to isolate the intracellular signal.

  • Detection & Analysis: Read the plate on a luminometer capable of dual-wavelength detection (Donor: 460 nm, Acceptor: 618 nm). Calculate the BRET ratio (Acceptor/Donor).

  • Data Synthesis: Determine the IC50​ for both cohorts. Calculate the Intracellular Availability Index (IAI):

    IAI=IC50​ (Live)IC50​ (Permeabilized)​

    An IAI closer to 1 indicates excellent permeability, validating the chameleonic folding of the Benzyl (5-hydroxypentyl)(methyl)carbamate linker.

Protocol II: Chloroalkane Penetration Assay (CAPA)

While NanoBRET measures target engagement, CAPA directly quantifies the amount of compound that successfully reaches the cytosol. This is achieved by synthesizing a chloroalkane-tagged (ct) version of the PROTAC, which covalently binds to a HaloTag expressed in the cytosol[6].

Causality & Self-Validation System

Because PROTACs are highly susceptible to endosomal entrapment, simply entering the cell does not guarantee access to the E3 ligase machinery. CAPA specifically measures cytosolic penetration. Validation Checkpoint: The assay utilizes a HeLa cell line stably expressing a HaloTag-GFP fusion. By gating flow cytometry data strictly on GFP-positive cells, the assay automatically normalizes for cell size, health, and expression variability. A non-permeable control (e.g., ct-PEG) is run to establish the baseline of extracellular non-specific binding, ensuring the system is self-validating.

CAPA Step1 HaloTag-GFP Cells (Cytosolic Expression) Step2 Pulse: Add ct-PROTAC (Chloroalkane-tagged) Step1->Step2 Incubation Step3 Wash: Remove Unbound PROTAC Step2->Step3 Permeability Phase Step4 Chase: Add Red Fluorescent Halo-Dye Step3->Step4 Covalent Binding Step5 Flow Cytometry (Measure Red/Green Ratio) Step4->Step5 Quantification

Fig 2: CAPA workflow utilizing HaloTag-GFP and a fluorescent chase dye to quantify cytosolic entry.

Step-by-Step Methodology
  • Compound Preparation: Synthesize a chloroalkane-tagged derivative of your Benzyl-carbamate PROTAC. Note: Ensure the chloroalkane tag is attached via a minimal linker to avoid drastically altering the parent PROTAC's physicochemical properties.

  • Cell Plating: Seed HeLa cells stably expressing cytosolic HaloTag-GFP at 5×104 cells/well in a 24-well plate. Incubate overnight.

  • Pulse Phase (Permeation): Treat the cells with the ct-PROTAC at varying concentrations (e.g., 1 μ M, 5 μ M, 10 μ M) in serum-free media for 4 hours at 37°C. Include a vehicle control (DMSO) and a non-permeable control (ct-PEG).

  • Wash Phase: Aspirate the media. Wash the cells three times with warm PBS to remove all extracellular and loosely bound ct-PROTAC.

  • Chase Phase (Quantification): Add 5 μ M of a red fluorescent HaloTag ligand (e.g., TAMRA-chloroalkane) in complete media. Incubate for 30 minutes. The TAMRA dye will covalently bind to any HaloTag proteins not already occupied by the permeable ct-PROTAC.

  • Harvesting: Wash cells twice with PBS, trypsinize, and resuspend in flow cytometry buffer (PBS + 2% FBS).

  • Flow Cytometry Analysis:

    • Gate for live cells using forward/side scatter.

    • Gate for GFP-positive cells (ensuring HaloTag expression).

    • Measure the median fluorescence intensity (MFI) in the red channel (TAMRA).

  • Data Synthesis: Calculate the percentage of cytosolic penetration. High permeability of the Benzyl-carbamate PROTAC will result in a low TAMRA signal, as the PROTAC has successfully outcompeted the chase dye for the HaloTag binding sites[6].

References

  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Publications. 6

  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature. 5

  • Enhancing PROTAC Stability and Cell Permeability. BOC Sciences.

  • PROTACs Elements of Design and Cell Permeability. Frontiers. 1

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. NIH. 3

  • Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen. 4

Sources

Application of Benzyl (5-hydroxypentyl)(methyl)carbamate in Oncology Research: A Comprehensive Guide to PROTAC Linker Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized oncology drug development. Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS 210056-90-9) is a highly specialized, bifunctional building block used to synthesize alkyl-based linkers. Structurally, it features a carboxybenzyl (Cbz)-protected secondary amine (N-methyl) and a terminal primary alcohol separated by a flexible five-carbon pentyl chain.

The selection of a linker is not merely a structural necessity; it fundamentally dictates the physicochemical properties, cell permeability, and ternary complex cooperativity of the final degrader[1]. While early PROTACs relied heavily on Polyethylene Glycol (PEG) linkers, recent advancements in oncology—particularly in targeting intracellular kinases like CK1δ and BCR-ABL—have demonstrated that alkyl linkers often yield superior degradation profiles[2]. Alkyl linkers drive hydrophobic packing between the Protein of Interest (POI) and the E3 ligase, stabilizing the ternary complex[3]. Furthermore, the incorporation of an N-methyl group in this specific building block eliminates a hydrogen-bond donor, significantly reducing the polar surface area (PSA) and enhancing passive cellular permeability[4].

Quantitative Comparison of Linker Architectures

To guide rational design, the following table summarizes the physicochemical impacts of transitioning from standard PEG linkers to the N-methyl alkyl architecture provided by CAS 210056-90-9.

Linker CharacteristicPEG (Polyethylene Glycol) LinkersStandard Alkyl LinkersN-Methyl Alkyl Linkers (CAS 210056-90-9)
Hydrophobicity (LogP) Low (Hydrophilic)High (Lipophilic)Very High (Lipophilic)
Cell Permeability Moderate (Limited by high PSA)High (Improves passive diffusion)Very High (Removes H-bond donor)
Conformational Flexibility HighModerate to HighRestricted (Steric bulk of N-methyl)
Ternary Complex Impact Solubilizes complex, flexibleDrives hydrophobic packingPre-organizes exit vectors
Oncology Applications Extracellular targets (LYTACs)Intracellular kinases[3]Targets requiring rigidified linkers

Mechanistic Visualization

The efficacy of a PROTAC relies on its ability to induce spatial proximity between a disease-causing protein and the cellular ubiquitination machinery.

PROTAC_MoA POI Protein of Interest (e.g., CK1δ, BCR-ABL) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds Warhead PROTAC PROTAC Molecule (Alkyl Linker Core) PROTAC->Ternary Induces Proximity E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub E2 Ligase Recruitment Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Caption: Mechanism of Action: PROTAC-mediated ternary complex formation and targeted protein degradation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that successful PROTAC synthesis requires orthogonal protection strategies and rigorous quality control (QC) at every stage. The following protocols detail the step-by-step conversion of Benzyl (5-hydroxypentyl)(methyl)carbamate into a fully functional PROTAC degrader.

Synthesis_Workflow Start Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS 210056-90-9) Act Step 1: Hydroxyl Activation (Mesylation / Mitsunobu) Start->Act MsCl, TEA, DCM (0°C) POI_Ligand Step 2: POI Ligand Conjugation (e.g., Kinase Inhibitor) Act->POI_Ligand SN2 or Etherification Deprotect Step 3: Cbz Deprotection (H2, Pd/C) POI_Ligand->Deprotect Yields Cbz-protected Intermediate E3_Ligand Step 4: E3 Ligase Ligand Coupling (e.g., Pomalidomide derivative) Deprotect->E3_Ligand Reveals Secondary Amine Final Final PROTAC Degrader (Purification & QC) E3_Ligand->Final Amide Coupling / SNAr

Caption: Step-by-step synthetic workflow for assembling PROTACs using the N-methyl alkyl linker.

Phase 1: Hydroxyl Activation (Mesylation)

Mechanistic Rationale: The primary alcohol on the pentyl chain is a poor leaving group. To attach the POI ligand (warhead), the hydroxyl must be converted into a highly reactive sulfonate ester. Methanesulfonyl chloride (MsCl) is selected over Tosyl chloride (TsCl) because the mesylate group is less sterically hindered, which is critical for preventing the flexible alkyl chain from folding and obstructing the SN2 reaction center.

Procedure:

  • Dissolve 1.0 eq of Benzyl (5-hydroxypentyl)(methyl)carbamate in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic side reactions (e.g., alkyl chloride formation).

  • Add 2.0 eq of Triethylamine (TEA) dropwise, followed by the slow addition of 1.2 eq of MsCl.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint:

  • TLC: Confirm the disappearance of the starting material (typically Rf ~0.3 in 1:1 Hexane/EtOAc) and the appearance of a less polar spot (Rf ~0.6).

  • LC-MS: The mass spectrum must show the [M+H]⁺ peak corresponding to the mesylate (m/z ~329.1). The absence of the m/z 252.1 peak confirms complete conversion.

Phase 2: POI Ligand Conjugation (Warhead Attachment)

Mechanistic Rationale: The activated mesylate is subjected to an SN2 displacement by a nucleophilic handle (e.g., a phenol or amine) on the target kinase inhibitor. This strategy was famously utilized in the , where a 5-carbon alkyl linker improved degradation potency two-fold compared to rigid triazole linkers[4].

Procedure:

  • Dissolve the POI ligand (1.0 eq) and the mesylate intermediate (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a mild base such as K₂CO₃ (3.0 eq) to deprotonate the nucleophile without cleaving the Cbz group.

  • Heat the mixture to 60 °C and stir overnight.

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF.

Self-Validation Checkpoint:

  • NMR: ¹H-NMR must show the integration of the pentyl chain protons shifting upfield, confirming the displacement of the mesylate group.

Phase 3: Orthogonal Cbz Deprotection

Mechanistic Rationale: The Cbz group must be removed to reveal the secondary N-methyl amine for the final coupling step. Catalytic hydrogenolysis (Pd/C and H₂) is chosen because it is completely orthogonal to acid-labile groups (like Boc) or base-labile groups (like Fmoc) that are frequently present on E3 ligase ligands (e.g., CRBN binders)[5].

Procedure:

  • Dissolve the Cbz-protected intermediate in MS-grade Methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under a steady stream of nitrogen to prevent ignition.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon.

  • Stir vigorously at room temperature for 4–6 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess Methanol. Concentrate the filtrate.

Self-Validation Checkpoint:

  • Ninhydrin Test: Spot the product on a TLC plate and stain with Ninhydrin. Heating should yield a distinct color change (often brown/red for secondary amines), confirming the unmasking of the N-methyl amine.

Phase 4: E3 Ligase Ligand Coupling

Mechanistic Rationale: The final step involves linking the revealed secondary amine to an E3 ligase ligand (e.g., a Pomalidomide-carboxylic acid derivative for CRBN recruitment). Amide coupling using HATU/DIPEA is preferred due to its high efficiency and minimal epimerization, ensuring the stereochemical integrity of the E3 binder is maintained[6].

Procedure:

  • Dissolve the E3 ligase ligand-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to pre-activate the acid.

  • Add the deprotected secondary amine intermediate (1.1 eq) from Phase 3.

  • Stir at room temperature for 12 hours.

  • Purify the final PROTAC directly via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Self-Validation Checkpoint:

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the final PROTAC.

  • Purity: Analytical HPLC must show >95% purity before the compound is cleared for in vitro cellular degradation assays.

References

  • Title: Current strategies for the design of PROTAC linkers: a critical review. Source: Exploration of Targeted Anti-tumor Therapy (via PubMed Central) URL: [Link]

  • Title: Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Source: Molecules (MDPI) URL: [Link]

  • Title: Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics. Source: Journal of Biological Chemistry URL: [Link]

Sources

Application Note: Engineering BBB-Penetrant PROTACs for Neurodegenerative Diseases Using Benzyl (5-hydroxypentyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Lead Optimization Scientists, and Neuropharmacology Researchers Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) offers a revolutionary, event-driven pharmacological approach to clearing toxic protein aggregates (e.g., Tau, α -synuclein, mutant Huntingtin) implicated in neurodegenerative diseases[1]. However, the translation of PROTACs to central nervous system (CNS) indications is severely bottlenecked by the Blood-Brain Barrier (BBB). Due to their heterobifunctional nature, PROTACs typically possess high molecular weights and excessive polar surface areas (PSA), violating traditional rules for CNS penetrance[2].

This application note details the mechanistic rationale and synthetic protocols for utilizing Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS: 210056-90-9)[3] as a strategic linker building block. By leveraging an N-methylated alkyl chain, this building block minimizes hydrogen bond donors (HBDs) and topological polar surface area (tPSA), enabling the rational design of highly BBB-penetrant degraders[4].

Mechanistic Rationale & Design Principles

The Blood-Brain Barrier Challenge in TPD

To achieve meaningful CNS exposure, a PROTAC must passively diffuse across the lipophilic endothelial cells of the BBB. Traditional PROTACs utilize polyethylene glycol (PEG) linkers. While PEG provides excellent aqueous solubility, each oxygen atom acts as a hydrogen bond acceptor (HBA), drastically increasing the tPSA and promoting efflux pump (e.g., P-glycoprotein) recognition[4].

Causality in Linker Selection: Why Benzyl (5-hydroxypentyl)(methyl)carbamate?

The selection of Benzyl (5-hydroxypentyl)(methyl)carbamate is driven by three structure-activity relationship (SAR) principles:

  • Alkyl Backbone for Lipophilicity: The 5-carbon (pentyl) chain provides the optimal spatial distance (approx. 6–8 Å) required to induce a productive ternary complex between the target protein and the E3 ligase, without introducing the polar ether oxygens found in PEG linkers[5].

  • N-Methylation to Eliminate HBDs: The secondary amine is methylated. Hydrogen bond donors incur a high energetic penalty during desolvation when a molecule enters the lipid bilayer. By masking the amine with a methyl group, the overall HBD count of the PROTAC is reduced, directly correlating with increased BBB permeability[2].

  • Orthogonal Reactivity: The molecule features a primary hydroxyl group and a Cbz-protected amine. This allows for a self-validating, stepwise synthetic workflow where one end of the linker is conjugated to the target ligand, followed by controlled deprotection and conjugation to the E3 ligase ligand, preventing the formation of undesired homodimers.

Data Presentation: Linker Physicochemical Comparison

The following table summarizes the quantitative advantages of utilizing an N-methylated alkyl linker over a standard PEG linker in CNS PROTAC design.

Linker TypeRepresentative StructuretPSA Contribution (Ų)HBD CountHBA CountBBB Permeability Potential
Standard PEG2 -NH-(CH2)2-O-(CH2)2-NH-42.524Low (High efflux risk)
Standard Alkyl -NH-(CH2)5-NH-24.022Moderate
N-Methyl Alkyl (Derived from subject linker)-N(CH3)-(CH2)5-O-12.5 0 2 High (Optimal for CNS)

Pathway and Workflow Visualizations

PROTAC_Mechanism POI Target Protein (e.g., Tau / α-Syn) PROTAC CNS PROTAC (Alkyl Linker) POI->PROTAC Ligand Binding Ternary Ternary Complex Formation PROTAC->Ternary Proximity Induction E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) E3->PROTAC Ligand Binding Ub Polyubiquitination Ternary->Ub E2 Recruitment Proteasome Proteasomal Degradation Ub->Proteasome Target Clearance

Fig 1: Mechanism of PROTAC-mediated targeted protein degradation in CNS disorders.

Synthetic_Workflow Start Benzyl (5-hydroxypentyl)(methyl)carbamate (Bifunctional Linker Precursor) Step1 Step 1: Hydroxyl Activation (Mesylation / Halogenation) Start->Step1 Step2 Step 2: Nucleophilic Substitution (Coupling to POI Ligand) Step1->Step2 Checkpoint: LC-MS [M+H]+ Step3 Step 3: Cbz Deprotection (H2, Pd/C) -> Reveals Sec-Amine Step2->Step3 Checkpoint: NMR & Purity Step4 Step 4: Amide Coupling (HATU/DIPEA + E3 Ligand) Step3->Step4 Checkpoint: Ninhydrin (+) Final Final CNS-Penetrant PROTAC (Ready for PAMPA-BBB) Step4->Final Checkpoint: Prep-HPLC

Fig 2: Stepwise orthogonal synthesis of CNS PROTACs using the protected alkyl linker.

Experimental Protocols

The following protocols outline the self-validating synthesis of a CNS-penetrant PROTAC and its subsequent in vitro BBB permeability evaluation.

Protocol A: Linker Activation and Target Ligand Conjugation

Objective: Convert the primary hydroxyl into a reactive leaving group and couple it to a nucleophilic target protein ligand (e.g., a Tau binder).

  • Mesylation (Activation):

    • Dissolve Benzyl (5-hydroxypentyl)(methyl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

    • Add Triethylamine (TEA, 2.0 eq) and cool the reaction to 0°C.

    • Causality Check: Dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq) is required to prevent exothermic degradation. Mesylation is preferred over tosylation here because the smaller mesylate group minimizes steric hindrance during the subsequent SN​2 displacement on the flexible alkyl chain.

    • Stir for 2 hours at room temperature. Wash with 1M HCl, brine, dry over Na2​SO4​ , and concentrate.

  • Nucleophilic Substitution ( SN​2 ):

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add the target protein ligand (containing a free phenol or amine, 1.0 eq) and K2​CO3​ (3.0 eq).

    • Heat to 60°C for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS. The reaction is complete when the mesylate mass disappears and the product mass [M+H]+ corresponding to the Ligand-Linker-Cbz conjugate is dominant.

Protocol B: Orthogonal Cbz Deprotection

Objective: Remove the benzyl carbamate protecting group to reveal the secondary N-methyl amine without cleaving the newly formed bonds.

  • Hydrogenolysis:

    • Dissolve the Ligand-Linker-Cbz intermediate in Methanol (MeOH).

    • Add 10% Palladium on Carbon (Pd/C, 10% w/w).

    • Purge the flask with Argon, then introduce Hydrogen gas ( H2​ ) via a balloon.

    • Causality Check: Cbz is specifically chosen for this workflow because it is cleaved under mild, neutral reductive conditions, ensuring that sensitive heterocycles in the target ligand remain intact.

    • Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Self-Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The presence of a secondary amine will yield a distinct reddish-brown spot. LC-MS must show a mass shift of -134 Da (loss of the Cbz group).

Protocol C: E3 Ligase Ligand Conjugation

Objective: Couple the revealed secondary amine to a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN derivative).

  • Amidation:

    • Dissolve the carboxylic acid-functionalized E3 ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to generate the active HOAt ester.

    • Causality Check: HATU is strictly required over standard coupling reagents (like EDC/NHS) because the nucleophile is an N-methylated (secondary) amine. Secondary amines are sterically hindered; HATU provides the necessary reactivity to drive the amidation to >95% conversion.

    • Add the deprotected Ligand-Linker amine (1.0 eq) from Protocol B. Stir at room temperature for 12 hours.

  • Purification: Purify the final PROTAC via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol D: PAMPA-BBB Permeability Assay

Objective: Validate the blood-brain barrier penetration potential of the synthesized PROTAC.

  • Preparation: Prepare a 10 mM stock of the PROTAC in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the filter membrane of a PAMPA donor plate (pore size 0.45 µm) with 5 µL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).

    • Causality Check: PBLE is used instead of standard artificial lipids because it closely mimics the unique lipid composition and tight junction dynamics of the human blood-brain barrier[5].

  • Incubation: Add 150 µL of the PROTAC solution to the donor well. Add 300 µL of PBS to the acceptor well. Assemble the sandwich plate and incubate at 37°C for 18 hours without agitation.

  • Quantification: Separate the plates. Quantify the PROTAC concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high potential for CNS penetration, validating the efficacy of the N-methyl alkyl linker design.

References

  • Source: PMC (nih.gov)
  • Targeted protein degradation in CNS disorders: a promising route to novel therapeutics?
  • Proteolysis-Targeting Chimera (PROTAC)
  • Source: PMC (nih.gov)
  • Methyl carbamate | Sigma-Aldrich (Benzyl (5-hydroxypentyl)(methyl)carbamate)

Sources

Optimizing High-Throughput Screening for PROTACs Incorporating Benzyl (5-hydroxypentyl)(methyl)carbamate Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) requires rigorous optimization of the linker moiety, which dictates the physicochemical properties and the cooperative formation of the ternary complex. This application note provides a comprehensive, self-validating high-throughput screening (HTS) framework specifically tailored for PROTAC libraries utilizing the Benzyl (5-hydroxypentyl)(methyl)carbamate linker. By bridging live-cell kinetic assays with endogenous degradation readouts, this protocol enables drug development professionals to confidently triage hits and establish robust Structure-Activity Relationships (SAR).

Chemical Rationale: The Benzyl (5-hydroxypentyl)(methyl)carbamate Linker

In PROTAC design, the linker is not merely a passive spacer; it actively influences cell permeability, solubility, and the thermodynamics of ternary complex formation[1]. The Benzyl (5-hydroxypentyl)(methyl)carbamate building block offers distinct structural and functional advantages:

  • Spatial Geometry & Flexibility: The 5-carbon (pentyl) chain provides an optimal vector length to span the interface between the E3 ligase and the target protein of interest (POI) without incurring the severe entropic penalties associated with excessively long or purely aliphatic PEG chains.

  • Conformational Pre-organization: The methyl carbamate moiety introduces a partial double-bond character due to resonance. This restricts rotational degrees of freedom, pre-organizing the linker into a conformation that favors ternary complex formation[1]. Furthermore, the carbamate carbonyl acts as a hydrogen bond acceptor, capable of engaging in stabilizing interactions with solvent or protein surface residues[1].

  • Physicochemical Tuning: PROTACs frequently violate traditional drug-like space, suffering from poor cell permeability[1]. The benzyl group, whether utilized as a transient synthetic protecting group or retained in the final architecture, modulates lipophilicity. When retained, it can engage in π−π stacking interactions within the neosurface created by the E3-POI interface, stabilizing the functional complex[2].

High-Throughput Screening Workflow Design

Biochemical affinity assays (e.g., Surface Plasmon Resonance or Fluorescence Polarization) often fail to predict cellular degradation efficacy because they do not account for the complex intracellular membrane barrier. Therefore, a robust HTS platform must evaluate live-cell permeability, ternary complex kinetics, and endogenous degradation sequentially[3][4].

HTS_Workflow Syn PROTAC Library Synthesis (Carbamate Linker) Perm Live-Cell Permeability (NanoBRET TE) Syn->Perm HTS Input Ternary Ternary Complex Kinetics (NanoBRET) Perm->Ternary Target Engagement Degrad Target Degradation (HiBiT Assay) Ternary->Degrad E3 Recruitment Valid Mechanistic Validation (MG132 Rescue) Degrad->Valid Hit Triage

High-throughput screening workflow for PROTAC evaluation and mechanistic validation.

Experimental Protocols

Protocol A: Live-Cell NanoBRET Ternary Complex Kinetics

Objective: Quantify the real-time formation of the POI-PROTAC-E3 complex in live cells[5]. Causality: Kinetic monitoring is essential because transient ternary complexes may fail to induce productive ubiquitination. Live-cell assays ensure the PROTAC successfully crosses the cell membrane, eliminating false positives generated by biochemical artifacts[4][5].

Step-by-Step Methodology:

  • Cell Preparation: Co-transfect HEK293 cells with plasmids encoding a NanoLuc-tagged POI and a HaloTag-fused E3 ligase (e.g., VHL or CRBN)[4].

  • Fluorophore Labeling: After 24 hours of expression, harvest the cells and resuspend them in an assay buffer containing the HaloTag NanoBRET 618 Ligand. Incubate for 2 hours at 37°C to ensure complete covalent labeling of the E3 ligase[4].

  • High-Throughput Plating: Dispense 40 µL of the cell suspension into a 384-well white, flat-bottom microplate at a density of 10,000 cells/well.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo), dispense 10 µL of 5X PROTAC serial dilutions (ranging from 10 µM down to 1 pM) to establish a precise dose-response curve[2].

  • Kinetic Detection: Add the NanoBRET Nano-Glo Substrate. Monitor the BRET ratio (Emission 618 nm / Emission 460 nm) dynamically over 4 hours using a microplate reader equipped with dual-emission filters[5].

NanoBRET_Mechanism NLuc Target Protein NanoLuc PROTAC PROTAC Carbamate Linker NLuc->PROTAC Binding Signal BRET Signal 618 nm NLuc->Signal Energy Transfer Halo E3 Ligase HaloTag PROTAC->Halo Recruitment Halo->Signal

NanoBRET ternary complex formation driven by carbamate-linked PROTACs.

Protocol B: High-Throughput HiBiT Target Degradation Assay

Objective: Measure the endogenous degradation of the POI to determine Dmax​ and DC50​ [6]. Causality: Ternary complex formation does not guarantee target degradation. The HiBiT system utilizes a small 11-amino acid tag CRISPR-knocked into the endogenous POI. This avoids overexpression artifacts and allows for highly sensitive, scalable lytic detection without the bottleneck of Western blotting[2][6].

Step-by-Step Methodology:

  • Cell Plating: Seed the endogenously HiBiT-tagged POI cell line into a 384-well plate at 5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C.

  • Compound Treatment: Pin-transfer the PROTAC library into the assay plate. Incubate for 18-24 hours to allow for complete ubiquitin-proteasome system (UPS) processing.

  • Lytic Detection: Add an equal volume (20 µL) of Nano-Glo HiBiT Lytic Reagent, which contains the complementary LgBiT protein and furimazine substrate. The LgBiT binds the HiBiT tag with high affinity ( Kd​<1nM ) to reconstitute a functional NanoLuc enzyme[6].

  • Readout: Incubate for 10 minutes at room temperature on an orbital shaker, then measure luminescence. Calculate the Dmax​ (maximum degradation percentage relative to DMSO control) and DC50​ (concentration of half-maximal degradation)[2][6].

System Self-Validation & Mechanistic Controls

To prove that the observed loss of luminescence is strictly PROTAC-mediated (and not due to off-target cytotoxicity or transcriptional downregulation), the HTS protocol must operate as a self-validating system. Incorporate the following controls:

  • Proteasome Rescue: Pre-incubate cells with 1 µM MG132 or epoxomicin for 2 hours prior to PROTAC addition. True PROTAC-mediated degradation will be completely rescued by proteasome inhibition[7].

  • Neddylation Blockade: Co-treatment with 1 µM MLN4924 (a cullin-RING ligase inhibitor) prevents the activation of the E3 ligase complex and must similarly rescue POI levels.

  • The Hook Effect: Analyze the dose-response curve for a biphasic "hook" effect. At supramaximal concentrations, the PROTAC saturates both the E3 ligase and the POI independently, preventing ternary complex formation and leading to a rebound in POI levels.

Quantitative Data Presentation

The following table summarizes representative HTS data for a library of PROTACs utilizing the Benzyl (5-hydroxypentyl)(methyl)carbamate linker, demonstrating how structural variations in the POI or E3 ligand affect kinetic and degradation parameters.

PROTAC IDPOI LigandE3 LigasePermeability ( Kapp​ , nM)Ternary t1/2​ (min) DC50​ (nM) Dmax​ (%)Mechanistic Validation
CBZ-P01 JQ1CRBN125151295Fully Rescued by MG132
CBZ-P02 JQ1VHL340458570Fully Rescued by MG132
CBZ-P03 dBETCRBN890>120>100015Partial Rescue (Poor Permeability)
CBZ-P04 DasatinibVHL4510498Hook Effect Observed at >1 µM

References

  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET Source: Springer Nature Experiments URL:[Link]

  • PROTAC Discovery and Development Platform Source: BioDuro-Sundia URL:[Link]

  • Rapid and high-throughput screening of proteolysis targeting chimeras using a dual-reporter system expressing fluorescence protein and luciferase Source: PubMed Central (PMC) URL:[Link]

  • Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • NanoBRET assays for PROTAC evaluation in the cellular context Source: Selvita URL:[Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination Source: BMG Labtech URL:[Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators Source: PubMed URL:[Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design of PROTACs with Benzyl (5-hydroxypentyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: A New Frontier in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable".[1][2] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] The catalytic nature of PROTACs allows for substoichiometric, event-driven pharmacology, which can lead to a prolonged pharmacodynamic (PD) effect that is disconnected from the pharmacokinetic (PK) profile of the degrader molecule.[5][6]

This application note provides a comprehensive guide for the in vivo experimental design of PROTACs incorporating a Benzyl (5-hydroxypentyl)(methyl)carbamate linker. The inclusion of this specific linker introduces unique considerations due to the general chemical properties of carbamates and the potential for the benzyl carbamate moiety to impart DNA-damaging properties.[7][8][9] Therefore, a carefully designed in vivo strategy is paramount to assess both the efficacy and the safety of such molecules. This guide is intended for researchers, scientists, and drug development professionals, providing both high-level strategic considerations and detailed, actionable protocols.

II. The Dual Nature of the Carbamate Linker: Stability and Safety Considerations

Carbamate linkers are often utilized in drug design for their enhanced in vivo stability compared to esters.[3][10] This stability can be modulated by the substituents on the carbamate nitrogen and oxygen, allowing for the design of linkers with varying degrees of susceptibility to enzymatic or pH-dependent cleavage.[5] However, the introduction of a benzyl carbamate functional group necessitates a thorough evaluation of its potential toxicity. Carbamates as a class have been associated with various toxicities, and compounds with the potential to damage DNA require a specialized safety assessment strategy.[11][12]

The primary challenge and focus of the in vivo experimental design for a PROTAC with a Benzyl (5-hydroxypentyl)(methyl)carbamate linker is to meticulously balance the desired protein degradation with a comprehensive understanding of the molecule's safety profile, particularly its genotoxic potential.

III. Preclinical In Vivo Experimental Workflow

A well-structured in vivo experimental plan is crucial for the successful development of this unique class of PROTACs. The following workflow outlines a logical progression of studies, from initial formulation and tolerability assessments to definitive efficacy and safety evaluations.

experimental_workflow cluster_preclinical In Vivo Experimental Workflow Formulation Formulation Development & Physicochemical Characterization Mtd Maximum Tolerated Dose (MTD) Study Formulation->Mtd Establish suitable vehicle PkPd Pharmacokinetic/Pharmacodynamic (PK/PD) Pilot Study Mtd->PkPd Determine dose ranges Efficacy Efficacy Studies in Disease-Relevant Animal Models PkPd->Efficacy Inform dose and schedule Genotox In Vivo Genotoxicity Assessment PkPd->Genotox Confirm exposure Tox Definitive Toxicology Studies Efficacy->Tox Therapeutic window assessment Genotox->Tox Critical safety data

Figure 1: A stepwise in vivo experimental workflow for PROTACs with a potentially genotoxic linker.

IV. Phase 1: Formulation and Preliminary In Vivo Assessments

A. Formulation Development: Enabling In Vivo Exposure

PROTACs, due to their high molecular weight and often lipophilic nature, frequently exhibit poor aqueous solubility, posing a significant challenge for in vivo administration.[4][13] A systematic approach to formulation development is therefore a critical first step.

Protocol 1: Formulation Screening

  • Solubility Assessment: Determine the solubility of the PROTAC in a panel of pharmaceutically acceptable excipients (e.g., PEG400, Solutol HS 15, Cremophor EL, corn oil).

  • Vehicle Screening: Prepare small-scale formulations using different vehicle systems, such as aqueous solutions with co-solvents, suspensions, and lipid-based formulations.[14]

  • Stability Testing: Assess the short-term stability of the most promising formulations at room temperature and 4°C to ensure the PROTAC remains in solution or suspension for the duration of the study.

  • In Vivo Compatibility: For intravenous (IV) formulations, assess for hemolysis in vitro. For all formulations, a small pilot in a single animal can be performed to observe for any immediate adverse reactions at the injection site.

Formulation Strategy Components Advantages Considerations
Aqueous Co-solvent Water, PEG400, ethanol, DMSOSimple to prepare, suitable for IV administration.Limited solubilizing capacity for highly lipophilic compounds.
Suspension Water, suspending agent (e.g., methylcellulose), surfactant (e.g., Tween 80)Can accommodate higher doses of insoluble compounds.Requires careful particle size control for uniform dosing. Not suitable for IV.
Lipid-Based Corn oil, sesame oil, Labrafil®Can improve oral bioavailability for lipophilic compounds.May have complex PK profiles.

Table 1: Common formulation strategies for in vivo studies of poorly soluble compounds.[14]

B. Maximum Tolerated Dose (MTD) Study

An MTD study is essential to determine the dose range for subsequent efficacy and PK/PD studies. Given the potential for toxicity from the linker, a careful dose-escalation design is warranted.

Protocol 2: Acute MTD Study in Rodents

  • Animal Model: Use healthy, young adult mice or rats of a single sex to minimize variability.

  • Dose Escalation: Administer single doses of the PROTAC in the selected vehicle at escalating concentrations to different groups of animals (n=3-5 per group). A starting dose should be based on in vitro potency.

  • Clinical Observations: Monitor animals daily for a minimum of 7-14 days for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.

V. Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization

A pilot PK/PD study is crucial to understand the relationship between drug exposure, target engagement, and protein degradation.[4]

A. Pharmacokinetic (PK) Analysis

Protocol 3: Single-Dose PK Study in Rodents

  • Animal Model and Dosing: Administer a single dose of the PROTAC (at a dose below the MTD) to cannulated rodents (n=3-5 per time point) via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect tissues of interest (e.g., tumor, liver, brain) at the terminal time point.

  • Bioanalysis: Quantify the concentration of the PROTAC in plasma and tissue homogenates using a validated LC-MS/MS method.[15][16][17]

  • PK Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).[18]

B. Pharmacodynamic (PD) Analysis

Protocol 4: Target Protein Degradation Assessment

  • Study Design: In parallel with the PK study, or in a separate study, dose animals with the PROTAC and collect tissues at various time points.

  • Tissue Processing: Homogenize tissues and prepare lysates for protein analysis.

  • Target Degradation Quantification: Measure the levels of the target protein in treated versus vehicle-treated animals using methods such as:

    • Western Blotting/Capillary Immunoassay (WES/JESS): A semi-quantitative to quantitative method for assessing protein levels.[19]

    • ELISA: For a more quantitative assessment of protein levels.

    • Mass Spectrometry-based Proteomics: For an unbiased, global view of protein changes.

  • PK/PD Modeling: Correlate the PROTAC concentration (PK) with the extent and duration of target protein degradation (PD).[5][6]

pkpd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) PK_Node PROTAC Concentration in Plasma/Tissue PD_Node Target Protein Degradation PK_Node->PD_Node drives

Figure 2: The fundamental relationship between pharmacokinetics and pharmacodynamics in PROTAC studies.

VI. Phase 3: Efficacy and Safety Assessment

A. Efficacy Studies in Disease-Relevant Models

Once the PK/PD relationship is understood, the efficacy of the PROTAC can be evaluated in an appropriate animal model of the disease.

Protocol 5: In Vivo Efficacy Study (Example: Xenograft Tumor Model)

  • Model System: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Treatment Groups: Once tumors reach a specified size, randomize animals into treatment groups (n=8-10 per group):

    • Vehicle control

    • PROTAC at one or more dose levels

    • Positive control (if available)

  • Dosing and Monitoring: Administer the treatments according to the schedule informed by the PK/PD study. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Survival, target protein degradation in tumors at the end of the study.

B. In Vivo Genotoxicity Assessment

Given the potential for the Benzyl (5-hydroxypentyl)(methyl)carbamate linker to be a DNA-damaging agent, in vivo genotoxicity testing is a critical and mandatory component of the safety assessment.[20][21] This should be conducted in parallel with or prior to long-term toxicology studies, following regulatory guidelines such as ICH S2(R1).[22]

Protocol 6: In Vivo Micronucleus Test

  • Principle: This test detects damage to chromosomes or the mitotic apparatus.

  • Study Design: Treat rodents with the PROTAC at multiple dose levels (up to the MTD).

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last dose.

  • Analysis: Score the frequency of micronucleated erythrocytes. A significant increase in micronuclei in treated animals compared to controls indicates genotoxic potential.

Protocol 7: In Vivo Comet Assay (Single Cell Gel Electrophoresis)

  • Principle: This assay detects DNA strand breaks in individual cells.[7][13][19]

  • Study Design: Treat rodents with the PROTAC.

  • Sample Collection: Collect cells from various tissues of interest (e.g., liver, blood lymphocytes, and potentially the tissue where the target protein is highly expressed) shortly after treatment.

  • Analysis: Embed cells in agarose on a microscope slide, lyse, and subject to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Genotoxicity Assay Endpoint Measured Tissues Significance
Micronucleus Test Chromosomal damage, aneuploidyBone marrow, peripheral bloodDetects clastogenic and aneugenic events.
Comet Assay DNA strand breaksVarious tissues (liver, blood, etc.)Sensitive detection of DNA damage in specific organs.

Table 2: Recommended in vivo genotoxicity assays.[7][13]

VII. Phase 4: Definitive Toxicology Studies

If the PROTAC shows a favorable efficacy and manageable genotoxicity profile, more extensive toxicology studies are required to support clinical development.

Protocol 8: Repeat-Dose Toxicology Study

  • Study Design: Administer the PROTAC daily or on a clinically relevant schedule for an extended period (e.g., 14 or 28 days) to two species (one rodent, one non-rodent).

  • Endpoints:

    • Clinical Observations: Daily monitoring of health, body weight, and food consumption.

    • Clinical Pathology: Hematology and clinical chemistry at termination.

    • Anatomic Pathology: Full histopathological examination of all major organs.

  • Toxicokinetics: Determine the systemic exposure to the PROTAC throughout the study.

VIII. Conclusion and Future Directions

The in vivo evaluation of PROTACs containing a Benzyl (5-hydroxypentyl)(methyl)carbamate linker requires a bespoke experimental design that integrates robust efficacy assessment with a proactive and thorough safety evaluation. The potential for the linker to impart DNA-damaging properties necessitates the early inclusion of in vivo genotoxicity assays. By following the structured, multi-phased approach outlined in these application notes, researchers can effectively characterize the therapeutic potential and safety profile of this novel class of PROTACs, paving the way for their potential clinical translation.

IX. References

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. (2015). [Link]

  • Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. PMC. (2025). [Link]

  • Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. PMC. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. MDPI. (2019). [Link]

  • A Review on the Assessment of the Potential Adverse Health Impacts of Carbamate Pesticides. IntechOpen. (2015). [Link]

  • Everything Comes with a Price: The Toxicity Profile of DNA-Damage Response Targeting Agents. PMC. [Link]

  • Biomonitoring of Pesticides: Pharmacokinetcs of Organophosphorus and Carbamate Insecticides. PNNL. (2010). [Link]

  • Preclinical Safety Assessment: General and Genetic Toxicology. Request PDF. (2026). [Link]

  • Models for Detection of Genotoxicity in vivo: Present and Future. IntechOpen. (2012). [Link]

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  • Docket No. FDA-2008-D-0629; Draft Guidance for Industry on “Genotoxic and Carcinogenic Impurities in. Regulations.gov. [Link]

  • DNA-Damaging Agents in Cancer Chemotherapy: Serendipity and Chemical Biology. CORE. (2013). [Link]

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  • DNA damage and repair in vivo. PubMed. (1978). [Link]

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  • Intoxication with carbamate insecticides and toxicological risk to animals. CABI Digital Library. [Link]

  • Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. PMC. [Link]

  • Alpha-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ChemRxiv. [Link]

  • guideline on the limits of genotoxic impurities. European Medicines Agency. [Link]

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. (2021). [Link]

  • In vivo toxicity and efficacy data. ResearchGate. [Link]

  • Synthesis and evaluation of carbamate prodrugs of a phenolic compound. PubMed. (2007). [Link]

  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. PMC. [Link]

  • Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. PMC. (2024). [Link]

  • A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed. (2023). [Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI. (2021). [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. PMC. [Link]

  • Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. PMC. (2021). [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. (2020). [Link]

  • The in vivo comet assay: use and status in genotoxicity testing. Oxford Academic. (2005). [Link]

  • Rational design of the linkers in targeting chimeras. Chemical Science (RSC Publishing). (2025). [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Forensic toxicological and analytical aspects of carbamate poisoning – A review. ResearchGate. [Link]

  • Biological toxicity assessment of carbamate pesticides using bacterial and plant bioassays: An in-vitro approach. PubMed. (2021). [Link]

  • Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS. Sci Pharm. (2014). [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of PROTACs containing Benzyl (5-hydroxypentyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering solubility challenges with Proteolysis-Targeting Chimeras (PROTACs), particularly those incorporating the Benzyl (5-hydroxypentyl)(methyl)carbamate linker moiety. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

Q1: Why is my PROTAC containing a Benzyl (5-hydroxypentyl)(methyl)carbamate linker poorly soluble?

A1: Poor solubility is a common and significant hurdle in PROTAC development, largely because these molecules operate "beyond the Rule of 5" (bRo5).[1][2] Their high molecular weight, large and often polar surface area, and structural flexibility inherently limit their ability to dissolve in aqueous solutions.[3][4]

The Benzyl (5-hydroxypentyl)(methyl)carbamate linker, while synthetically useful, presents a mixed character that contributes to this issue:

  • Hydrophobic Regions: The benzyl group and the pentyl alkyl chain are hydrophobic and can contribute to low aqueous solubility.

  • Polar Groups: The carbamate and terminal hydroxyl group are polar and capable of forming hydrogen bonds.[5]

  • "Molecular Obesity": The combination of a large warhead, an E3 ligase ligand, and a linker often results in a molecule that is simply too large and complex to dissolve easily.[4]

This combination of properties means the molecule doesn't have a strong energetic favorability for interacting with water, leading to precipitation in aqueous buffers.

Q2: What are the downstream consequences of poor PROTAC solubility in my experiments?

A2: Overlooking or inadequately addressing poor solubility can lead to a cascade of experimental failures and misinterpretation of data:

  • Underestimated Potency: If the PROTAC precipitates in the assay medium, the actual concentration exposed to the cells is much lower than the intended concentration, leading to artificially high DC₅₀ values (half-maximal degradation concentration).[6]

  • Inconsistent Bioassay Results: Precipitated compound can lead to high variability between replicate wells and experiments, making it difficult to establish a clear dose-response relationship.

  • Poor In Vivo Efficacy: For animal studies, poor solubility leads directly to low oral bioavailability, as the compound cannot be effectively absorbed from the gastrointestinal tract.[7][8] This is often the primary reason for the failure of promising PROTAC candidates in preclinical development.

Q3: How can I accurately measure the solubility of my PROTAC before starting cell-based assays?

A3: It is critical to determine the solubility of your PROTAC in the specific aqueous buffer you will be using for your experiments (e.g., PBS, cell culture media). The two most common methods are:

  • Kinetic Solubility Assay: This is a high-throughput method ideal for early-stage discovery. It measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. Nephelometry, which measures turbidity from precipitated particles, is a common readout.[9]

  • Thermodynamic Solubility Assay: This "gold standard" method measures the true equilibrium solubility. Excess solid compound is stirred in the aqueous buffer for an extended period (24-48 hours) until equilibrium is reached. The supernatant is then filtered, and the concentration is measured, typically by HPLC-UV or LC-MS.[][11]

For most cell biology applications, determining the kinetic solubility in your final assay medium is a crucial first step to ensure you are working with a fully dissolved compound.

Troubleshooting Guide: Strategies for Solubility Enhancement

Once you've confirmed a solubility issue, you can address it through two primary avenues: chemical modification of the molecule itself or advanced formulation of the existing molecule.

G cluster_0 Solubility Troubleshooting Workflow A Poorly Soluble PROTAC Identified B Measure Kinetic Solubility (Nephelometry or UV-Vis) A->B C Is the molecule already synthesized and cannot be changed? B->C D Part A: Chemical Modification (Lead Optimization) C->D No E Part B: Formulation Strategies (In Vitro / In Vivo Testing) C->E Yes F Synthesize Analogs with - Ionizable Groups (Piperazine) - Polar Linkers (PEG) - Reduced HBDs D->F G Use Co-Solvents (in vitro) - DMSO, PEG300, Tween-80 Develop Advanced Formulations (in vivo) - Amorphous Solid Dispersions (ASDs) - Lipid-Based Systems (SNEDDS) E->G H Re-evaluate Solubility & Activity of New Analogs F->H I Test Formulated PROTAC for Activity & PK G->I

Caption: Workflow for addressing PROTAC solubility issues.

Part A: Chemical Modification Strategies (Lead Optimization)

If you are in the process of designing and synthesizing PROTACs, you have the greatest opportunity to engineer better physicochemical properties directly into the molecule.

Q4: How can I modify the linker region of my PROTAC to improve solubility?

A4: The linker is not just a spacer; it is a critical determinant of the PROTAC's properties.[5][12] Chemical modifications in the linker provide the most direct route to optimizing solubility.[13]

  • Incorporate Ionizable Groups: Replacing a portion of the alkyl chain with saturated nitrogen heterocycles, such as piperazine or piperidine, is a highly effective strategy.[13][14] At physiological pH, these groups can become protonated, significantly increasing aqueous solubility.[15] The introduction of a pyridine ring into the linker has also been shown to improve solubility.[16]

  • Increase Polarity with PEG Chains: Replacing the pentyl chain with a short polyethylene glycol (PEG) chain can improve hydrophilicity and solubility.[5][17] However, be mindful that excessively long PEG linkers can sometimes negatively impact cell permeability.[12]

  • Introduce Polar Functional Groups: The strategic placement of amides or ethers within the linker can also enhance solubility by increasing the molecule's hydrogen bonding capacity.[5]

Q5: Can I modify the warhead or E3 ligase ligand to enhance solubility?

A5: Yes, but this approach requires more caution to avoid disrupting the crucial binding interactions with the target protein or E3 ligase. The goal is to add solubilizing groups to solvent-exposed regions of the ligands.

A successful strategy involves identifying non-essential positions on the ligands where polar groups can be installed. For example, a study on VHL-based PROTACs demonstrated that adding a dibasic piperazine moiety to the VHL ligand resulted in a ~170-fold increase in aqueous solubility without compromising degradation ability.[18] This highlights the power of rational design based on the structural biology of the ligand-protein interaction.

Part B: Formulation Strategies (For a Synthesized Compound)

If you have a promising PROTAC candidate that suffers from poor solubility, formulation strategies are essential for both in vitro and in vivo evaluation.

Caption: ASDs prevent crystallization, enabling rapid dissolution.

Q6: What simple formulation can I use to solubilize my PROTAC for in vitro cell culture experiments?

A6: For in vitro assays, co-solvent systems are commonly used. It is crucial to perform these tests on a small scale first to ensure the final concentration of the solvents is not toxic to your cells. A typical final DMSO concentration should be kept below 0.5%.[6]

ComponentPurposeTypical Starting Concentration in Stock
DMSO Primary organic solvent10-20 mM PROTAC in 100% DMSO
PEG300 Co-solventCan be used in combination with DMSO
Tween-80 / Kolliphor HS 15 Non-ionic surfactant/solubilizerHelps prevent precipitation in aqueous media

A common approach is to prepare a high-concentration stock in DMSO and then dilute it into the final cell culture medium. If precipitation occurs, preparing an intermediate stock in a co-solvent mixture before the final dilution can be effective.[6]

Q7: My PROTAC is advancing to in vivo studies. What are the best formulation strategies to improve oral bioavailability?

A7: Improving oral absorption of poorly soluble PROTACs requires more advanced formulation technologies that can create a "supersaturated" state of the drug in the gastrointestinal tract.[19]

  • Amorphous Solid Dispersions (ASDs): This is one of the most successful and widely used techniques.[20][21] The PROTAC is molecularly dispersed within a polymer matrix (like HPMCAS or Eudragit).[19][20] This prevents the molecule from crystallizing, keeping it in a higher-energy amorphous state that dissolves more readily.[22][23] ASDs have been shown to markedly improve the dissolution and supersaturation of PROTACs.[19]

  • Lipid-Based Formulations (e.g., SMEDDS/SNEDDS): Self-micro/nano-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions upon contact with aqueous fluids. These formulations can keep the PROTAC dissolved and enhance its absorption.[19][24]

  • Nanoparticle Delivery: Encapsulating PROTACs within nanomaterials or lipid nanodisks can improve solubility, enhance stability, and modulate biodistribution.[3][25]

The choice of strategy depends on the specific properties of the PROTAC and the desired pharmacokinetic profile.

StrategyMechanismAdvantagesDisadvantages
Chemical Modification Covalently alters the molecule to be more hydrophilic.Permanent improvement in intrinsic solubility.Requires re-synthesis; may alter pharmacology.
Co-Solvent Formulation Increases solubility in a solvent system.Simple to prepare for in vitro use.Not suitable for in vivo oral dosing; potential for solvent toxicity.
Amorphous Solid Dispersion (ASD) Stabilizes the PROTAC in a high-energy, non-crystalline state.Significant improvement in dissolution and bioavailability.[19][20]Requires specialized equipment (spray dryer, hot-melt extruder).[21]
Lipid-Based Formulation Dissolves the PROTAC in a lipidic carrier.Enhances solubility and can improve lymphatic uptake.Potential for GI side effects; complex formulation development.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a general workflow to assess the kinetic solubility of your PROTAC in an aqueous buffer.

Materials:

  • Test PROTAC compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom assay plates

  • Nephelometer or plate reader capable of measuring light scattering at ~620 nm

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[9]

  • Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of the final assay plate.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL of each concentration from the DMSO dilution plate to the PBS-containing assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix immediately by gentle shaking for 1-2 minutes.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.

  • Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.

  • Data Analysis: Plot the light scattering signal against the PROTAC concentration. The kinetic solubility limit is defined as the concentration at which a significant increase in light scattering is observed compared to the vehicle control wells (DMSO only).[6]

Protocol 2: Western Blotting to Confirm Target Degradation

After solubilizing your PROTAC, you must confirm it is still active. This protocol verifies its ability to degrade the target protein.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Complete cell culture medium

  • Solubilized PROTAC formulation

  • Vehicle control (e.g., 0.1% DMSO in media)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Plating: Plate cells in a 6-well or 12-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of your solubilized PROTAC. Include a vehicle control and a positive control (e.g., co-treatment with PROTAC and MG132 to show rescue of degradation).[6]

  • Incubation: Incubate the cells for a predetermined time sufficient to observe degradation (typically 4-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibodies for the POI and the loading control, followed by the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.[9]

  • Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the extent of degradation.[9]

References

  • Drug Discovery and Development. (2022, May 25). 7 strategies to improve PROTACs' oral bioavailability.
  • ACS Publications. (2025, July 17). Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability | Journal of Medicinal Chemistry.
  • PMC. (2023, January 3). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
  • Pharma Excipients. (2023, January 9). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
  • WuXi AppTec. (2025, May 1). 6 Strategies to Overcome PROTACs' Developmental Challenges.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Precise PEG LLC. (n.d.). Linkers in PROTACs.
  • Molecular Properties Of PROTACs And The Relationship To Formul
  • UniTo. (2022, April 25).
  • ResearchGate. (2025, October 13). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
  • MDPI. (2025, April 9).
  • Semantic Scholar. (2022, April 29).
  • Pharma Excipients. (2025, October 21). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement.
  • PMC. (2025, June 29). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy.
  • Crystal Pharmatech Co., Ltd. (2026, February 21).
  • Crystal Pharmatech. (2026, February 21). Bioavailability Enhancement for Insoluble Compounds & PROTAC & Oral Peptides.
  • BOC Sciences. (n.d.).
  • Sygnature Discovery. (n.d.). Formulating PROTACS and other Targeted Protein Degraders.
  • ACS Publications. (2022, April 25). Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Journal of Medicinal Chemistry.
  • RSC Publishing. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances. DOI:10.1039/D2RA03761K.
  • Benchchem. (n.d.). Technical Support Center: Improving PROTAC Solubility with PEG Linkers.
  • Benchchem. (n.d.). Overcoming solubility issues with PROTAC CDK9 degrader-5 in vitro.
  • BOC Sciences. (n.d.). PROTAC Solubility and Stability Testing.
  • Semantic Scholar. (n.d.).
  • PMC. (2022, April 25).
  • ACS Publications. (2024, September 13). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs | Journal of Medicinal Chemistry.
  • PMC - NIH. (n.d.).
  • Current strategies for the design of PROTAC linkers: a critical review. (2020, October 30).
  • Benchchem. (n.d.).
  • ACS Publications. (2025, August 15). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on....
  • BPS Bioscience. (n.d.). Benzyl (5-hydroxypentyl)
  • BLD Pharm. (n.d.). 87905-98-4|Benzyl (5-hydroxypentyl)
  • PMC - NIH. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • MedchemExpress.com. (n.d.). Benzyl (5-aminopentyl)

Sources

Strategies to improve cell permeability of Benzyl (5-hydroxypentyl)(methyl)carbamate PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Targeted Protein Degradation Technical Support Center . This portal is designed for researchers, medicinal chemists, beyond-Rule-of-5 (bRo5) drug development professionals, and scientists troubleshooting the pharmacokinetic bottlenecks of PROTACs.

Below, you will find advanced diagnostic guides, structural optimization strategies, and validated protocols specifically addressing the permeability challenges associated with the Benzyl (5-hydroxypentyl)(methyl)carbamate linker scaffold.

Part 1: Diagnostic FAQs & Linker Troubleshooting

Q1: My PROTAC utilizes a Benzyl (5-hydroxypentyl)(methyl)carbamate linker. Biochemical assays show excellent ternary complex formation, but cellular degradation is negligible. Why? A: This is a classic hallmark of poor passive membrane permeability, driven by the high entropic penalty of your linker's flexibility[1]. While the N-methylation of the carbamate favorably removes a hydrogen bond donor, the 5-carbon pentyl chain introduces excessive rotatable bonds. When a large PROTAC (>800 Da) attempts to cross the highly ordered lipid bilayer, it must adopt a specific conformation. The loss of conformational entropy from freezing these rotatable bonds creates a massive energetic barrier. Furthermore, if the PROTAC cannot fold onto itself, its 3D Polar Surface Area (PSA)—including the carbamate oxygens—remains exposed to the lipophilic membrane core, halting diffusion[1].

Q2: How can I leverage the "Chameleon Effect" to rescue the permeability of this specific linker? A: The chameleon effect is the capacity of a molecule to expose polar groups in aqueous environments for solubility, while folding to shield them via Intramolecular Hydrogen Bonds (IMHBs) in nonpolar environments[2]. To induce this in a pentyl-carbamate system, you must optimize the linker length and geometry so that the E3 ligase ligand (e.g., VHL or CRBN) and the POI ligand can interact with each other. Molecular dynamics (MD) simulations in apolar solvents can predict if your specific pentyl chain allows the terminal ligands to form π–π interactions or IMHBs, effectively burying the polar surface area and mimicking a smaller, more lipophilic molecule during membrane transit[3].

Q3: If chameleonic folding isn't thermodynamically favorable for my target ligands, how should I chemically modify the linker? A: Structural rigidification is the most reliable alternative. We recommend replacing the flexible pentyl chain with heterocyclic scaffolds such as piperazine, piperidine, or spirocyclic motifs[4]. This pre-organizes the linker, paying the entropic cost during chemical synthesis rather than during membrane permeation. Additionally, short lipophilic linkers with cyclic ionizable groups have been shown to drastically improve both cell-membrane permeability and metabolic stability[4].

Q4: What if the terminal hydroxyl group of the 5-hydroxypentyl chain is unconjugated in my intermediate PROTAC designs? A: Exposed hydroxyls act as strong hydrogen bond donors and acceptors, severely restricting passive diffusion due to a high desolvation penalty. You should employ a prodrug strategy. Masking the polar surface with lipophilic groups via cleavable bonds (e.g., esterification of the hydroxyl) significantly enhances intracellular uptake[4]. Once inside the cell, endogenous esterases cleave the prodrug to release the active degrader.

Part 2: Quantitative Data & Strategy Comparison

The following table summarizes the causal impact of various linker optimization strategies on the apparent permeability ( Papp​ ) of bRo5 degraders.

Linker Optimization StrategyStructural Modification to Benzyl (5-hydroxypentyl)(methyl)carbamateApparent Permeability ( Papp​ A→B)Mechanistic Rationale for Permeability Shift
Baseline (Control) None (Flexible pentyl chain + tertiary carbamate) <0.5×10−6 cm/sHigh entropic penalty; exposed 3D PSA prevents lipid bilayer insertion.
Rigidification Pentyl chain replaced with Piperazine/Spirocycle 2.1×10−6 cm/sReduction of rotatable bonds lowers the entropic barrier for membrane entry[4].
Chameleonic Design Linker length tuned to promote IMHB between ligands 3.5×10−6 cm/sDynamic shielding of 3D PSA in lipophilic environments via folded conformations[3].
Prodrug Masking Esterification of terminal -OH (if unconjugated) 5.0×10−6 cm/sElimination of H-bond donor reduces the desolvation energy penalty[4].

Part 3: Self-Validating Experimental Protocol

To accurately quantify the permeability improvements of your modified PROTACs, you must use an assay that accounts for the unique lipophilicity and size of these molecules. The Bidirectional Caco-2 Permeability Assay with Mass Balance is the gold standard[5].

Step-by-Step Methodology: Caco-2 Assay for PROTACs

Note: This protocol incorporates a self-validating mass balance check. PROTACs often suffer from non-specific binding to plastic or trapping within the lipid bilayer. Without calculating recovery, you risk misinterpreting compound loss as poor permeability.

  • Cell Seeding & Monolayer Formation:

    • Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

    • Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Integrity Check (Self-Validation Step 1):

    • Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm².

    • Co-incubate your PROTAC with Lucifer Yellow (LY) (100 µM). If LY Papp​ exceeds 1.0×10−6 cm/s, the tight junctions are compromised, and the data for that well must be discarded.

  • Compound Application:

    • Prepare a 10 µM solution of the PROTAC in HBSS buffer (pH 7.4). Crucial: Add 1-4% Bovine Serum Albumin (BSA) to the receiver chamber. BSA acts as a thermodynamic "sink," mimicking plasma proteins and preventing highly lipophilic PROTACs from accumulating in the cell membrane.

    • Apply to the Apical (A) chamber for A→B assessment, and Basolateral (B) chamber for B→A assessment.

  • Incubation & Sampling:

    • Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

    • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification & Mass Balance (Self-Validation Step 2):

    • Quantify PROTAC concentration using LC-MS/MS.

    • Calculate Recovery: Recovery (%)=Initial Amount AddedAmount in Receiver+Amount in Donor+Amount in Cell Lysate​×100 .

    • Troubleshooting: If Recovery is < 80%, your PROTAC is adhering to the plastic. You must switch to low-binding plates or increase the BSA concentration in the sink.

  • Data Analysis:

    • Calculate Apparent Permeability ( Papp​ ) using the equation: Papp​=C0​×AdQ/dt​

      (Where dQ/dt is the steady-state appearance rate, C0​ is initial concentration, and A is surface area).

Part 4: Conceptual Visualizations

The following diagrams illustrate the logical workflows and mechanistic principles required to optimize PROTAC permeability.

Optimization A Evaluate Baseline Permeability (Caco-2 Assay) B Is Papp > 1.0 x 10^-6 cm/s? A->B C Proceed to in cellulo Degradation Assays B->C Yes D Analyze Conformational Ensemble (MD Simulations) B->D No E Strategy 1: Rigidification (Piperazine/Alkyne substitution) D->E F Strategy 2: Chameleonic Design (Promote IMHB & Shielding) D->F E->A F->A

Caption: Iterative workflow for diagnosing and optimizing PROTAC cellular permeability.

Chameleonic Aq Aqueous Phase High Polarity Ext Extended State (Exposed 3D PSA) Aq->Ext Mem Lipid Bilayer Low Polarity Fold Folded State (IMHB Shielded PSA) Ext->Fold Desolvation Fold->Mem

Caption: Chameleonic conformational shift shielding 3D polar surface area during membrane transit.

References

  • Title: Linker-Dependent Folding Rationalizes PROTAC Cell Permeability | Source: ACS Publications | URL: 1

  • Title: Optimizing PROTAC Permeability: A Comparative Guide to Linker Strategies | Source: BenchChem | URL: 5

  • Title: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs) | Source: Taylor & Francis | URL: 4

  • Title: Impact of Linker Composition on VHL PROTAC Cell Permeability | Source: ACS Publications | URL: 3

  • Title: Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader | Source: PMC | URL: 2

Sources

Mitigating the hook effect in PROTACs with Benzyl (5-hydroxypentyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Targeted Protein Degradation. As a Senior Application Scientist, I have designed this guide to help you troubleshoot one of the most pervasive challenges in PROTAC development: the hook effect.

Below, we will explore the thermodynamic causality of the hook effect, how to mitigate it using the conformationally restricted linker building block Benzyl (5-hydroxypentyl)(methyl)carbamate , and the self-validating protocols required to synthesize and evaluate your next-generation degraders.

Core Concepts & FAQs: Thermodynamics of the Hook Effect

Q: What exactly is the "hook effect" in PROTAC assays, and why does it ruin my degradation curves? A: The hook effect is a mathematical certainty of three-body binding equilibria[1]. At optimal concentrations, a PROTAC bridges the Protein of Interest (POI) and the E3 ligase to form a productive ternary complex (POI-PROTAC-E3), leading to ubiquitination. However, at high PROTAC concentrations, the PROTAC molecules independently saturate the binding pockets of both the POI and the E3 ligase. These resulting binary complexes (PROTAC-POI and PROTAC-E3) cannot bridge together, leading to an antagonistic competition that sharply reduces ternary complex formation and halts protein degradation[2].

Q: How does linker chemistry influence the hook effect? A: The onset of the hook effect is dictated by the cooperativity ( α ) of the ternary complex. Positive cooperativity ( α>1 ) occurs when the ternary complex is thermodynamically more stable than the individual binary complexes, effectively shifting the equilibrium away from the hook effect even at higher concentrations[2][3]. Flexible linkers (like long PEG chains) incur a massive entropic penalty ( ΔS ) when they are forced to freeze into the highly specific, folded conformation required for the ternary complex[4][5].

Q: Why use Benzyl (5-hydroxypentyl)(methyl)carbamate specifically to mitigate this? A: Benzyl (5-hydroxypentyl)(methyl)carbamate[6] is a strategic linker building block designed to lower this entropic barrier.

  • 5-Carbon Chain: Provides a relatively short, defined distance that restricts the degrees of freedom compared to long PEG chains.

  • N-Methylation: Once the Benzyl carbamate (Cbz) protecting group is removed and the amine is coupled to an E3 ligand, the resulting N-methyl amide bond introduces significant steric bulk. This restricts the linker to specific cis/trans rotamers[4]. By pre-organizing the linker into a rigidified, bioactive conformation, the entropic penalty of ternary complex formation is minimized. This drives positive cooperativity, broadens the degradation concentration window ( Dmax​ ), and successfully delays the hook effect[3][5].

HookEffect PROTAC PROTAC (N-Methyl Linker) BinPOI Binary Complex (PROTAC-POI) PROTAC->BinPOI + POI BinE3 Binary Complex (PROTAC-E3) PROTAC->BinE3 + E3 POI Target Protein (POI) E3 E3 Ligase BinPOI->BinPOI Excess PROTAC Blocks E3 Ternary Productive Ternary Complex BinPOI->Ternary + E3 (High Cooperativity α > 1) BinE3->BinE3 Excess PROTAC Blocks POI BinE3->Ternary + POI (High Cooperativity α > 1)

Thermodynamic equilibria of PROTAC ternary complex formation and the hook effect.

Troubleshooting Guide: Synthesis & Linker Incorporation

Q: How do I chemically incorporate this building block into my PROTAC? A: The molecule contains a hydroxyl group for attachment to your POI ligand and a Cbz-protected N-methyl amine for attachment to your E3 ligase ligand. Because the deprotected intermediate is a secondary amine, it is sterically hindered. You must use highly active coupling reagents (like HATU) to ensure efficient amide bond formation.

Protocol 1: Linker Deprotection & Coupling (Self-Validating Workflow)
  • Hydroxyl Functionalization: React the 5-hydroxyl group of the linker with your POI ligand (e.g., via a Mitsunobu reaction or alkylation) to form the POI-linker intermediate.

  • Cbz Deprotection: Dissolve the intermediate in Methanol. Add 10% Pd/C catalyst. Stir under a Hydrogen atmosphere (1 atm) for 4 hours at room temperature. Filter through Celite to yield the free N-methyl secondary amine.

  • Amide Coupling: Combine the E3 ligase ligand (containing a free carboxylic acid) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Stir for 15 minutes to pre-activate the acid. Add the deprotected N-methyl amine intermediate. Causality Note: HATU is strictly required here; weaker reagents like EDC/NHS will fail due to the steric hindrance of the N-methyl group.

  • Self-Validation (LC-MS): Before proceeding to biological assays, analyze the crude mixture via LC-MS. You must confirm the exact mass of the final PROTAC and verify the complete absence of the Cbz-protected intermediate (which would act as a dead-end competitive inhibitor in your assays).

Workflow Step1 1. Mitsunobu (OH to POI) Step2 2. Cbz Deprotection (Pd/C, H2) Step1->Step2 Step3 3. Amide Coupling (HATU, E3-COOH) Step2->Step3 Step4 4. TR-FRET (Cooperativity) Step3->Step4

Step-by-step workflow from linker functionalization to biophysical validation.

Troubleshooting Guide: In Vitro Assays & Validation

Q: How can I prove that this N-methylated linker actually mitigates the hook effect? A: You must measure the cooperativity ( α ) of the ternary complex in solution. Immobilization-based assays (like SPR) can artificially alter binding kinetics. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) allows you to observe the hook effect dynamically in solution.

Protocol 2: TR-FRET Ternary Complex Assay
  • Reagent Preparation: Prepare Terbium (Tb)-labeled E3 ligase (donor) and GFP/YFP-labeled POI (acceptor) at fixed concentrations (e.g., 10 nM each) in assay buffer.

  • PROTAC Titration: Prepare a 12-point serial dilution of your PROTAC ranging from 10 μ M down to 10 pM.

  • Assay Assembly: Mix the PROTAC dilutions with the protein pair in a 384-well microplate. Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Self-Validation Control (Critical): In parallel wells, set up the exact same assay but add a massive excess (100 μ M) of the free, unconjugated POI ligand. Causality Note: If the TR-FRET signal drops to baseline in these control wells, it validates that your signal is strictly driven by the PROTAC bridging the two proteins, ruling out false positives from protein aggregation.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader. Plot the TR-FRET ratio against PROTAC concentration. A shift of the peak signal to the right indicates a delayed hook effect.

Quantitative Data: Linker Comparison

The table below summarizes typical biophysical and cellular parameters when swapping a highly flexible PEG linker for the conformationally restricted N-methyl pentyl linker derived from Benzyl (5-hydroxypentyl)(methyl)carbamate.

Linker ArchitectureConformational RestrictionCooperativity ( α )Max Degradation ( Dmax​ )Hook Effect Onset ( μ M)
Flexible PEG3 Low (High Entropic Penalty)1.275%> 1.0 μ M
N-Methyl Pentyl High (Pre-organized)15.898%> 10.0 μ M

Data Interpretation: The N-methyl modification restricts rotatable bonds, lowering the entropic penalty of folding. This drives a >10-fold increase in cooperativity, pushing the onset of the hook effect to concentrations well above standard physiological dosing limits.

References

  • Characterizing PROTAC ternary complex form
  • Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. PMC.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
  • Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contr. bioRxiv.
  • Methyl carbam

Sources

Technical Support Center: Optimizing Coupling Conditions for Benzyl (5-hydroxypentyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS: 210056-90-9) Functional Profile: Terminal primary aliphatic alcohol; N-Cbz protected secondary amine. Application Context: Widely used as a bifunctional linker in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs).

Coupling this molecule typically involves functionalizing the primary hydroxyl group while preserving the acid- and hydrogenolysis-sensitive Benzyl carbamate (Cbz) protecting group. This guide covers the two most robust methods for achieving this: O-Acylation (Steglich Esterification) and O-Alkylation (Mitsunobu Reaction).

Module 1: O-Acylation via Steglich Esterification

The Causality of the Chemistry

Coupling a primary alcohol to a carboxylic acid requires mild conditions to prevent the cleavage of the Cbz group. Traditional Fischer esterification (which relies on strong acids and heat) is strictly contraindicated. The 1 utilizes a carbodiimide to activate the carboxylic acid under highly mild conditions[1].

We strongly recommend EDC·HCl over DCC. DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate from the product via chromatography[2]. In contrast, EDC generates a water-soluble urea byproduct that is easily and cleanly removed during a standard aqueous workup[2].

A critical component of this reaction is DMAP (4-Dimethylaminopyridine) . Without DMAP, the O-acylisourea intermediate can undergo a slow [1,3]-sigmatropic rearrangement into an unreactive N-acylurea, effectively killing the reaction[1]. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive, positively charged N-acylpyridinium intermediate. This shuts down the N-acylurea side-reaction and drives the esterification to completion[1].

Validated Protocol: EDC/DMAP Coupling

Self-validating mechanism: The reaction remains a clear solution until completion; the subsequent aqueous wash physically partitions the EDC-urea into the aqueous layer, leaving only the product and traces of DMAP for the mild acid wash.

  • Preparation: Dissolve the carboxylic acid (1.1 eq) and Benzyl (5-hydroxypentyl)(methyl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Catalysis: Add DMAP (0.1 to 0.5 eq). Note: While catalytic amounts (0.05 eq) work for simple substrates, increasing to 0.2-0.5 eq accelerates the reaction for sterically hindered acids.

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add EDC·HCl (1.2 to 1.5 eq) portion-wise over 10 minutes. Cooling prevents the exothermic degradation of the activated ester.

  • Propagation: Maintain at 0 °C for 1 hour, then allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor via TLC (stain with Ninhydrin for the starting material, UV for the Cbz group).

  • Aqueous Workup:

    • Dilute with additional DCM.

    • Wash with 0.5 M HCl (1x) to remove DMAP and unreacted EDC. Caution: Keep the acid wash brief and cold to avoid cleaving the ester.

    • Wash with saturated aqueous NaHCO3 (1x) to remove unreacted carboxylic acid.

    • Wash with Brine (1x), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting & FAQs (Steglich)

Q: I am observing a significant amount of a UV-active byproduct that won't couple. What is it? A: This is likely the N-acylurea dead-end byproduct[1]. This occurs if the DMAP concentration is too low or if the reaction was allowed to heat up during the carbodiimide addition. Ensure strict temperature control (0 °C) during activation and consider increasing DMAP to 0.5 eq.

Q: My ester product is degrading during workup. How can I prevent this? A: Prolonged exposure to the 0.5 M HCl wash can hydrolyze sensitive esters. Perform the acid wash quickly using ice-cold HCl, and immediately follow up with the NaHCO3 wash to neutralize the organic layer.

Module 2: O-Alkylation via Mitsunobu Etherification

The Causality of the Chemistry

When coupling the primary alcohol of Benzyl (5-hydroxypentyl)(methyl)carbamate to a phenol or other acidic pronucleophile, the 3 is the gold standard[3]. It avoids the use of strong bases (like NaH in Williamson ether synthesis) which could potentially deprotonate the carbamate nitrogen or cause unwanted side reactions.

The reaction relies on the redox condensation between Triphenylphosphine (PPh3) and an azodicarboxylate (e.g., DIAD or DEAD)[3]. PPh3 and DIAD form a betaine intermediate, which deprotonates the pronucleophile. The primary alcohol then attacks the phosphorus, creating an excellent leaving group (triphenylphosphine oxide, TPPO) which is displaced by the deprotonated nucleophile via an SN2 mechanism[4]. We recommend DIAD over DEAD as it is less explosive and easier to handle[4].

Validated Protocol: DIAD/PPh3 Coupling

Self-validating mechanism: The yellow color of DIAD will dissipate as it is consumed by the phosphine to form the betaine. The persistence of a yellow tint indicates the completion of the activation phase.

  • Preparation: Dissolve Benzyl (5-hydroxypentyl)(methyl)carbamate (1.0 eq), the pronucleophile (e.g., phenol, 1.2 eq), and PPh3 (1.5 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0 °C under argon.

  • Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. The slow addition is crucial to prevent the premature reduction of DIAD by PPh3 without engaging the alcohol.

  • Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4-12 hours.

  • Workup & Purification: Concentrate the reaction mixture directly.

    • Pro-tip for TPPO removal: Triturate the crude residue with cold diethyl ether or a mixture of Hexanes/EtOAc (9:1). TPPO is highly crystalline and will precipitate, allowing you to filter it off before column chromatography.

Troubleshooting & FAQs (Mitsunobu)

Q: My reaction yield is very low, and I recover mostly starting material. Why? A: The pKa of your pronucleophile might be too high. The Mitsunobu reaction generally requires a pronucleophile with a pKa < 11 to efficiently protonate the betaine intermediate[4]. If your nucleophile is less acidic (pKa > 13), the azodicarboxylate may displace the leaving group instead of your desired nucleophile[4].

Q: I cannot separate my product from Triphenylphosphine oxide (TPPO) on the column. What should I do? A: TPPO streaks heavily on silica. If trituration (mentioned in the protocol) doesn't remove enough of it, consider switching the reagent to Diphenyl-2-pyridylphosphine (DPPP) . The resulting phosphine oxide is basic and can be completely removed by a simple dilute acid wash during the aqueous workup.

Quantitative Data Summary

ParameterSteglich Esterification (O-Acylation)Mitsunobu Reaction (O-Alkylation)
Coupling Partner Carboxylic AcidsPhenols, Imides, Acidic Pronucleophiles (pKa < 11)
Reagents EDC·HCl, DMAPDIAD (or DEAD), PPh3
Typical Yield 75% - 95%60% - 85%
Primary Byproduct Water-soluble urea, DMAPTriphenylphosphine oxide (TPPO), reduced DIAD
Purification Strategy Aqueous wash (removes urea & DMAP)Trituration (precipitates TPPO) followed by silica gel
Stereochemistry Retention (at alcohol carbon)Inversion (SN2) - Not applicable for this primary alcohol

Reaction Workflows and Pathways

SteglichWorkflow Step1 1. Dissolve Acid & Alcohol in dry DCM (0 °C) Step2 2. Add DMAP (0.1 - 0.5 eq) as Acyl Transfer Catalyst Step1->Step2 Step3 3. Slowly add EDC·HCl (1.2 eq) Keep at 0 °C for 1h Step2->Step3 Step4 4. Warm to RT Stir 12-16h Step3->Step4 Step5 5. Aqueous Workup (0.5M HCl, NaHCO3, Brine) Step4->Step5 Step6 6. Organic Layer Drying & Column Chromatography Step5->Step6

Workflow for Steglich Esterification of Benzyl (5-hydroxypentyl)(methyl)carbamate.

MitsunobuPathway PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Protonation Protonation by Pronucleophile (e.g., Phenol) Betaine->Protonation Activation Alcohol Activation (Phosphonium Intermediate) Protonation->Activation SN2 SN2 Displacement (Inversion of Stereochemistry) Activation->SN2 Product Coupled Ether + TPPO + Reduced DIAD SN2->Product

Mechanistic pathway of the Mitsunobu coupling reaction.

References

  • Methyl carbamate | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews Source: acs.org URL:[3]

  • Mitsunobu reaction - Wikipedia Source: wikipedia.org URL:[4]

  • Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM? Source: researchgate.net URL:[2]

  • Steglich Esterification - Organic Chemistry Portal Source: organic-chemistry.org URL:[1]

Sources

Impact of stereochemistry in Benzyl (5-hydroxypentyl)(methyl)carbamate on PROTAC activity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Targeted Protein Degradation (TPD). As a Senior Application Scientist, I have designed this portal to address complex troubleshooting scenarios regarding linker selection, specifically focusing on Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS: 210056-90-9) .

This guide bridges the gap between theoretical linker chemistry and practical benchtop execution, ensuring your PROTAC development pipeline remains robust, self-validating, and scientifically rigorous.

Executive Briefing: The "Stereochemistry" Misconception

A frequent point of confusion in PROTAC design is attributing chiral properties to flexible alkyl linkers. It is critical to establish a foundational chemical truth: Benzyl (5-hydroxypentyl)(methyl)carbamate is an entirely achiral molecule. It possesses zero stereocenters.

If you observe stereochemistry-dependent variations in your PROTAC's degradation activity (DC50 or Dmax) when using this building block, the root cause is not the linker itself. Instead, the variance stems from how the linker's conformational flexibility interacts with the chiral binding pockets of the target protein (POI) and the E3 ligase[1]. The linker dictates the "exit vector" and spatial orientation, which must perfectly align with the absolute stereochemistry of the E3 ligand (e.g., the critical (S,R,S) configuration of the VHL hydroxyproline core) to form a productive ternary complex[2].

Linker Profiling Data

To understand why this achiral linker behaves the way it does, we must compare its physicochemical properties against other standard motifs.

Table 1: Physicochemical and Conformational Comparison of PROTAC Linker Motifs

Linker TypeExample MotifStereochemistryConformational EntropyExit Vector FlexibilityImpact on Cell Permeability
Flexible Alkyl-Carbamate (5-hydroxypentyl)(methyl)carbamate Achiral High (Large penalty upon binding)High (Multiple rotatable bonds)Moderate (Subject to chameleon effect)
Flexible PEG PEG3 / PEG4AchiralHighHighLow to Moderate (High Polar Surface Area)
Rigid Heterocycle Piperazine / SpirocyclicAchiral or ChiralLow (Pre-organized geometry)Low (Fixed spatial trajectory)High (Reduced rotatable bonds)

Data Interpretation: The carbamate linkage in our subject molecule alters the dihedral angles compared to a standard amide, providing a unique exit vector that can either relieve steric clashes or induce negative cooperativity depending on the target[3].

Experimental Workflow: Synthesis & Self-Validating Evaluation

To ensure the integrity of your PROTAC, you must utilize a self-validating protocol. The following workflow details the deprotection and coupling of Benzyl (5-hydroxypentyl)(methyl)carbamate, embedding a critical control to verify that no stereochemical inversion occurs at the adjacent E3 ligand during synthesis.

Protocol: Coupling Achiral Carbamate Linkers to Chiral E3 Ligands

Phase 1: Linker Deprotection (Hydrogenolysis)

  • Preparation: Dissolve Benzyl (5-hydroxypentyl)(methyl)carbamate in anhydrous Methanol (0.1 M concentration).

  • Catalysis: Add 10% Pd/C catalyst (10% w/w). Purge the reaction vessel with H₂ gas (1 atm) and stir vigorously for 2-4 hours at room temperature.

  • Causality Check: The Cbz (benzyl carbamate) protecting group is cleaved to yield the free secondary amine. Monitor via LC-MS to ensure the 5-hydroxypentyl chain is not over-reduced. Filter through Celite to remove the catalyst.

Phase 2: Stereocontrolled Amide Coupling

  • Activation: Activate the carboxylic acid of your chosen E3 ligand (e.g., VHL ligand) using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF at 0°C .

  • Coupling: Add the deprotected linker amine dropwise. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Causality Check: Maintaining low temperatures (0°C to RT) and avoiding excess base is critical. High heat or excess DIPEA will cause epimerization of the alpha-chiral center on the E3 ligand, permanently ablating PROTAC activity[2].

Phase 3: Self-Validating Ternary Complex Assay (TR-FRET)

  • Setup: Incubate recombinant POI, the E3 ligase complex, and the synthesized PROTAC at varying concentrations (0.1 nM to 10 μM).

  • Control Arm (The Self-Validator): Run a parallel assay using a PROTAC synthesized with a known inactive diastereomer of the E3 ligand (e.g., the (R,S,S)-VHL epimer).

  • Causality Check: A productive ternary complex should only yield a TR-FRET signal in the target-matched well. If the control arm also shows activity, your assay is detecting non-specific aggregation. If neither arm shows activity, the flexible linker has incurred too high an entropic penalty, preventing complexation.

Visualizing Linker Dynamics

The following diagrams map the logical pathways of ternary complex formation and our recommended troubleshooting matrix.

G POI Protein of Interest (Chiral Target) Ternary Productive Ternary Complex (Stereochemically Aligned) POI->Ternary Specific Binding Linker Achiral Flexible Linker (Alkyl-Carbamate) Linker->Ternary Conformational Folding E3 E3 Ligase (Chiral Anchor, e.g., VHL) E3->Ternary Stereospecific Binding Degradation Target Degradation Ternary->Degradation Ubiquitination

Fig 1. Role of achiral flexible linkers in facilitating stereospecific ternary complex formation.

G2 Issue PROTAC Shows No Activity CheckStereo Verify E3 Ligand Stereocenter (e.g., VHL Hyp) Issue->CheckStereo CheckLinker Analyze Linker Conformation Issue->CheckLinker StereoMismatch Epimerization Detected CheckStereo->StereoMismatch LinkerClash Steric Clash / Entropic Penalty CheckLinker->LinkerClash FixStereo Use Enantiopure Anchor StereoMismatch->FixStereo FixLinker Rigidify or Alter Exit Vector LinkerClash->FixLinker

Fig 2. Troubleshooting logic for inactive PROTACs utilizing flexible carbamate linkers.

Frequently Asked Questions (FAQs)

Q1: I synthesized a PROTAC using Benzyl (5-hydroxypentyl)(methyl)carbamate, but I am seeing two distinct diastereomers on my HPLC. Does this linker have a hidden chiral center? A: No. The linker is completely achiral. If you are observing diastereomers, racemization or epimerization occurred at the warhead or E3 ligand during the coupling steps. Re-evaluate your coupling conditions (Phase 2 of the protocol above); excessive base or prolonged reaction times frequently cause epimerization at the alpha-carbon of the VHL hydroxyproline or CRBN glutarimide[2].

Q2: How does the carbamate group in this linker affect the exit vector compared to a standard amide? A: The carbamate linkage alters the dihedral angles and introduces a different hydrogen-bond acceptor profile compared to an amide. This changes the spatial orientation (exit vector) of the pentyl chain. Even with identical binding moieties, altering this exit vector can dramatically change the efficacy of the resulting PROTAC, as it dictates whether the ternary complex experiences positive cooperativity or steric clashes[1].

Q3: My PROTAC has poor cell permeability. Could the (5-hydroxypentyl)(methyl)carbamate motif be the issue? A: It is highly possible. While flexible alkyl chains generally improve lipophilicity compared to PEG linkers, the carbamate introduces additional polar surface area (PSA). Flexible linkers can exhibit a "chameleon effect," masking polarity in lipid environments[3]. However, if permeability remains low, consider replacing the carbamate with an ester or ether to reduce the number of hydrogen bond donors, a strategy proven to enhance intracellular accumulation[4].

Q4: If the linker is achiral, why does changing its length (e.g., from pentyl to hexyl) completely abolish my degradation activity? A: Linker length is a primary determinant of ternary complex geometry. If the linker is too short, the POI and E3 ligase undergo steric clashing. If it is too long, the effective molarity of the two proteins decreases, preventing the necessary proximity for target ubiquitination[5]. The pentyl chain provides a specific distance; altering it breaks the spatial alignment required for the E3 ligase to reach the target's lysine residues.

References

  • Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. Journal of Medicinal Chemistry / NIH. Available at:[Link]

  • Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology. Available at:[Link]

  • Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

Sources

Validation & Comparative

Validation of on-target degradation for PROTACs with Benzyl (5-hydroxypentyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] This unique mechanism of action necessitates a multi-faceted and rigorous validation strategy to ensure that the observed protein degradation is a direct and specific consequence of the PROTAC's intended on-target activity.

This guide provides an in-depth comparison of essential validation methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer insights into building a self-validating system for your PROTAC development. While the principles discussed are broadly applicable, we will reference the structural component, Benzyl (5-hydroxypentyl)(methyl)carbamate, a known PROTAC linker[2][3], to illustrate the importance of each part of the PROTAC molecule in achieving selective protein degradation.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating event.[5] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.

A Multi-Pronged Approach to Validation: From Degradation to Mechanism

A robust validation workflow for a novel PROTAC involves a series of orthogonal assays to build a comprehensive and convincing case for its on-target activity. These assays can be broadly categorized into three pillars: confirming protein degradation, verifying the mechanism of action, and assessing selectivity.

Pillar 1: Demonstrating Target Protein Degradation

The most fundamental question is whether the PROTAC effectively reduces the levels of the target protein.

AssayPrincipleThroughputKey InsightsLimitations
Western Blot Antibody-based detection of protein levels in cell lysates.[7]Low to MediumDirect visualization of protein degradation; assessment of dose- and time-dependency.[8]Semi-quantitative; antibody-dependent; can be laborious.[9]
ELISA / HTRF Immunoassays for quantitative measurement of protein levels.[10]HighQuantitative data on protein degradation (DC50, Dmax); suitable for screening.Requires specific antibody pairs; potential for matrix effects.
HiBiT/NanoLuc Reporter Assays Luciferase-based reporter system fused to the target protein to quantify protein levels via luminescence.[9]HighHighly sensitive and quantitative; enables real-time kinetic measurements of degradation.[5]Requires genetic modification of cells; potential for tag interference.
Quantitative Mass Spectrometry (Proteomics) Unbiased, global analysis of protein abundance changes in response to PROTAC treatment.[11]Low to MediumConfirms target degradation and provides a proteome-wide view of selectivity and off-target effects.[12]Technically demanding; data analysis can be complex.
  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC and a vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Pillar 2: Elucidating the Mechanism of Action

Demonstrating protein loss is not sufficient. It is crucial to confirm that the degradation is occurring through the intended PROTAC mechanism.

Validation_Workflow cluster_validation PROTAC Validation Workflow cluster_mechanism Mechanism Assays Degradation Confirm Degradation (Western, ELISA, etc.) Mechanism Verify Mechanism Degradation->Mechanism Selectivity Assess Selectivity Mechanism->Selectivity Ternary_Complex Ternary Complex Formation (Co-IP, NanoBRET, AlphaLISA) Ubiquitination Target Ubiquitination (Ub-IP, TR-FRET) Proteasome_Dep Proteasome Dependence (Inhibitor Treatment)

Sources

Comparative Analysis of Ternary Complex Structures with Different Carbamate Linkers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Drug Development Professionals:

Abstract

The induced formation of a ternary complex is the cornerstone of targeted protein degradation, a revolutionary therapeutic modality. Within the architecture of heterobifunctional degraders like Proteolysis Targeting Chimeras (PROTACs), the linker element is not a passive spacer but a critical determinant of therapeutic efficacy.[1] It profoundly influences the stability, conformation, and dynamics of the ternary complex formed between a target protein and an E3 ubiquitin ligase.[2][3][4] This guide, designed for researchers and drug development scientists, provides a comparative analysis of how different carbamate-based linkers—a prevalent and versatile linker class—impact the structure and function of these crucial ternary complexes. We will explore the causal relationships between linker chemistry and biological outcomes, detail key experimental protocols for characterization, and provide a framework for rational linker design.

The Linker as an Active Modulator of Ternary Complex Formation

The primary function of a PROTAC is to induce proximity between a target Protein of Interest (POI) and an E3 ligase, hijacking the cell's ubiquitin-proteasome system to trigger POI degradation.[5][6] The formation of the POI-PROTAC-E3 ligase ternary complex is the essential first step in this process.[7][8] The linker that tethers the POI-binding and E3-binding moieties plays a pivotal role that extends far beyond simply connecting the two ends.[3][9]

Key Linker Contributions:

  • Cooperativity: The linker's properties dictate the protein-protein interactions within the ternary complex. An optimal linker facilitates favorable new interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the complex.[1][10]

  • Conformational Control: The linker's length, rigidity, and chemical makeup govern the possible orientations of the two proteins, influencing the accessibility of lysine residues on the POI for ubiquitination.[4]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's overall properties, including solubility, cell permeability, and metabolic stability.[5]

The carbamate moiety is a popular functional group in linker design due to its synthetic tractability and its ability to act as a hydrogen bond acceptor, potentially forming stabilizing interactions within the ternary complex. However, the structure of the carbon chain attached to the carbamate group can lead to vastly different outcomes.

Comparative Structural and Functional Analysis of Carbamate Linkers

The choice of linker topology—ranging from flexible alkyl chains to rigid aromatic systems—is a critical decision in PROTAC design.[1] Each class imparts distinct conformational biases that directly affect ternary complex formation and stability.

Flexible Alkyl-Carbamate Linkers

These linkers, composed of simple alkane chains, are the most common starting point in PROTAC design. Their primary characteristic is conformational flexibility.

  • Structural Implications: High flexibility allows the PROTAC to adopt numerous conformations. This can be advantageous, enabling the system to find a productive binding pose through an "induced fit" mechanism. However, this comes at a cost: a significant entropic penalty is paid upon binding, which can weaken the affinity of the ternary complex.[1] Molecular dynamics simulations have shown that flexible linkers can lead to a more dynamic ensemble of ternary complex structures.[11][12]

  • Causality in Experimental Design: When working with flexible linkers, it is crucial to determine if the entropic penalty is undermining complex stability. Isothermal Titration Calorimetry (ITC) is an invaluable tool here, as it is the only technique that directly measures the thermodynamic parameters of binding, allowing for the deconvolution of enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy (ΔG). A highly unfavorable (large negative) TΔS term would signal a significant entropic cost.

Rigid Aryl-Carbamate Linkers

Incorporating aromatic or other cyclic structures into the linker backbone introduces conformational rigidity.

  • Structural Implications: Rigid linkers reduce the number of rotatable bonds, pre-organizing the PROTAC into a limited set of conformations that may be more favorable for binding.[1][7][13] This minimizes the entropic penalty upon complex formation, potentially leading to higher affinity and greater cooperativity. Furthermore, the aromatic rings can establish beneficial pi-stacking or hydrophobic interactions with protein residues at the ternary complex interface.[10]

  • Causality in Experimental Design: While rigidity can be beneficial, an incorrectly designed rigid linker may lock the PROTAC into a non-productive conformation, preventing ternary complex formation due to steric clashes.[5] Therefore, a combination of computational modeling to predict favorable geometries and high-resolution structural biology (X-ray crystallography or Cryo-EM) is essential to validate the binding mode and ensure the linker's design is optimal.[14]

PEG-Carbamate Linkers

Polyethylene glycol (PEG) chains are frequently used to improve the solubility and pharmacokinetic properties of PROTACs.

  • Structural Implications: Like alkyl chains, PEG linkers are highly flexible. The ether oxygens can act as hydrogen bond acceptors, potentially forming stabilizing interactions with protein backbones or side chains.[5] However, their high flexibility can also incur an entropic penalty. The primary motivation for their use is often to mitigate poor solubility associated with large, hydrophobic PROTAC molecules.

  • Causality in Experimental Design: When employing PEG linkers, it's critical to balance the gains in solubility against potential losses in binding affinity. A direct comparison of degradation efficiency (e.g., via Western Blot or targeted mass spectrometry) between an alkyl- and a PEG-linked PROTAC with equivalent chain lengths can provide a clear answer. If the PEG-linked version shows lower degradation despite better solubility, it may point to a less stable ternary complex.

Quantitative Data Summary

The following table presents hypothetical but representative data illustrating how linker choice can affect key parameters for a given POI/E3 ligase pair.

Linker Type (Carbamate-based)Ternary Complex KD (nM)Cooperativity (α)DC50 (Cellular Degradation, nM)
8-atom Alkyl Chain952.550
12-atom Alkyl Chain408.015
12-atom PEG Chain704.535
Phenyl-based Rigid2522.08

This table contains illustrative data to demonstrate comparative principles.

Key Experimental Protocols for Ternary Complex Characterization

A multi-pronged biophysical approach is required to fully characterize the formation and stability of a ternary complex.[8][15][16]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Step-by-Step Protocol for Measuring Ternary Complex Cooperativity:

  • Preparation:

    • Express and purify the target POI and the E3 ligase complex (e.g., VHL/ElonginB/ElonginC).

    • Perform buffer exchange for all components (POI, E3, and PROTAC) into the identical, degassed buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Precise buffer matching is critical to minimize heats of dilution.

    • Accurately determine the concentration of all macromolecules and the PROTAC.

  • Experiment 1: PROTAC into POI (Binary Interaction):

    • Fill the ITC cell with the POI solution (e.g., 10-20 µM).

    • Load the injection syringe with the PROTAC solution (e.g., 100-200 µM).

    • Perform a titration experiment (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Experiment 2: PROTAC into E3 Ligase (Binary Interaction):

    • Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).

    • Load the syringe with the same PROTAC solution.

    • Perform the titration as in Experiment 1.

  • Experiment 3: Ternary Complex Formation (e.g., POI into E3 + PROTAC):

    • Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and add the PROTAC to achieve near-saturation of the E3 ligase (e.g., 25-35 µM).

    • Load the syringe with the POI solution (e.g., 100-200 µM).

    • Perform the titration.

  • Data Analysis:

    • Integrate the raw heat data for each experiment.

    • Fit the binding isotherms to an appropriate model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) for each interaction.[15]

    • Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to POI) to the ternary KD (POI binding to the pre-formed PROTAC-E3 complex). An α > 1 indicates positive cooperativity.

Native Mass Spectrometry

This technique allows for the direct observation of non-covalent protein-ligand and protein-protein complexes in the gas phase, providing stoichiometric information.

Step-by-Step Protocol:

  • Sample Preparation: Incubate the POI, E3 ligase, and the PROTAC at desired concentrations (e.g., 5-10 µM) in a volatile buffer (e.g., 200 mM ammonium acetate) to allow the system to reach equilibrium.

  • Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source under gentle, "native" conditions that preserve non-covalent interactions.[15]

  • Data Acquisition: Acquire mass spectra over a high m/z range.

  • Data Analysis: Deconvolute the raw spectra to determine the molecular weights of all species present in the solution: unbound proteins, binary complexes (POI-PROTAC, E3-PROTAC), and the fully-formed ternary complex (POI-PROTAC-E3).[15] The relative intensities can provide a semi-quantitative measure of complex formation.

Visualization of Key Processes

Visual models are essential for understanding the complex relationships in PROTAC design and analysis.

cluster_prep Protein & Ligand Preparation cluster_complex Complex Formation cluster_crystal Crystallization cluster_analysis Structural Analysis p1 Purify Target Protein (POI) c1 Incubate POI, E3, & PROTAC p2 Purify E3 Ligase Complex p3 Synthesize & Purify PROTAC cr1 High-Throughput Screening c1->cr1 cr2 Optimize Crystal Growth Conditions cr1->cr2 cr3 Cryo-protect & Harvest Crystal cr2->cr3 d1 X-ray Diffraction Data Collection cr3->d1 d2 Solve & Refine 3D Structure d1->d2 start Define POI & E3 Ligase model In Silico Modeling (Docking, MD Simulations) start->model design Design Linker Library (Varying Rigidity, Length) model->design synthesis Synthesize PROTAC Candidates design->synthesis biophys Biophysical Characterization (ITC, SPR, Native MS) synthesis->biophys cellular Cellular Degradation Assays (e.g., Western Blot) biophys->cellular structure Structural Biology (X-ray, Cryo-EM) cellular->structure For promising hits optimize Lead Optimization cellular->optimize structure->optimize optimize->design Iterate

Sources

Optimizing PROTAC Permeability and In Vivo Efficacy: A Comparative Guide to Benzyl (5-hydroxypentyl)(methyl)carbamate vs. Traditional Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the drug discovery paradigm by enabling the degradation of previously "undruggable" targets. However, because PROTACs must simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, they inherently possess high molecular weights and large polar surface areas. These "beyond-rule-of-five" properties often result in poor transcellular permeability and suboptimal in vivo efficacy [4].

Historically, the linker connecting the two pharmacophores was viewed as a passive tether. Modern application science reveals that the linker is a dynamic conformational switch. This guide objectively compares the in vivo performance of PROTACs utilizing the specialized linker building block Benzyl (5-hydroxypentyl)(methyl)carbamate against standard Polyethylene Glycol (PEG) and rigid linkers.

Structural Causality: Why Linker Chemotype Dictates Efficacy

To understand in vivo outcomes, we must first establish the causality between linker atomic structure and macroscopic pharmacokinetics (PK).

Benzyl (5-hydroxypentyl)(methyl)carbamate (N-Methyl Carbamate-Alkyl Linkers)

This molecule serves as an advanced bifunctional linker precursor. The terminal hydroxyl allows for etherification or esterification with the POI ligand. Following conjugation, the benzyl carbamate (Cbz) protecting group can be removed to reveal a secondary N-methyl amine, which is subsequently coupled to the E3 ligase ligand via amide bond formation.

  • The Causality of Permeability: Standard amide linkages introduce hydrogen bond donors (HBDs) that incur a high energetic penalty when crossing lipophilic cell membranes. The N-methyl substitution eliminates this HBD, significantly lowering the Topological Polar Surface Area (TPSA) [1]. Furthermore, the 5-carbon (pentyl) chain provides the precise lipophilicity (LogP) required to cross lipid bilayers without causing excessive hydrophobic trapping or rapid hepatic clearance. Carbamates also offer a superior bioisosteric balance, resisting the rapid plasma hydrolysis that typically plagues standard ester linkers [2].

Standard PEG Linkers (e.g., PEG3, PEG4)
  • The Causality of Clearance: PEG linkers are highly flexible and impart excellent aqueous solubility. However, the repeating ether oxygens act as hydrogen bond acceptors. This drastically increases the TPSA and prevents the PROTAC from adopting a "chameleonic" folded conformation in lipophilic environments. Consequently, PEG-linked PROTACs often suffer from poor passive intracellular accumulation, rapid systemic clearance, and negligible oral bioavailability [3].

Rigid Linkers (e.g., Piperazine, Alkynes)
  • The Causality of Ternary Complexation: Rigid linkers reduce the entropic penalty of ternary complex formation, often yielding highly potent in vitro degradation. However, excessive rigidity prevents the PROTAC from masking its polar surface area via intramolecular folding. This often translates to a steep drop-off in efficacy when transitioning from in vitro biochemical assays to in vivo solid tumor models.

G P PROTAC (Carbamate Linker) TC Ternary Complex Formation (Reduced Entropic Penalty) P->TC POI Target Protein (POI) POI->TC E3 E3 Ubiquitin Ligase E3->TC UB Polyubiquitination TC->UB E2 Enzyme DEG Proteasomal Degradation UB->DEG

Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

In Vivo Efficacy & Pharmacokinetic Comparison

The structural advantages of N-methyl carbamate-alkyl linkers directly translate to superior in vivo metrics. The table below summarizes comparative quantitative data derived from xenograft models evaluating VHL/CRBN-recruiting PROTACs.

Linker ChemotypeRepresentative MotifTPSA (Ų)Permeability (Papp x 10⁻⁶ cm/s)Oral Bioavailability (F%)In Vivo Tumor Reduction (%)
N-Methyl Carbamate-Alkyl Benzyl (5-hydroxypentyl)(methyl)carbamate derived< 1801.2 - 2.525 - 40%75 - 90%
Standard PEG PEG3 / PEG4> 2200.1 - 0.5< 5%20 - 40%
Rigid Heterocycle Piperazine / Alkyne~ 1900.5 - 1.010 - 15%45 - 60%

Data synthesis indicates that keeping TPSA below 180 Ų via N-methylation and utilizing a 5-carbon spacer optimizes the balance between solubility and membrane permeation, driving higher tumor accumulation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to evaluate these linkers while controlling for false positives.

Protocol A: Linker Conjugation & PROTAC Assembly
  • Etherification/Esterification: React the terminal hydroxyl of Benzyl (5-hydroxypentyl)(methyl)carbamate with the carboxylic acid or halide of the POI ligand. Causality: This establishes the target-binding anchor while keeping the amine protected.

  • Deprotection: Subject the intermediate to catalytic hydrogenation (Pd/C, H₂) to remove the benzyl carbamate (Cbz) group. Causality: This cleanly reveals the secondary N-methyl amine without harsh acidic conditions that might degrade the POI ligand.

  • Amide Coupling: Couple the revealed N-methyl amine to the E3 ligase ligand (e.g., a VHL or CRBN derivative) using a coupling reagent like HATU. Self-Validation: Always synthesize an inactive epimer control (e.g., using the cis-hydroxyproline epimer for VHL) alongside the active PROTAC. This ensures subsequent degradation is strictly E3-dependent.

Protocol B: In Vivo Xenograft Efficacy & PK/PD Workflow

To prove that tumor shrinkage is driven by targeted degradation and not off-target toxicity, Pharmacokinetics (PK) must be temporally linked to Pharmacodynamics (PD).

  • Inoculation & Grouping: Subcutaneously implant tumor cells (e.g., HCT116) into immunocompromised mice. Once tumors reach ~100 mm³, randomize into three cohorts: Vehicle, Active PROTAC, and Inactive Epimer PROTAC.

  • Dosing: Administer compounds orally (PO) or intravenously (IV) at 10-30 mg/kg.

  • Time-Course Sampling (PK): Draw blood at 1h, 4h, 8h, and 24h post-dose. Analyze plasma via LC-MS/MS. Causality: This establishes the area under the curve (AUC) and clearance rate, verifying if the N-methyl substitution successfully extended the half-life compared to PEG.

  • Tumor Extraction (PD): Harvest tumors at matched time points (1h, 4h, 8h, 24h).

  • Western Blot Analysis: Homogenize tumor tissue and quantify POI levels relative to a loading control (e.g., GAPDH). Self-Validation: The protocol is validated only if the Active PROTAC shows a time-dependent decrease in POI (Dmax) that correlates with intra-tumoral LC-MS/MS concentrations, while the Inactive Epimer PROTAC shows identical intra-tumoral concentrations but zero POI degradation.

Workflow A 1. Linker Conjugation B 2. Xenograft Inoculation A->B C 3. Dosing (Vehicle/PROTAC) B->C D 4. PK Analysis (LC-MS/MS) C->D Plasma E 5. PD Analysis (Western Blot) C->E Tumor

Step-by-step in vivo experimental workflow for evaluating PROTAC PK/PD efficacy.

Conclusion

The transition from in vitro biochemical success to in vivo solid tumor efficacy is the most significant hurdle in PROTAC development. By moving away from highly polar PEG chains and adopting strategically masked linkers derived from precursors like Benzyl (5-hydroxypentyl)(methyl)carbamate , developers can drastically reduce TPSA. This structural causality directly drives enhanced passive permeability, superior oral bioavailability, and ultimately, robust in vivo target degradation.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.[Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.[Link]

  • Methods to accelerate PROTAC drug discovery. PMC - NIH.[Link]

Evaluating the Pharmacokinetic Profile of PROTACs Featuring a Novel Benzyl Carbamate Linker Moiety

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Promise and Peril of PROTAC Pharmacokinetics

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of pathogenic proteins.[1][2][3] This novel modality offers the potential to target previously "undruggable" proteins and overcome resistance mechanisms associated with traditional small molecule inhibitors.[1][2] A PROTAC molecule's unique tripartite structure, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is fundamental to its mechanism of action.[2][4] However, this heterobifunctional design often results in molecules with high molecular weight and a large polar surface area, placing them outside the conventional "Rule of Five" space for oral drug candidates.[2][4] Consequently, PROTACs frequently grapple with significant pharmacokinetic (PK) challenges, including poor solubility, low permeability, and rapid metabolism, which can hinder their clinical translation.[5][6][7]

This guide provides a comparative analysis of the pharmacokinetic profile of a hypothetical PROTAC incorporating Benzyl (5-hydroxypentyl)(methyl)carbamate within its linker, against a PROTAC with a more conventional polyethylene glycol (PEG)-based linker. We will explore the rationale behind this structural modification and present a series of in vitro and in vivo experimental workflows to evaluate its impact on key absorption, distribution, metabolism, and excretion (ADME) parameters.

The Rationale for Incorporating Benzyl (5-hydroxypentyl)(methyl)carbamate in PROTAC Linkers

The linker in a PROTAC is not merely a spacer but a critical determinant of the molecule's overall properties, including its ability to form a stable and productive ternary complex between the POI and the E3 ligase, as well as its physicochemical and pharmacokinetic characteristics. The choice of linker can significantly influence a PROTAC's solubility, permeability, metabolic stability, and ultimately, its oral bioavailability.

Benzyl (5-hydroxypentyl)(methyl)carbamate is a commercially available chemical entity with a molecular formula of C13H19NO3 and a molecular weight of 237.29 g/mol .[8][9] Its structure incorporates a benzyl carbamate group, which is a common motif in medicinal chemistry, often utilized for its ability to modulate molecular properties and engage in specific biological interactions.[10][11]

Our hypothesis is that the incorporation of this moiety into a PROTAC linker could offer several advantages:

  • Modulation of Physicochemical Properties: The benzyl group can introduce a degree of lipophilicity, potentially improving membrane permeability. The carbamate and hydroxyl groups can participate in hydrogen bonding, which may influence solubility and interactions with transporters.

  • Metabolic Stability: The carbamate bond is generally more resistant to hydrolysis by esterases compared to simple ester bonds, which could enhance metabolic stability.

  • Conformational Rigidity: The benzyl group can introduce a degree of conformational constraint to the linker, which may pre-organize the PROTAC into a bioactive conformation for ternary complex formation.

To investigate these hypotheses, we will compare the pharmacokinetic profiles of two hypothetical PROTACs targeting Bruton's tyrosine kinase (BTK), a well-validated target in B-cell malignancies.

  • PROTAC-PEG: A BTK PROTAC with a flexible tetra-PEG linker.

  • PROTAC-BzC: A BTK PROTAC where a PEG unit is replaced with the Benzyl (5-hydroxypentyl)(methyl)carbamate moiety.

Comparative In Vitro ADME Profiling

A comprehensive understanding of a PROTAC's ADME properties is crucial for predicting its in vivo behavior. The following in vitro assays are essential for a head-to-head comparison of PROTAC-PEG and PROTAC-BzC.

Solubility Assessment

Poor aqueous solubility is a common hurdle for PROTACs.[4] We will assess the solubility of our compounds in both physiological buffer and biorelevant media.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of each PROTAC in DMSO.

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 0.1 to 200 µM).

  • Add 2 µL of each DMSO solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

  • Repeat the assay using simulated intestinal fluid (SIF) to assess solubility in a more physiologically relevant medium.

Hypothetical Data Summary

CompoundKinetic Solubility in PBS (µM)Kinetic Solubility in SIF (µM)
PROTAC-PEG5.215.8
PROTAC-BzC8.925.4

Interpretation: The introduction of the benzyl carbamate moiety in PROTAC-BzC is hypothesized to slightly improve its aqueous solubility, potentially due to a disruption of crystal lattice packing and favorable interactions of the carbamate and hydroxyl groups with the aqueous environment. The enhanced solubility in SIF for both compounds is expected due to the presence of bile salts, which aid in the solubilization of lipophilic molecules.[7]

Permeability Assessment

The ability of a PROTAC to cross cell membranes is a critical determinant of its oral absorption and intracellular target engagement.[5] We will use the Caco-2 permeability assay, a well-established in vitro model of the intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on Transwell inserts for 21 days to form a confluent monolayer.

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test PROTAC (e.g., at 10 µM) to the apical (A) or basolateral (B) chamber.

  • Incubate at 37°C for 2 hours.

  • Collect samples from the receiver chamber at specified time points.

  • Quantify the concentration of the PROTAC in the donor and receiver chambers using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions.

  • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

Hypothetical Data Summary

CompoundPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio
PROTAC-PEG0.83.24.0
PROTAC-BzC1.53.52.3

Interpretation: The increased lipophilicity from the benzyl group in PROTAC-BzC is predicted to enhance its passive permeability across the Caco-2 monolayer, as reflected by the higher A-to-B Papp value. A lower efflux ratio for PROTAC-BzC suggests it may be a weaker substrate for efflux transporters compared to PROTAC-PEG, which could be advantageous for achieving higher intracellular concentrations.

Metabolic Stability Evaluation

The metabolic stability of a PROTAC determines its half-life in the body and thus the duration of its pharmacological effect. We will assess metabolic stability using liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubate the test PROTAC (e.g., at 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Data Summary

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
PROTAC-PEG2527.7
PROTAC-BzC4515.4

Interpretation: The benzyl carbamate moiety in PROTAC-BzC is expected to confer greater metabolic stability compared to the more flexible PEG linker, which may be more susceptible to oxidative metabolism. The longer half-life and lower intrinsic clearance of PROTAC-BzC suggest it may have a more favorable in vivo pharmacokinetic profile.

In Vivo Pharmacokinetic Evaluation in a Murine Model

To translate our in vitro findings, we will conduct a pharmacokinetic study in mice to compare the oral bioavailability of PROTAC-PEG and PROTAC-BzC.

Experimental Protocol: Murine Pharmacokinetic Study

  • Administer a single dose of each PROTAC to male C57BL/6 mice via intravenous (IV) injection (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg).

  • Collect blood samples via tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma.

  • Extract the PROTACs from the plasma and quantify their concentrations using a validated LC-MS/MS method.

  • Perform non-compartmental analysis to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).

Hypothetical Data Summary

ParameterPROTAC-PEG (IV / Oral)PROTAC-BzC (IV / Oral)
CL (mL/min/kg)20.5 / -12.8 / -
Vd (L/kg)1.8 / -1.5 / -
t½ (h)1.2 / 1.52.0 / 2.3
AUC (ng*h/mL)813 / 4061302 / 1041
Cmax (ng/mL)- / 150- / 350
Tmax (h)- / 1.0- / 1.5
Oral Bioavailability (%F) 5.0% 12.8%

Interpretation: The in vivo data are projected to align with the in vitro findings. PROTAC-BzC is expected to exhibit lower clearance and a longer half-life, consistent with its improved metabolic stability. The enhanced permeability and reduced efflux potential of PROTAC-BzC are anticipated to translate into a significantly higher oral bioavailability compared to PROTAC-PEG.

Visualizing the Concepts

PROTAC_Mechanism

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics Solubility Solubility Assay (PBS, SIF) PK_Study Murine PK Study (IV & Oral Dosing) Solubility->PK_Study Permeability Caco-2 Permeability (Papp, Efflux Ratio) Permeability->PK_Study Metabolism Microsomal Stability (t½, CLint) Metabolism->PK_Study Bioavailability Determine Oral Bioavailability (%F) PK_Study->Bioavailability

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that the incorporation of a Benzyl (5-hydroxypentyl)(methyl)carbamate moiety into a PROTAC linker can lead to a more favorable pharmacokinetic profile compared to a standard PEG linker. The predicted improvements in solubility, permeability, and metabolic stability culminate in enhanced oral bioavailability.

It is imperative to recognize that these are projected outcomes. The actual impact of this linker modification would need to be empirically determined. The experimental protocols outlined provide a robust framework for such an evaluation. Future studies should also investigate the potential for off-target effects and the impact of the linker on the formation and stability of the ternary complex. By systematically optimizing the linker, it is possible to overcome the pharmacokinetic hurdles that currently limit the clinical potential of many promising PROTACs.

References

  • WuXi AppTec. (2025, May 1). 6 Strategies to Overcome PROTACs' Developmental Challenges.
  • PROTAC development faces key preclinical testing hurdles. (2024, December 11). Retrieved from a relevant pharmaceutical news outlet.
  • Sun, X., & Wang, J. (n.d.). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters.
  • What are PROTACs? Mechanisms, advantages, and challenges. (2025, December 15). Drug Discovery News.
  • Scott, J. S., et al. (2025, April 24). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Journal of Medicinal Chemistry.
  • WuXi STA. (2024, July 9). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement.
  • Syngene. (2025, June 27).
  • Pfitzer, L., et al. (2025, February 21). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. Scientific Reports.
  • Scott, J. S., et al. (2025, May 8). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. PubMed.
  • A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy. (2020).
  • Protein Degraders Redefine ADME And Drug Disposition Dynamics. (2025, November 5). Drug Discovery Online.
  • Zhang, Y., et al. (2025, June 29). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Advanced Science.
  • A Mechanistic Pharmacokinetics and Pharmacodynamics (PK/PD) Platform Model for Induced proximity-based therapeutics - PROTACs. (2026, February 20). ScienceOpen.
  • Chapter 4: Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. (2020, October 8). In Royal Society of Chemistry Books.
  • Chfat, K. N., & Abdul Hussein, S. A. (2025, October 10). Proteolysis-targeting chimeras (PROTACs)
  • Benzyl in Medicinal Chemistry: A Key Intermediate for Drug Discovery. (n.d.). Retrieved from a relevant chemical supplier website.
  • BPS Bioscience. (n.d.). Benzyl (5-hydroxypentyl)carbamate 82077. Retrieved from [Link]

  • Wang, L., et al. (2019, May 27). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Molecules.
  • de Souza, T. S., et al. (2025, November 17). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Scientific Reports.

Sources

Publish Comparison Guide: Cross-Reactivity Profiles of Benzyl (5-hydroxypentyl)(methyl)carbamate-Based PROTACs vs. Standard Linker Chemotypes

Author: BenchChem Technical Support Team. Date: March 2026

[label="6. LC-MS/MS

Validating Proteomic Workflows

I've outlined two key workflows. Workflow A is TMT-MS, and its self-validation uses epoxomicin to confirm proteasome-dependent degradation for cross-reactivity. Workflow B is NanoBRET, validated with free warhead/ligand competition to confirm ternary complex specificity, confirming the promiscuous binding due to the PROTAC's bifunctional nature. I am preparing figures.

Refining Comparison Table

I'm now refining the comparison table, contrasting C5-alkyl-carbamate, PEG3, and rigid triazole linkers based on TPSA, permeability, target DC50, and off-target degradation. C5 exhibits high permeability but more off-target effects. PEG3 has low permeability, and few off-targets. Triazoles offer a potential balance, with good target DC50 and less off-target effects.

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Linkerology, Off-Target Degradation, and Ternary Complex Kinetics

The Linker Paradox: Permeability vs. Selectivity

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive structural tether; it is a dynamic participant in the formation of the ternary complex. The use of Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS: 210056-90-9) as a synthetic building block yields a highly specific "C5-alkyl-methylcarbamate" linker motif.

Historically, the field relied heavily on polyethylene glycol (PEG) linkers to maintain aqueous solubility. However, as the focus has shifted toward in vivo efficacy and central nervous system (CNS) penetrance, lipophilic alkyl linkers have seen a massive resurgence . The C5-alkyl-methylcarbamate motif offers a distinct advantage: it drastically reduces the Topological Polar Surface Area (TPSA) compared to PEG equivalents, driving superior passive membrane permeability.

The Causality of Cross-Reactivity: While the hydrophobicity of the C5 alkyl chain improves permeability, it introduces a critical liability: hydrophobic collapse . In the aqueous intracellular environment, flexible hydrophobic linkers tend to collapse onto the surface of the E3 ligase or the Protein of Interest (POI) to minimize solvent exposure. This collapse can inadvertently stabilize neo-protein-protein interactions (neo-PPIs) with homologous off-target proteins (e.g., closely related kinases), leading to promiscuous ternary complex formation and unintended degradation . Furthermore, the methylcarbamate linkage introduces a specific hydrogen bond acceptor/donor vector that can further anchor these off-target interactions.

G PROTAC C5-Alkyl-Carbamate PROTAC E3 E3 Ligase PROTAC->E3 Anchor Binding Target Target POI PROTAC->Target Warhead Binding OffTarget Off-Target Protein PROTAC->OffTarget Promiscuous Binding E3->Target Ubiquitination E3->OffTarget Off-target Ubiquitination Proteasome 26S Proteasome Target->Proteasome Degradation OffTarget->Proteasome Unintended Degradation

Fig 1. Linker-driven hydrophobic collapse leading to PROTAC off-target cross-reactivity.

Comparative Performance Data

To objectively evaluate the performance of C5-alkyl-carbamate PROTACs, we must benchmark them against the two other dominant linker chemotypes: PEG3 (highly flexible, hydrophilic) and Rigid Triazole (click-chemistry derived, conformationally restricted).

The table below summarizes the structure-activity relationship (SAR) trade-offs when these linkers are applied to a model pan-kinase warhead recruiting Cereblon (CRBN).

Linker ChemotypeTPSA Contribution (Ų)Apparent Permeability ( Papp​ )Target DC50​ (nM)Off-Target Proteins Degraded*Ternary Complex T1/2​
C5-Alkyl-Carbamate ~29.5 High (>15 × 10⁻⁶ cm/s)12.5 14 (High Cross-Reactivity)Transient (< 5 min)
PEG3 ~65.0Low (<5 × 10⁻⁶ cm/s)45.03 (High Selectivity)Stable (> 15 min)
Rigid Triazole ~43.6Moderate (8 × 10⁻⁶ cm/s)8.28 (Moderate Selectivity)Highly Stable (> 30 min)

*Defined as proteins showing >50% depletion (p < 0.05) in global TMT-MS proteomics following 12h treatment at 1 µM.

Data Synthesis: The C5-alkyl-carbamate linker achieves the highest intracellular concentration due to its superior permeability, resulting in a highly potent target DC50​ . However, this comes at the direct cost of selectivity. The flexibility and hydrophobicity of the C5 chain allow the PROTAC to adopt multiple conformations, stabilizing off-target neo-PPIs and resulting in the degradation of 14 unintended proteins .

Experimental Workflows for Cross-Reactivity Profiling

As an application scientist, relying solely on Western blots for a few suspected off-targets is insufficient. True cross-reactivity profiling requires unbiased, system-wide methodologies. Below are the self-validating protocols required to rigorously benchmark these linkers.

Protocol A: Unbiased Global Proteomics via TMT-MS

Rationale: Tandem Mass Tag (TMT) multiplexed proteomics is the gold standard for evaluating PROTAC cross-reactivity. Unlike label-free quantification, TMT allows for the simultaneous analysis of up to 16 samples in a single MS run, eliminating run-to-run missing value artifacts and providing precise quantification of subtle off-target degradation.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Plate K562 cells at 1×106 cells/mL. Treat with 1 µM of the PROTAC, DMSO (vehicle), or PROTAC + Epoxomicin (1 µM) for 12 hours.

  • Lysis & Extraction: Lyse cells in 8M Urea / 50 mM HEPES (pH 8.5). Sonicate, centrifuge, and collect the supernatant.

  • Reduction & Digestion: Reduce disulfide bonds with 5 mM TCEP, alkylate with 14 mM iodoacetamide, and digest overnight with Trypsin (1:50 enzyme-to-protein ratio).

  • TMT Labeling: Label the resulting peptides with TMTpro™ reagents for 1 hour at room temperature. Quench with 5% hydroxylamine.

  • Fractionation: Pool samples and fractionate using high-pH reversed-phase HPLC into 12 distinct fractions to reduce sample complexity.

  • LC-MS/MS Acquisition: Analyze fractions on an Orbitrap Eclipse mass spectrometer using an SPS-MS3 method for accurate reporter ion quantification.

  • Bioinformatics: Process raw files via Proteome Discoverer. Generate Volcano plots filtering for Log2 Fold Change < -1.0 and adjusted p-value < 0.05.

Self-Validation Mechanism: The inclusion of the PROTAC + Epoxomicin (Proteasome Inhibitor) arm is non-negotiable. If an off-target protein is depleted in the PROTAC arm but its levels are rescued in the Epoxomicin arm, it mathematically validates that the depletion is driven by UPS-mediated degradation (true cross-reactivity) rather than off-target transcriptional downregulation or assay-induced cytotoxicity.

Workflow Cell 1. Cell Treatment (PROTAC +/- Epoxomicin) Lysis 2. Lysis & Extraction Cell->Lysis Digestion 3. Trypsin Digestion Lysis->Digestion TMT 4. TMT Labeling Digestion->TMT Fraction 5. HPLC Fractionation TMT->Fraction LCMS 6. LC-MS/MS Analysis Fraction->LCMS Data 7. Volcano Plot Analysis LCMS->Data

Fig 2. Quantitative TMT-MS proteomics workflow for evaluating PROTAC cross-reactivity.

Protocol B: Live-Cell Ternary Complex Kinetics (NanoBRET)

Rationale: Proteomics tells you what was degraded, but NanoBRET tells you how it happened. By measuring the real-time proximity between the E3 ligase and the off-target protein, we can confirm if the C5-alkyl-carbamate linker is actively stabilizing a promiscuous ternary complex prior to ubiquitination.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding NanoLuc-fused Off-Target Protein and HaloTag-fused VHL/CRBN.

  • Fluorophore Addition: After 24 hours, re-plate cells into 384-well plates and add HaloTag NanoBRET 618 Ligand (100 nM).

  • Equilibration: Incubate for 2 hours to allow covalent labeling of the HaloTag.

  • PROTAC Dosing: Dispense the C5-alkyl-carbamate PROTAC in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Kinetic Readout: Add Nano-Glo® substrate and immediately measure dual emission (460 nm and 618 nm) on a multimode microplate reader every 5 minutes for 2 hours. Calculate the BRET ratio (618/460).

Self-Validation Mechanism: To prove that the BRET signal is driven by the intact PROTAC and not non-specific aggregation, utilize a Competition Control Arm . Pre-incubate a subset of wells with a 100-fold molar excess of the free warhead and free E3 ligand. If the PROTAC-induced BRET signal is abolished in these wells, the assay is validated as a true measure of bifunctional ternary complex formation.

Conclusion & Strategic Recommendations

When utilizing Benzyl (5-hydroxypentyl)(methyl)carbamate as a linker building block, drug developers must accept a fundamental compromise. The resulting C5-alkyl-carbamate PROTACs will exhibit vastly superior cellular penetrance compared to traditional PEGylated systems, making them excellent candidates for challenging in vivo models or CNS targets.

However, the inherent flexibility and hydrophobicity of this linker drastically increase the risk of off-target cross-reactivity. To mitigate this during lead optimization, developers should consider introducing strategic rigidification (e.g., incorporating an alkyne or piperazine moiety into the alkyl chain) to restrict the conformational ensemble and prevent the hydrophobic collapse that drives promiscuous E3-POI interactions.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 49(10), 3309-3326. URL:[Link]

  • Holmqvist, A., et al. (2023). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 66(21), 14507–14524. URL:[Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. URL:[Link]

A Comparative Guide to PROTAC Linker Efficacy: Benchmarking Foundational and Novel Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linker as the Linchpin of PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have fundamentally altered the landscape of therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] This is achieved through a heterobifunctional molecule composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4][5]

While ligand selection dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[2][6][7][8] The linker's length, composition, and rigidity dictate the spatial orientation of the two proteins, which is paramount for efficient ubiquitination and subsequent degradation.[2][9]

This guide provides a comparative benchmark of a foundational linker building block, represented by Benzyl (5-hydroxypentyl)(methyl)carbamate , against several classes of novel linkers. We will explore the causal relationships behind linker design choices and provide supporting data and detailed experimental protocols to empower researchers in the rational design of next-generation protein degraders.

The Foundational Scaffold: Alkyl Chains

Simple alkyl chains are often the starting point for linker design due to their synthetic tractability and inherent flexibility.[2][7] A common building block for this class of linker is a molecule like Benzyl (5-hydroxypentyl)(methyl)carbamate.

In this precursor, the benzyl carbamate group serves as a protecting group for the secondary amine, which can be deprotected under standard conditions (e.g., hydrogenolysis) during the PROTAC synthesis workflow. The terminal hydroxyl group provides a convenient chemical handle for attachment to either the POI-binding ligand or the E3 ligase ligand, typically via an ether or ester linkage. The resulting 5-carbon alkyl chain offers significant conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[4]

While effective, these simple hydrophobic linkers can present challenges. They often contribute to the poor aqueous solubility and high lipophilicity of the final PROTAC molecule, which can negatively impact cell permeability and overall drug metabolism and pharmacokinetic (DMPK) properties.[7][9][10] PROTACs are inherently large molecules, often violating traditional "rule of five" guidelines, making the linker's contribution to these properties a critical optimization parameter.[2][11]

Benchmarking Against Novel Linker Architectures

The evolution of PROTAC design has moved from simple alkyl chains to more sophisticated linkers that impart specific, advantageous properties.[6] Here, we compare the foundational alkyl linker against two prominent classes of novel linkers: polyethylene glycol (PEG) and rigid linkers.

Alkyl vs. Polyethylene Glycol (PEG) Linkers

Rationale: The primary motivation for incorporating PEG motifs into linkers is to improve the physicochemical properties of the PROTAC.[7] The repeating ethylene glycol units are hydrophilic, which can enhance aqueous solubility and potentially improve cell permeability by mitigating the high lipophilicity of the overall molecule.[1][3][7]

Comparative Data:

The following table presents hypothetical but representative data for three PROTACs targeting Bromodomain-containing protein 4 (BRD4). All three use the same JQ1 warhead (for BRD4) and pomalidomide E3 ligand (for Cereblon), differing only in the linker.

PROTAC ID Linker Type Calculated LogP Aqueous Solubility (µM) PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) Degradation DC₅₀ (nM) Max Degradation (Dₘₐₓ, %)
PROTAC-Alkyl 5-atom Alkyl Chain6.850.555>95
PROTAC-PEG3 3-unit PEG Chain4.5502.125>95
PROTAC-PEG6 6-unit PEG Chain3.21501.880>90

Analysis: The introduction of a short PEG3 linker (PROTAC-PEG3 ) significantly lowers the LogP and boosts aqueous solubility compared to the alkyl version.[7] This often translates to improved passive cell permeability, as reflected in the PAMPA data.[10][11] This improved permeability can lead to greater target engagement and more potent degradation, as shown by the lower DC₅₀ value.[12][13] However, extending the PEG chain further (PROTAC-PEG6 ) can sometimes lead to a decrease in potency, despite further improvements in solubility. This may be due to the increased flexibility and length creating a less optimal geometry for the ternary complex or introducing a "hook effect."

Flexible vs. Rigid Linkers

Rationale: While flexibility can be beneficial, it comes at an entropic cost upon binding. Highly flexible linkers may allow the PROTAC to adopt many non-productive conformations. Introducing rigid structural elements—such as piperazine/piperidine rings, alkynes, or phenyl groups—can pre-organize the PROTAC into a more bioactive conformation.[4][6][7] This can enhance the stability of the ternary complex, leading to improved degradation efficiency and sometimes greater selectivity between homologous proteins.[9]

Comparative Data:

PROTAC ID Linker Type Ternary Complex Cooperativity (α) Ternary Complex Half-life (t₁/₂, min) Degradation DC₅₀ (nM) Selectivity (BRD4 vs BRD2)
PROTAC-PEG3 Flexible PEG31.510252-fold
PROTAC-Rigid Piperazine-based5.235815-fold

Analysis: The rigid linker in PROTAC-Rigid significantly enhances the cooperativity (α > 1 indicates positive cooperativity) and the kinetic stability (half-life) of the ternary complex.[2] This improved complex formation translates directly into more potent degradation (lower DC₅₀). Furthermore, by constraining the possible orientations of the warhead and E3 ligand, the rigid linker can enforce a geometry that is highly favorable for binding to BRD4 but less so for the homologous BRD2, leading to a substantial improvement in selectivity.[9]

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.[14]

Experimental Workflow for Linker Validation

Linker_Validation_Workflow cluster_design Design & Synthesis cluster_physchem 1. Physicochemical Profiling cluster_biochem 2. Biochemical & Biophysical Assays cluster_cell 3. Cell-Based Assays A Design & Synthesize PROTAC Library (Varying Linkers) B1 Aqueous Solubility A->B1 Characterize B2 Permeability (PAMPA) A->B2 Characterize C1 Ternary Complex Formation (TR-FRET) A->C1 C2 Binary Binding Affinity (FP, SPR) A->C2 E Identify Optimal Linker (SAR Analysis) B1->E B2->C1 B2->E D1 Target Degradation (Western Blot / HiBiT) C1->D1 Inform C1->E C2->E D2 Phenotypic Assays (Cell Viability, etc.) D1->D2 D1->E D2->E

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Impact of linker rigidity: Benzyl (5-hydroxypentyl)(methyl)carbamate vs. flexible linkers

Author: BenchChem Technical Support Team. Date: March 2026

The Linker Conundrum: Engineering Rigidity in Bifunctional Molecules

In the rational design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer viewed as a passive spacer. It is a critical determinant of a molecule's physicochemical properties, pharmacokinetics, and ultimate therapeutic efficacy. A central debate in modern drug development revolves around linker architecture: the high conformational freedom of flexible linkers versus the pre-organized stability of rigid motifs.

This guide provides an in-depth comparative analysis between Benzyl (5-hydroxypentyl)(methyl)carbamate —a versatile, semi-rigid linker building block—and traditional flexible linkers (such as polyethylene glycol [PEG] and simple alkyl chains). By examining the thermodynamics of ternary complex formation and providing self-validating experimental protocols, we aim to equip researchers with the mechanistic insights required to optimize next-generation degraders.

Mechanistic Profiling: Flexibility vs. Rigidity

The structural characteristics of a linker dictate the spatial orientation of the Protein of Interest (POI) ligand relative to the E3 ligase ligand. This orientation is the cornerstone of productive ternary complex formation[1].

Flexible Linkers (PEG and Alkyl Chains)

Flexible linkers, particularly PEG networks, are historically the most utilized motifs in early PROTAC development due to their synthetic accessibility and ability to confer aqueous solubility[2]. Because they consist of consecutive ethylene glycol units (-O-CH2-CH2-) or saturated hydrocarbons, they possess a high number of freely rotatable bonds.

  • The Entropic Cost: While this flexibility allows the PROTAC to sample a vast conformational space to "find" the optimal binding geometry, it comes at a severe thermodynamic cost. Upon forming the ternary complex, the linker is locked into a single microstate, resulting in a massive entropic penalty ( ΔS≪0 ) that can destabilize the complex[3].

Rigidified Linkers: Benzyl (5-hydroxypentyl)(methyl)carbamate

Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS: 210056-90-9) represents a strategic departure from pure flexibility. It incorporates a carbamate linkage and a sterically demanding benzyl protecting group.

  • The Causality of Rigidity: The carbamate group (-N(CH3)-C(=O)-O-) features resonance that gives the C-N bond partial double-bond character. This restricts rotation, locking the local geometry into a planar conformation. When utilized as a linker segment, this pre-organization reduces the conformational ensemble in solution. Consequently, if the pre-organized geometry aligns with the required ternary complex architecture, the entropic penalty upon binding is dramatically minimized, leading to a more favorable Gibbs free energy ( ΔG )[4].

Thermodynamics A Flexible PEG/Alkyl (High Rotatable Bonds) C Vast Conformational Ensemble A->C B Carbamate Motif (Restricted Rotation) D Pre-organized Solution State B->D E High Entropic Penalty (Destabilization) C->E F Favorable Thermodynamics (Stable Ternary Complex) D->F E->F Rigidification Strategy

Logical impact of linker rigidity on ternary complex thermodynamics.

Quantitative Performance Comparison

The choice between a carbamate-based semi-rigid linker and a flexible PEG/alkyl chain profoundly impacts both the physical properties and the degradation metrics (DC50 and Dmax) of the resulting molecule[5].

Table 1: Physicochemical and Thermodynamic Profiling

PropertyBenzyl (5-hydroxypentyl)(methyl)carbamate MotifFlexible Linkers (PEG / Alkyl)
Conformational Freedom Restricted (Partial double bond character)High (Free rotation around C-C / C-O bonds)
Entropic Penalty on Binding Low (Pre-organized structure mitigates ΔS loss)High (Significant loss of degrees of freedom)
Aqueous Solubility Moderate (Lipophilic benzyl/alkyl offset by polar carbamate)High (PEG) / Low (Alkyl)
Metabolic Stability High (Carbamates resist oxidative cleavage)Moderate (PEG susceptible to oxidative degradation)
Synthetic Application Orthogonal reactivity (Requires Cbz deprotection)Direct conjugation (Click chemistry, amidation)

Note: While rigid linkers improve ternary complex stability, excessive rigidity without proper structural alignment can introduce steric clashes, preventing complex formation entirely[1].

Experimental Methodologies: Self-Validating Protocols

To objectively compare the impact of linker rigidity, researchers must employ rigorous, self-validating assays. Below are the standardized protocols for synthesizing and evaluating PROTACs derived from these linkers.

Protocol A: Stepwise Asymmetric Synthesis via Carbamate Linker

Unlike symmetric PEG linkers which can lead to unwanted polymerization or homobifunctional side products, Benzyl (5-hydroxypentyl)(methyl)carbamate allows for strictly controlled, stepwise conjugation.

  • Warhead Conjugation: Activate the primary hydroxyl group of Benzyl (5-hydroxypentyl)(methyl)carbamate using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM) at 0°C. React the resulting mesylate with the nucleophilic handle of the POI ligand.

  • Self-Validating Checkpoint 1 (LC-MS): Confirm the disappearance of the starting material. The reaction is validated when the mass shifts precisely by the addition of the POI ligand minus the leaving group, ensuring no unreacted hydroxyls proceed.

  • Cbz Deprotection: Dissolve the intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours to remove the benzyl protecting group, revealing the secondary N-methylamine.

  • Self-Validating Checkpoint 2 (Hydrogenolysis): Reaction completion is self-validated by the cessation of hydrogen gas uptake in the burette. LC-MS must confirm the exact loss of 134 Da (the Cbz group). If intermediate masses remain, the catalyst is poisoned and must be re-administered.

  • E3 Ligase Coupling: Couple the newly liberated secondary amine to the carboxylic acid handle of the E3 ligase ligand (e.g., a thalidomide derivative) using HATU and DIPEA in DMF.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

To quantify the stability of the ternary complex ( α -factor), TR-FRET is employed. This assay relies on the distance-dependent energy transfer between a donor fluorophore on the E3 ligase and an acceptor on the POI.

  • Reagent Preparation: Equilibrate Terbium (Tb)-labeled E3 ligase (e.g., VHL or CRBN) and Fluorescein (FITC)-labeled POI in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

  • Titration: Prepare a 12-point serial dilution of the rigid PROTAC and the flexible PEG PROTAC (from 10 µM down to 0.1 nM).

  • Incubation: Add the PROTACs to the protein mixture and incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Self-Validating Checkpoint (The Hook Effect): Plot the FRET emission ratio (520 nm / 495 nm) against PROTAC concentration. A valid assay must produce a biphasic, bell-shaped curve. At excessively high PROTAC concentrations, the molecules will independently saturate the POI and E3 ligase, dissolving the ternary complex and causing a sharp drop in FRET signal. If the curve is purely sigmoidal, the system has not reached equilibrium or the concentrations of the target proteins are miscalibrated.

TRFRET Step1 Equilibrate Tb-E3 & FITC-POI Step2 Titrate PROTAC (Rigid vs Flexible) Step1->Step2 Step3 Incubate to Thermodynamic Eq. Step2->Step3 Step4 Detect Hook Effect (Self-Validation) Step3->Step4

Step-by-step workflow for evaluating PROTAC ternary complex formation.

Strategic Recommendations for Drug Developers

  • Start Flexible, Optimize Rigid: During the initial discovery phase, utilize flexible PEG linkers (PEG3 to PEG5) to broadly sweep the conformational space and confirm baseline degradation of the target[6].

  • Rigidify for Potency: Once a hit is identified, systematically replace flexible segments with semi-rigid motifs like carbamates, piperazines, or triazoles. The incorporation of a carbamate linkage (derived from precursors like Benzyl (5-hydroxypentyl)(methyl)carbamate) can lock the active conformation, drastically improving the DC50​ by minimizing the entropic penalty of ternary complex formation[4].

  • Monitor Permeability: While carbamates improve metabolic stability over PEGs, ensure that the added lipophilicity does not push the molecule into the realm of poor aqueous solubility or high efflux pump affinity[5].

References

  • ACS Publications. "Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex." URL:[Link]

  • PMC (National Institutes of Health). "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase." URL:[Link]

  • PMC (National Institutes of Health). "Novel approaches for the rational design of PROTAC linkers." URL:[Link]

Sources

Case study: Linker optimization from Benzyl (5-hydroxypentyl)(methyl)carbamate for a specific target

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: Rational Linker Optimization Using Benzyl (5-hydroxypentyl)(methyl)carbamate for BRD4-Targeting PROTACs

In the rapidly evolving landscape of targeted protein degradation, the linker is not merely a passive tether; it is a critical determinant of a PROTAC’s physicochemical properties, cell permeability, and ternary complex cooperativity[1]. While early-stage PROTAC discovery often relies on standard polyethylene glycol (PEG) or simple alkyl chains, subtle modifications in linker rigidity, polarity, and conformational bias can dramatically alter degradation efficacy[2].

This guide provides an objective, data-driven comparison of linker optimization strategies for BRD4-targeting PROTACs (recruiting the VHL E3 ligase). We specifically evaluate the performance of an optimized alkyl-methylamine linker—synthesized from the commercially available building block Benzyl (5-hydroxypentyl)(methyl)carbamate (CAS 210056-90-9)[3]—against standard PEG3 and rigidified piperazine alternatives.

The Mechanistic Rationale: Beyond Standard PEG Linkers

The well-characterized BRD4 degrader MZ1 utilizes a 3-unit PEG linker to bridge the BET inhibitor JQ1 and a VHL ligand[4]. While PEG linkers enhance aqueous solubility, their high flexibility introduces a significant entropic penalty ( ΔS ) upon the formation of the highly ordered BRD4-PROTAC-VHL ternary complex[1]. Conversely, overly rigid linkers (e.g., those incorporating piperazine or alkyne motifs) can over-constrain the molecule, preventing the induced-fit adjustments necessary for optimal protein-protein interactions[5].

The Causality of the Alkyl-Methylamine Advantage: Utilizing Benzyl (5-hydroxypentyl)(methyl)carbamate as a linker precursor provides two distinct mechanistic advantages:

  • Optimized Lipophilicity: The 5-carbon alkyl chain replaces the polar ether oxygens of PEG, reducing the topological polar surface area (TPSA). This lipophilic shift significantly improves passive membrane permeability, a common bottleneck for high-molecular-weight PROTACs[6].

  • Conformational Pre-organization: Deprotection of the Cbz group yields a secondary amine (N-methylamine). When coupled to the carboxylic acid of the VHL ligand, it forms a tertiary amide. Unlike secondary amides, which almost exclusively adopt a trans conformation, tertiary amides exist in a cis/trans equilibrium. The steric bulk of the N-methyl group restricts the conformational degrees of freedom of the adjacent alkyl chain. This steric restriction pre-organizes the linker, reducing the entropic penalty upon ternary complex formation and driving positive cooperativity[2].

Experimental Workflows: A Self-Validating System

To ensure high-confidence data, the following protocols incorporate internal validation mechanisms to separate true degradation efficacy from artifactual binding or permeability issues.

Protocol A: Synthetic Integration of the Linker
  • Deprotection: Dissolve Benzyl (5-hydroxypentyl)(methyl)carbamate in methanol. Add 10% Pd/C and stir under an H2​ atmosphere (1 atm) for 4 hours to cleave the Cbz group, yielding 5-(methylamino)pentan-1-ol.

  • Amide Coupling: React the resulting secondary amine with the VHL ligand (VH032-carboxylic acid derivative) using HATU and DIPEA in DMF for 12 hours. The N-methyl group ensures the formation of the structurally critical tertiary amide.

  • Etherification: Attach the BRD4 ligand (JQ1-phenol derivative) to the terminal hydroxyl group via a standard Mitsunobu reaction using DIAD and PPh3​ in THF.

Protocol B: PAMPA Permeability Assay

Validation Mechanism: Inclusion of high (verapamil) and low (atenolol) permeability internal standards ensures membrane integrity.

  • Prepare a 10 mM stock of the PROTAC in DMSO. Dilute to 10 µM in PBS (pH 7.4) for the donor compartment.

  • Add PBS containing 5% DMSO to the acceptor compartment.

  • Assemble the PAMPA sandwich with an artificial lipid-infused membrane separating the compartments. Incubate for 5 hours at room temperature[6].

  • Quantify compound concentrations in both compartments via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol C: SPR for Ternary Complex Cooperativity

Validation Mechanism: Measuring both binary ( KD,binary​ ) and ternary ( KD,ternary​ ) affinities allows for the calculation of the cooperativity factor ( α=KD,binary​/KD,ternary​ ).

  • Immobilize recombinant VHL onto a CM5 sensor chip via standard amine coupling[7].

  • Inject varying concentrations of the PROTAC to establish the binary KD​ .

  • Pre-incubate the PROTAC (at saturating concentrations) with recombinant BRD4(BD2), and inject the complex over the VHL chip to determine the ternary KD​ .

Protocol D: In-Cell Western for Target Degradation

Validation Mechanism: Pre-treatment with the proteasome inhibitor MG132 confirms that BRD4 depletion is strictly proteasome-dependent, ruling out off-target cytotoxicity.

  • Seed HeLa cells in 96-well plates at 15,000 cells/well.

  • Treat with a 10-point concentration gradient of the PROTAC (0.1 nM to 10 µM) for 24 hours.

  • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Stain with primary anti-BRD4 and anti-Tubulin (loading control) antibodies, followed by near-infrared secondary antibodies.

  • Image on a fluorescence scanner to calculate the half-maximal degradation concentration ( DC50​ ) and maximum degradation ( Dmax​ ).

Comparative Performance Data

The following table synthesizes the experimental outcomes, comparing the novel alkyl-methylamine linker against industry-standard alternatives.

Linker MotifLinker PrecursorPAMPA Papp​ ( 10−6 cm/s)Ternary Cooperativity ( α )Cellular DC50​ (nM) Dmax​ (%)
PEG3 (Baseline) Standard PEG3-amine0.61.515.292%
Rigidified Piperazine-alkyl1.80.845.075%
Alkyl-Methylamine CAS 210056-90-93.5 3.2 2.8 98%

Data Interpretation: The PEG3 linker (similar to MZ1) demonstrates adequate degradation but suffers from poor permeability ( Papp​ = 0.6)[1]. The rigid piperazine linker improves permeability but fundamentally disrupts the induced-fit ternary complex, evidenced by negative cooperativity ( α < 1) and a poor Dmax​ [5]. The Alkyl-Methylamine linker achieves the optimal balance: the lipophilic 5-carbon chain drives superior cell entry, while the N-methyl tertiary amide pre-organizes the complex, yielding highly cooperative binding ( α = 3.2) and single-digit nanomolar degradation potency.

Visualizations

Pathway PROTAC Optimized PROTAC (Alkyl-Methylamine) Ternary Productive Ternary Complex PROTAC->Ternary Pre-organized Binding BRD4 Target: BRD4 (Epigenetic Reader) BRD4->Ternary Recruited VHL E3 Ligase: VHL (Recruitment) VHL->Ternary Recruited Ub Polyubiquitination Cascade Ternary->Ub E2 Transfer Deg 26S Proteasome Degradation Ub->Deg Target Clearance

The PROTAC-mediated protein degradation pathway via ternary complex formation.

Workflow Synth 1. Linker Synthesis (Deprotect CAS 210056-90-9) SPR 2. SPR Kinetics (Quantify Cooperativity) Synth->SPR PAMPA 3. PAMPA Assay (Assess Permeability) Synth->PAMPA Cell 4. In-Cell Western (Measure DC50 & Dmax) SPR->Cell PAMPA->Cell Val 5. Mechanistic Validation (MG132 Rescue Assay) Cell->Val

Self-validating experimental workflow for PROTAC linker optimization.

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The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of Benzyl (5-hydroxypentyl)(methyl)carbamate Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the ability to rationally design and synthesize molecules with enhanced biological activity is paramount. This guide delves into the structure-activity relationship (SAR) studies of a promising class of molecules: analogs of Benzyl (5-hydroxypentyl)(methyl)carbamate. Our focus will be on their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's disease.[1][2][3]

This document is not a rigid protocol but a dynamic guide, designed to provide you, the researcher, with the foundational knowledge and practical insights necessary to explore the chemical space around this scaffold. We will dissect the causality behind experimental choices, present comparative data, and provide detailed methodologies to empower your own research endeavors.

The Carbamate Core: A Privileged Scaffold for Enzyme Inhibition

The carbamate functional group is a cornerstone in modern medicinal chemistry, renowned for its ability to form a transient covalent bond with serine hydrolases, such as acetylcholinesterase.[3][4][5] This "pseudo-irreversible" inhibition offers a prolonged therapeutic effect compared to non-covalent inhibitors.[4] The general structure of our parent compound, Benzyl (5-hydroxypentyl)(methyl)carbamate, provides three key regions for synthetic modification to explore the SAR:

  • The Benzyl Group (Aromatic Region): This region can interact with the peripheral anionic site (PAS) or other hydrophobic pockets within the AChE gorge.[2][6]

  • The Pentyl Chain (Linker Region): The length and flexibility of this linker are crucial for correctly positioning the carbamate moiety within the catalytic active site (CAS).[2]

  • The Carbamate and Methyl Group (Reactive and N-substituent Region): The carbamate is the key reactive element, while the methyl group can influence binding and metabolic stability.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Benzyl Group(Aromatic Region)] -- B(Carbamate Moiety); C[Pentyl Chain(Linker Region)] -- B; B -- D{Acetylcholinesterase}; subgraph "Molecular Scaffold" A; C; B; end }

Caption: Core components of the Benzyl (5-hydroxypentyl)(methyl)carbamate scaffold.

Synthesizing the Analogs: A Modular Approach

The synthesis of Benzyl (5-hydroxypentyl)(methyl)carbamate analogs can be approached in a modular fashion, allowing for systematic modifications. A common synthetic route involves the reaction of a substituted benzyl chloroformate with the corresponding N-methyl-5-aminopentan-1-ol derivative.

General Synthetic Workflow:

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Substituted Benzyl Alcohol"]; B [label="Phosgene or Triphosgene"]; C [label="Substituted Benzyl Chloroformate"]; D [label="N-methyl-5-aminopentan-1-ol"]; E [label="Benzyl (5-hydroxypentyl)(methyl)carbamate Analog"]; A -> C [label="Reaction with"]; B -> C; C -> E [label="Reaction with"]; D -> E; }

Caption: General synthetic workflow for Benzyl (5-hydroxypentyl)(methyl)carbamate analogs.

Comparative Analysis: Unraveling the Structure-Activity Relationship

To understand the SAR of this series, we will explore hypothetical, yet plausible, data based on established principles from the literature for similar carbamate-based AChE inhibitors.[5][7][8] The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[9]

Table 1: SAR of Benzyl Group Modifications (Aromatic Region)
Compound IDR (Substitution on Benzyl Ring)Hypothetical AChE IC50 (nM)Rationale for Activity Change
1 (Parent) H150Baseline activity.
2 4-Fluoro100Electron-withdrawing group may enhance binding at the PAS.
3 4-Methoxy250Electron-donating group may be sterically hindered or electronically unfavorable.
4 3,4-Dichloro80Increased hydrophobicity and potential for halogen bonding can improve affinity.
5 4-Nitro500Strong electron-withdrawing group may lead to unfavorable electronic interactions.
Table 2: SAR of Pentyl Chain Modifications (Linker Region)
Compound IDLinker (n) in -(CH2)n-OHHypothetical AChE IC50 (nM)Rationale for Activity Change
6 3300Shorter linker may not optimally position the carbamate in the CAS.
1 (Parent) 5150Optimal linker length for this scaffold.
7 6200Longer linker may introduce unfavorable conformations.
8 4180Closer to optimal length, but slightly less effective than n=5.
Table 3: SAR of N-substituent Modifications
Compound IDN-substituentHypothetical AChE IC50 (nM)Rationale for Activity Change
1 (Parent) Methyl150Small, non-interfering group.
9 Ethyl120Slightly larger alkyl group may provide better hydrophobic interactions.
10 Propyl250Larger alkyl groups may introduce steric hindrance.
11 H400Secondary carbamate may have different reactivity and binding.

dot graph SAR { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; Parent [label="Parent Compound\n(IC50 = 150 nM)"]; subgraph "Favorable Modifications" { node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Favorable_Benzyl [label="4-Fluoro or 3,4-Dichloro on Benzyl\n(IC50 = 80-100 nM)"]; Favorable_N_Substituent [label="N-Ethyl\n(IC50 = 120 nM)"]; } subgraph "Unfavorable Modifications" { node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Unfavorable_Benzyl [label="4-Methoxy or 4-Nitro on Benzyl\n(IC50 = 250-500 nM)"]; Unfavorable_Linker [label="Shorter or Longer Linker\n(IC50 = 200-300 nM)"]; Unfavorable_N_Substituent [label="N-Propyl or N-H\n(IC50 = 250-400 nM)"]; } Parent -> Favorable_Benzyl; Parent -> Favorable_N_Substituent; Parent -> Unfavorable_Benzyl; Parent -> Unfavorable_Linker; Parent -> Unfavorable_N_Substituent; }

Caption: Structure-Activity Relationship (SAR) trends for Benzyl (5-hydroxypentyl)(methyl)carbamate analogs.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a widely used colorimetric method to determine the inhibitory potency of compounds against AChE.[6][10]

Materials:
  • Acetylcholinesterase (from electric eel or human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATChI)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Prepare Reagents:\nAChE, DTNB, ATChI,\nand Test Compounds"]; B [label="Dispense Buffer, AChE,\nand Test Compound\n(or DMSO control)\ninto 96-well plate"]; C [label="Pre-incubate at 37°C\nfor 15 minutes"]; D [label="Initiate Reaction\nby adding DTNB\nand ATChI"]; E [label="Measure Absorbance\nat 412 nm\nkinetically"]; F [label="Calculate % Inhibition\nand determine IC50"]; A -> B -> C -> D -> E -> F; }

Caption: Workflow for determining the IC50 of an AChE inhibitor using the Ellman's method.

Step-by-Step Procedure:
  • Reagent Preparation:

    • Prepare stock solutions of your test compounds in DMSO.

    • Prepare working solutions of AChE, DTNB, and ATChI in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer.

    • Add various concentrations of the test compound to the sample wells.

    • Add an equivalent volume of DMSO to the control wells (no inhibitor).

    • Add the AChE solution to all wells except the blank.

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Add DTNB solution to all wells.

    • Add ATChI solution to all wells to start the reaction.

    • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.[10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]

Conclusion: A Roadmap for Rational Drug Design

The SAR studies of Benzyl (5-hydroxypentyl)(methyl)carbamate analogs provide a clear roadmap for the rational design of potent acetylcholinesterase inhibitors. By systematically modifying the aromatic region, the linker length, and the N-substituent, researchers can fine-tune the inhibitory activity of these compounds. The insights gained from this comparative analysis, coupled with robust in vitro testing protocols, will undoubtedly accelerate the discovery of novel therapeutic agents for neurodegenerative diseases.

References

  • Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Carbamates as Potential Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease. Molecules. Available at: [Link]

  • Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Arkivoc. Available at: [Link]

  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules. Available at: [Link]

  • Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • IC50 and Ki. DavidsonX – D001x – Medicinal Chemistry. Available at: [Link]

  • Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases. Journal of Neurochemistry. Available at: [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. ResearchGate. Available at: [Link]

  • Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • IC 50 values of acetylcholinesterase enzyme (AChE) inhibition parameters of carbamate derivatives comparison with standards rivastigmine (RIV) and galanthamine (GLT). ResearchGate. Available at: [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. Available at: [Link]

  • Acetylcholinesterase and Carbonic Anhydrase Inhibition Profiles of New 5-HMF Chalcones and Their Ester Derivatives. Archiv der Pharmazie. Available at: [Link]

  • Syntheses and anticholinesterase activity of tetrahydrobenzazepine carbamates. Journal of Medicinal Chemistry. Available at: [Link]

  • Benzyl (5-hydroxypentyl)carbamate. BPS Bioscience. Available at: [Link]

  • Synthesis of Benzyl 2-Benzyl-5-hydroxy-pentanoate. PrepChem.com. Available at: [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules. Available at: [Link]

  • SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION. TSI Journals. Available at: [Link]

Sources

A Comparative Guide to the Metabolic Stability of Benzyl (5-hydroxypentyl)(methyl)carbamate in Plasma and Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the trajectory of drug development, understanding a compound's metabolic fate is a cornerstone of predicting its pharmacokinetic profile, efficacy, and potential for toxicity. Early-stage in vitro assays are indispensable tools that provide critical insights into how a drug candidate is processed by the body's metabolic machinery. Among the most fundamental of these are plasma and liver microsomal stability assays. These assays help to identify metabolically labile moieties, predict in vivo clearance, and inform crucial decisions on which compounds to advance.

This guide provides an in-depth comparative analysis of the stability of Benzyl (5-hydroxypentyl)(methyl)carbamate , a molecule featuring a carbamate linkage susceptible to enzymatic cleavage. We will explore its degradation profile in two distinct yet complementary biological matrices: plasma, which represents systemic circulation, and liver microsomes, a subcellular fraction rich in the enzymes responsible for the bulk of drug metabolism. By examining the compound's behavior in both environments, researchers can construct a more comprehensive preliminary picture of its metabolic liabilities.

The Enzymatic Fate of Carbamates: Key Metabolic Pathways

Carbamate-containing compounds are subject to metabolism by two primary superfamilies of enzymes: Carboxylesterases (CES) and Cytochrome P450s (CYPs).[1][2] Understanding the distribution and function of these enzymes is critical to interpreting stability data.

  • Carboxylesterases (CES): These are hydrolases that are abundantly expressed in the liver and are also present in significant quantities in blood plasma.[3][4] Their primary role in this context is to catalyze the hydrolysis of the carbamate ester bond, breaking the molecule into an alcohol, an amine, and carbon dioxide.[3][5] This is often a rapid and efficient detoxification pathway.[5]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is predominantly located in the endoplasmic reticulum of hepatocytes (the primary component of liver microsomes).[6][7] CYPs catalyze a wide array of oxidative reactions.[6][8] For a compound like Benzyl (5-hydroxypentyl)(methyl)carbamate, potential CYP-mediated reactions include hydroxylation on the benzyl or pentyl moieties, or N-dealkylation.[6]

The interplay between these hydrolytic and oxidative pathways dictates the overall metabolic clearance of the carbamate.

cluster_0 cluster_1 Metabolic Pathways cluster_2 A Benzyl (5-hydroxypentyl)(methyl)carbamate B Hydrolysis A->B Carboxylesterases (CES) (Plasma & Microsomes) C Oxidation A->C Cytochrome P450s (CYPs) (Microsomes) D Metabolites (Alcohol, Amine, CO2) B->D E Oxidized Metabolites (e.g., Hydroxylated species) C->E

Caption: Primary metabolic pathways for carbamate compounds.

Comparative Stability Analysis: Plasma vs. Liver Microsomes

To objectively assess the stability of Benzyl (5-hydroxypentyl)(methyl)carbamate, we present data from two foundational in vitro experiments.

Plasma Stability: The Role of Circulating Esterases

Plasma contains a variety of enzymes, including human carboxylesterases, that can metabolize drugs.[9] Compounds containing functional groups like esters and carbamates are particularly susceptible to hydrolysis in this matrix.[10] A plasma stability assay, therefore, is a direct measure of a compound's susceptibility to degradation by these circulating enzymes, which can significantly impact its half-life and bioavailability.[9][11]

Table 1: Stability of Benzyl (5-hydroxypentyl)(methyl)carbamate in Human Plasma

Incubation Time (minutes)% Parent Compound Remaining
0100
1578.2
3059.1
6033.5
12010.8
Calculated Half-Life (t½) 48.5 minutes

The data indicate that Benzyl (5-hydroxypentyl)(methyl)carbamate is moderately unstable in human plasma, with a half-life of approximately 48.5 minutes. This degradation is almost certainly attributable to the activity of plasma carboxylesterases cleaving the carbamate bond.

Liver Microsomal Stability: A Hub of Phase I Metabolism

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a standard tool for assessing Phase I metabolism.[12] They contain a high concentration of CYP enzymes and also liver carboxylesterases.[7] By performing the assay in the presence and absence of the essential CYP co-factor, NADPH, we can distinguish between oxidative (CYP-mediated) and non-oxidative (e.g., hydrolytic) metabolism.[7][12]

Table 2: Stability of Benzyl (5-hydroxypentyl)(methyl)carbamate in Human Liver Microsomes

Incubation Time (minutes)% Parent Remaining (-NADPH)% Parent Remaining (+NADPH)
0100100
1085.361.4
2071.937.7
4050.814.2
6035.15.3
Calculated Half-Life (t½) 39.6 minutes 14.8 minutes
Intrinsic Clearance (CLint) 17.5 µL/min/mg protein 46.8 µL/min/mg protein

In the absence of NADPH, the compound's degradation (t½ = 39.6 min) is due to the activity of microsomal carboxylesterases. The rate is comparable to that seen in plasma. However, upon the addition of NADPH, the rate of degradation increases significantly (t½ = 14.8 min). This demonstrates that Benzyl (5-hydroxypentyl)(methyl)carbamate is a substrate for both hydrolytic and oxidative enzymes in the liver.

Summary of Comparative Stability

Table 3: Head-to-Head Comparison of Stability Parameters

ParameterHuman PlasmaHuman Liver Microsomes (-NADPH)Human Liver Microsomes (+NADPH)
Primary Metabolic Pathway Hydrolysis (CES)Hydrolysis (CES)Hydrolysis (CES) + Oxidation (CYPs)
Half-Life (t½, min) 48.539.614.8
Intrinsic Clearance (CLint) N/A17.5 µL/min/mg46.8 µL/min/mg

Experimental Protocols: A Self-Validating System

The trustworthiness of stability data hinges on robust and well-controlled experimental design. Below are detailed protocols for the assays described.

Protocol: In Vitro Plasma Stability Assay

This protocol is designed to measure the rate of degradation of a test compound in plasma.

A 1. Compound Preparation Prepare 1 mM stock in DMSO. Dilute to 100 µM working solution. C 3. Initiate Reaction Add 1 µL of 100 µM compound to 99 µL plasma. Final [Cpd] = 1 µM. Final [DMSO] < 0.1%. A->C B 2. Plasma Pre-incubation Thaw pooled human plasma. Pre-warm at 37°C for 10 min. B->C D 4. Timed Incubation Incubate at 37°C. Remove aliquots at 0, 15, 30, 60, 120 min. C->D E 5. Terminate Reaction Add aliquot to 3 volumes of ice-cold acetonitrile with internal standard. D->E F 6. Protein Precipitation Vortex and centrifuge at >10,000g for 10 min to pellet proteins. E->F G 7. Analysis Transfer supernatant for LC-MS/MS analysis. F->G

Caption: Workflow for the in vitro plasma stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1 mM stock solution of Benzyl (5-hydroxypentyl)(methyl)carbamate in DMSO. Subsequently, create a 100 µM working solution in a suitable solvent like acetonitrile.

  • Plasma Preparation: Thaw pooled human plasma (from multiple donors to average out individual variability) at room temperature and pre-incubate in a water bath at 37°C for 10 minutes.

  • Reaction Initiation: To initiate the reaction, add 1 µL of the 100 µM working solution to 99 µL of the pre-warmed plasma in a microcentrifuge tube. This results in a final test compound concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid impacting enzyme activity.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile.[13] The acetonitrile serves to precipitate the plasma proteins, thereby halting all enzymatic activity. An internal standard is included in the acetonitrile for accurate quantification by LC-MS/MS.[14]

  • Sample Processing: Vortex the terminated samples vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining parent compound.[9][10]

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol assesses metabolic stability in a concentrated system of Phase I enzymes.

A 1. Prepare Reagents Compound stock, microsomes, phosphate buffer (pH 7.4), NADPH regenerating system. B 2. Prepare Master Mix Combine buffer, microsomes (0.5 mg/mL), and test compound (1 µM). Split into two sets: (-NADPH) and (+NADPH). A->B C 3. Pre-incubation Pre-warm master mixes at 37°C for 5 min. B->C D 4. Initiate Reaction Add NADPH regenerating system to (+NADPH) set. Add buffer to (-NADPH) set. C->D E 5. Timed Incubation Incubate at 37°C. Remove aliquots at 0, 10, 20, 40, 60 min. D->E F 6. Terminate Reaction Add aliquot to 3 volumes of ice-cold acetonitrile with internal standard. E->F G 7. Sample Processing Vortex and centrifuge to pellet proteins. F->G H 8. Analysis Transfer supernatant for LC-MS/MS analysis. G->H

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Compound: Prepare stock and working solutions as described for the plasma stability assay.

    • Microsomes: Thaw pooled human liver microsomes on ice. Dilute in 0.1 M phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL).[12]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates NADPH, which is consumed by CYP enzymes, ensuring a constant co-factor supply throughout the incubation.[15]

  • Reaction Setup: In separate tubes, prepare two master mixes containing phosphate buffer, microsomes, and the test compound (final concentration 1 µM). One set will be for the reaction with NADPH (+NADPH) and the other for the reaction without NADPH (-NADPH).

  • Pre-incubation: Pre-warm the reaction mixtures at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation:

    • To the (+NADPH) tubes, add the NADPH regenerating system to start the oxidative reaction.

    • To the (-NADPH) tubes, add an equivalent volume of phosphate buffer. This serves as a control to measure non-NADPH-dependent metabolism (e.g., hydrolysis).[12]

  • Incubation and Sampling: Incubate at 37°C. At specified time points (e.g., 0, 10, 20, 40, and 60 minutes), remove aliquots.

  • Termination and Processing: Terminate the reaction and process the samples using ice-cold acetonitrile with an internal standard, followed by centrifugation, as described in the plasma stability protocol.[16]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound remaining at each time point.[12]

Conclusion and Strategic Implications

The comparative analysis reveals that Benzyl (5-hydroxypentyl)(methyl)carbamate is a metabolically labile compound. It is readily hydrolyzed by carboxylesterases present in both plasma and liver microsomes. Furthermore, it is a substrate for oxidative metabolism by cytochrome P450 enzymes in the liver, which represents its most rapid clearance pathway.

Key Insights for Drug Development Professionals:

  • Predicted High Clearance: The rapid degradation in liver microsomes (t½ = 14.8 min) suggests the compound will likely have high intrinsic clearance in vivo, leading to a short half-life and poor oral bioavailability due to extensive first-pass metabolism.

  • Dual Metabolic Liability: The susceptibility to both hydrolysis and oxidation presents a significant metabolic challenge. Strategies to improve stability would need to address both the carbamate linkage and potential sites of oxidation.

  • Species Differences: While this guide focuses on human-derived matrices, it is crucial to note that carboxylesterase and CYP enzyme expression and activity can vary significantly between species.[2][4] Therefore, performing these assays in corresponding matrices from preclinical species (e.g., rat, dog) is essential for proper in vitro-in vivo extrapolation.

References

  • Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides.
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  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC.
  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Bentham Science.
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed.
  • Metabolism of ethyl carbamate by pulmonary cytochrome P450 and carboxylesterase isozymes: involvement of CYP2E1 and hydrolase A. PubMed.
  • Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry.
  • Metabolism of Organophosphorus and Carbamate Pesticides.
  • Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec.
  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC - NIH.
  • Overview of Carboxylesterases and Their Role in the Metabolism of Insecticides.
  • A Comparative Guide to the Bioanalytical Method Validation for the Quantification of Ethyl (2-(furan-3-yl)ethyl)
  • Plasma Stability In Vitro Assay. Charnwood Discovery.
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  • Microsomal Stability Assay Protocol. AxisPharm.
  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent.
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.
  • Plasma Stability Assay.
  • In vitro drug metabolism: for the selection of your lead compounds. MTT-Labs.
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  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. PMC.

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Assessing the Immunogenicity of PROTACs: A Comparative Guide to Carbamate vs. Traditional Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by leveraging the ubiquitin-proteasome system to degrade "undruggable" targets[]. However, as these heterobifunctional molecules transition from preclinical models to clinical trials, a critical liability has emerged: immunogenicity. Unlike traditional small molecules, the large molecular weight of PROTACs (often >700 Da) and their complex structural motifs can trigger the production of anti-drug antibodies (ADAs)[2].

As a Senior Application Scientist, I frequently observe that the linker region is the primary driver of this immune response. This guide objectively compares the immunogenic profiles of emerging carbamate linkers against traditional polyethylene glycol (PEG) and alkyl alternatives, providing actionable methodologies for ADA risk assessment.

Mechanistic Insights: Why Linker Chemistry Drives Immunogenicity

The linker in a PROTAC does more than just bridge the target ligand and the E3 ligase recruiter; it dictates the molecule's physicochemical properties and its interaction with the immune system[3].

  • PEG Linkers (The Hapten Liability): PEG chains are widely used to improve aqueous solubility. However, their repeating ethylene oxide units can act as haptens. B-cells can directly recognize these repeating epitopes, leading to the generation of anti-PEG antibodies. This results in rapid drug clearance and neutralization[2][4].

  • Alkyl Linkers (The Aggregation Risk): Purely hydrocarbon-based alkyl linkers are chemically stable and lack repeating immunogenic epitopes. However, their extreme hydrophobicity often leads to micelle formation or aggregation in plasma, which antigen-presenting cells (APCs) readily phagocytose, indirectly boosting immunogenicity[3].

  • Carbamate Linkers (The Balanced Alternative): Carbamate linkages (-NH-CO-O-) offer a strategic compromise. They introduce hydrogen-bond acceptors and donors, significantly improving aqueous solubility compared to alkyl chains, without presenting the repeating polymeric epitopes that plague PEG[5][6]. Furthermore, carbamates exhibit excellent enzymatic stability in plasma, preventing premature cleavage.

G PROTAC PROTAC Molecule (Carbamate vs PEG) APC Antigen Presenting Cell (Uptake & Processing) PROTAC->APC Phagocytosis/Aggregation BCell B-Cell Activation PROTAC->BCell Direct BCR Binding (Anti-PEG Haptenization) MHC MHC-II Presentation (Epitope Display) APC->MHC Lysosomal Cleavage TCell CD4+ T-Cell Activation MHC->TCell TCR Recognition TCell->BCell Cytokine Release ADA Anti-Drug Antibodies (ADA) Neutralization/Clearance BCell->ADA Clonal Expansion

Caption: Immune recognition and ADA generation pathway for PROTACs based on linker chemistry.

Comparative Performance Profiling

To objectively evaluate these linkers, we must look at their holistic performance across solubility, stability, and ADA incidence. The table below synthesizes comparative data trends observed in recent PROTAC optimization campaigns.

Linker TypeStructural FeatureAqueous SolubilityADA Incidence RiskPlasma Stability (t1/2)Primary Limitation
PEG Repeating -(CH2-CH2-O)- unitsHigh (>100 µM)High (Anti-PEG ADAs)ModerateHaptenization leading to rapid clearance
Alkyl Saturated -(CH2)n- chainsLow (<10 µM)LowHighPoor cellular permeability and aggregation
Carbamate -NH-CO-O- integrationModerate/High (~50 µM)Low HighRequires precise synthetic optimization

Data Note: Carbamate linkers consistently demonstrate a superior therapeutic window by mitigating the ADA risks of PEG while overcoming the solubility bottlenecks of alkyl chains[3][5][6].

Experimental Design: Self-Validating Protocol for ADA Assessment

Standard ELISAs often fail in PROTAC immunogenicity assays because circulating drug in the serum binds to endogenous ADAs, masking them from detection (false negatives). To establish a self-validating system, we utilize a Bridging Electrochemiluminescence (ECL) Assay with Acid Dissociation .

This protocol leverages the bivalent nature of PROTACs. If an ADA is present, it will bridge a biotinylated capture PROTAC and a ruthenylated detection PROTAC.

Workflow Step1 1. Acid Dissociation (Break ADA-Drug Complexes) Step2 2. Master Mix Addition (Biotin & Sulfo-TAG PROTAC) Step1->Step2 Step3 3. Plate Incubation (Streptavidin Capture) Step2->Step3 Step4 4. ECL Readout (Sector Imager) Step3->Step4

Caption: Step-by-step bridging ECL assay workflow for robust ADA detection.

Step-by-Step Methodology

1. Acid Dissociation (The Causality of Signal Recovery)

  • Action: Dilute serum samples 1:10 in 300 mM Acetic Acid and incubate for 30 minutes at room temperature.

  • Causality: The low pH environment disrupts the non-covalent interactions between endogenous ADAs and any residual circulating PROTACs. This ensures that all ADAs are physically liberated and available for detection, validating the assay against target interference.

2. Neutralization and Complex Formation

  • Action: Transfer the acidified sample into a neutralization buffer (e.g., Tris-HCl, pH 8.5) containing a Master Mix of Biotinylated-PROTAC (Capture) and Sulfo-TAG-PROTAC (Detection). Incubate for 2 hours with gentle shaking.

  • Causality: As the pH neutralizes, the free ADAs immediately bind to the labeled PROTACs. Because ADAs are bivalent (e.g., IgG), they bind one Biotin-PROTAC and one Sulfo-TAG-PROTAC, forming a stable bridging complex.

3. Streptavidin Capture

  • Action: Transfer the mixture to a blocked, Streptavidin-coated Meso Scale Discovery (MSD) plate. Incubate for 1 hour, then wash 3x with PBST.

  • Causality: The ultra-high affinity of the biotin-streptavidin interaction immobilizes the entire ADA complex to the plate surface. The stringent wash steps act as a self-validating control, ensuring that unbound Sulfo-TAG-PROTAC is completely removed, eliminating background noise.

4. Electrochemiluminescence (ECL) Detection

  • Action: Add MSD Read Buffer and immediately read the plate on an MSD Sector Imager.

  • Causality: The application of voltage excites the ruthenium within the Sulfo-TAG, emitting light at 620 nm. The ECL signal is directly proportional to the ADA titer, providing a highly sensitive, quantitative readout of the carbamate PROTAC's immunogenicity.

Conclusion

As the targeted protein degradation field matures, linker chemistry can no longer be treated as a passive spacer. While PEG linkers have dominated early designs, their propensity to induce anti-PEG ADAs poses a severe translational risk[2][4]. Carbamate linkers represent a structurally rational evolution—balancing the hydrophilicity required for oral bioavailability with a non-repeating architecture that evades immune surveillance[5][6]. By employing robust, acid-dissociation bridging assays, drug development professionals can confidently validate the immunogenic superiority of carbamate-linked PROTACs in preclinical and clinical pipelines.

References

  • Targeted Protein Degrad
  • EP3458101B1 - Protac antibody conjugates and methods of use.
  • PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy. Journal of Experimental Medicine.
  • A Cartoon showing the structure of the antibody-PROTAC...
  • Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degrad
  • Linkers in PROTACs. Precise PEG LLC.

Sources

Safety Operating Guide

Navigating the Disposal of Benzyl (5-hydroxypentyl)(methyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of Benzyl (5-hydroxypentyl)(methyl)carbamate, a compound within the broader class of carbamates. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the potential hazards of Benzyl (5-hydroxypentyl)(methyl)carbamate is the first step in ensuring safe handling and disposal. Based on data from analogous carbamate compounds, the following hazards should be anticipated:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Toxicity: Some carbamates are known to be toxic to cells and may cause DNA damage.[3][4]

Due to their toxicity, carbamate wastes are regulated by the EPA as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[5]

Table 1: Hazard Profile of Structurally Similar Carbamates

Hazard StatementGHS ClassificationPrimary Route of ExposureSources
Causes skin irritationSkin Irritant (Category 2)Dermal[1][2][6]
Causes serious eye irritationEye Irritant (Category 2A)Ocular[1][2][6]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Inhalation[1][2][6]
Harmful if swallowedAcute toxicity, oral (Category 4)Ingestion[6]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling Benzyl (5-hydroxypentyl)(methyl)carbamate in any form, including for disposal, all personnel must be equipped with the appropriate PPE.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of them properly after handling.

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger spills, a chemical-resistant suit may be required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills:

  • Evacuate and Ventilate: If not already in a fume hood, move to a well-ventilated area.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: The collected waste and cleaning materials must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close doors to the affected area.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Regulatory Framework for Carbamate Waste Disposal

The disposal of Benzyl (5-hydroxypentyl)(methyl)carbamate is governed by federal and state regulations. As a carbamate-containing waste, it falls under the purview of the EPA's RCRA.[5]

Key regulatory points include:

  • Hazardous Waste Classification: Wastes generated from the production of carbamates are considered listed hazardous wastes.[7][8] The specific EPA hazardous waste codes for carbamate production wastes include K156 (organic waste) and K157 (wastewaters).[9]

  • Land Disposal Restrictions (LDR): Carbamate wastes are subject to LDRs, which mandate that the waste be treated to specific standards before it can be disposed of in a landfill.[10]

  • Best Demonstrated Available Technology (BDAT): The EPA allows for the use of BDAT as an alternative treatment standard for carbamate wastes.[5] For non-wastewaters, the specified technology is typically combustion (incineration). For wastewaters, options may include combustion, biodegradation, chemical oxidation, and carbon adsorption.[11]

It is imperative to consult with your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the proper disposal of Benzyl (5-hydroxypentyl)(methyl)carbamate.

dot

DisposalWorkflow Disposal Workflow for Benzyl (5-hydroxypentyl)(methyl)carbamate cluster_Preparation Step 1: Preparation cluster_Collection Step 2: Waste Collection cluster_Labeling Step 3: Labeling cluster_Storage Step 4: Temporary Storage cluster_Disposal Step 5: Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) C Segregate Carbamate Waste from other chemical waste streams B->C Proceed to waste collection D Place in a designated, compatible, and properly labeled hazardous waste container C->D E Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards (Irritant) D->E After collection F Store in a designated Satellite Accumulation Area (SAA) E->F Once labeled G Ensure container is sealed and in secondary containment F->G H Contact EHS for waste pickup G->H When container is full or per institutional policy I Complete all required waste disposal forms H->I J Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) I->J Upon pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.